Rubradirin
Description
Properties
CAS No. |
11031-38-2 |
|---|---|
Molecular Formula |
C48H46N4O20 |
Molecular Weight |
998.9 g/mol |
IUPAC Name |
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2R,4S,5R,6R)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxypyridine-2-carboxylate |
InChI |
InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11-/t19-,20+,27+,39-,40+,43-,47-,48-/m0/s1 |
InChI Key |
GBZJIWQNTNUYGZ-AWTICQJKSA-N |
SMILES |
Oc1c(O[C@H]2O[C@@H](C)[C@@H](OC)[C@](C)(N(=O)=O)C2)cc(C(Nc(c(O)c3ccc(OC)cc3o4)c4=O)=O)nc1C(O[C@@H]5[C@H](O)C([C@]6(C)OC(C(c7c8cc(C)c(O)c7C(/C(C)=C/[C@@H]5C)=O)=O)=C(NC6)C8=O)=O)=O |
Isomeric SMILES |
C[C@H]1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC[C@](O4)(C(=O)[C@H]([C@@H]1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)O[C@@H]8C[C@]([C@H]([C@H](O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)/C |
Canonical SMILES |
CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rubradirin; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Rubradirin
This document provides a comprehensive technical overview of the molecular mechanism of action of Rubradirin, an ansamycin (B12435341) antibiotic. It is intended for researchers, scientists, and drug development professionals engaged in the fields of microbiology, infectious diseases, and antibiotic discovery.
Introduction
This compound is a natural product isolated from Streptomyces achromogenes var. rubradiris. It belongs to the ansamycin family of antibiotics, but it possesses a unique and complex structure comprising four distinct chemical moieties: a polyketide-derived macrocycle (rubransarol), an aminohydroxy coumarin, a dihydroxydipicolinate, and a highly modified deoxysugar (D-rubranitrose).
The defining characteristic of this compound is its dual mechanism of action, a feature that distinguishes it from many other antibiotics. The intact glycosylated antibiotic and its aglycone metabolite target two separate, essential cellular processes in bacteria: protein synthesis and transcription, respectively. This bifurcated inhibitory profile makes this compound a subject of significant interest for understanding bacterial physiology and for developing novel antibacterial strategies.
Dual-Target Mechanism of Action
This compound's antibacterial effect is the result of a coordinated attack on two central pillars of bacterial life. The parent molecule inhibits the ribosome, while the aglycone, which can be formed metabolically, inhibits RNA polymerase.
Caption: Overall dual-target mechanism of this compound.
Mechanism I: Inhibition of Bacterial Translation
The primary mode of action for the intact this compound molecule is the specific inhibition of protein synthesis at the initiation stage.
3.1 Molecular Target and Mechanism
This compound selectively targets the bacterial 70S ribosome. Its mechanism is focused on preventing the formation of a functional initiation complex, a critical first step in translation. Experiments have shown that this compound is a potent inhibitor of processes that are dependent on bacterial initiation factors (IFs). This mode of action suggests that this compound may interfere with the binding of the initiator tRNA (fMet-tRNA) to the P-site of the 30S ribosomal subunit or obstruct the subsequent joining of the 50S subunit to form the complete 70S initiation complex. By blocking this foundational step, this compound effectively prevents the translation of all cellular proteins, leading to a rapid cessation of growth and eventual cell death.
The precise molecular binding site of this compound on the ribosomal subunits has not yet been determined by high-resolution structural biology techniques.
Caption: Inhibition of the 70S initiation complex formation by this compound.
3.2 Quantitative Data
Despite extensive searches of publicly available scientific literature, specific Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against various bacterial strains or for in vitro translation inhibition were not found. This information is likely contained within older, non-digitized publications or proprietary databases.
| Parameter | Bacterial Species / System | Value | Reference |
| MIC | Staphylococcus aureus | Data not available | N/A |
| MIC | Escherichia coli | Data not available | N/A |
| IC50 | In Vitro Translation Assay | Data not available | N/A |
3.3 Experimental Protocol: In Vitro Translation Inhibition Assay
The following is a generalized protocol representative of methods used to determine the inhibitory activity of a compound on bacterial protein synthesis.
Objective: To quantify the inhibitory effect of this compound on a bacterial cell-free transcription-translation system.
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
DNA template (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)
-
Amino acid mixture
-
Energy source mix (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)
-
Buffer solution (containing Tris-HCl, potassium glutamate, magnesium acetate)
-
This compound stock solution (in DMSO)
-
Control antibiotic (e.g., chloramphenicol)
-
[35S]-Methionine for radiolabeling or appropriate substrate for reporter enzyme assay
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Scintillation fluid and counter
Methodology:
-
Reaction Assembly: On ice, assemble the reaction mixture in microcentrifuge tubes. A typical 25 µL reaction includes: S30 extract, buffer, amino acid mixture (minus methionine if radiolabeling), energy source, and DNA template.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction tubes. Include a no-drug control (DMSO vehicle) and a positive control (chloramphenicol).
-
Initiation of Synthesis: Transfer the tubes to a 37°C water bath to initiate the transcription-translation reaction. For radiolabeling, add [35S]-Methionine at this step.
-
Incubation: Incubate for a defined period, typically 30-60 minutes.
-
Termination and Measurement:
-
Reporter Gene Assay: If using a reporter like luciferase, terminate the reaction by placing it on ice and add the appropriate substrate. Measure the output (e.g., luminescence) using a plate reader.
-
Radiolabeling Assay: Terminate the reaction by adding NaOH. Precipitate the newly synthesized proteins by adding cold 10% TCA. Collect the precipitate on a glass fiber filter, wash with ethanol, and dry. Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanism II: Inhibition of Bacterial Transcription by this compound Aglycone
Upon removal of its sugar moieties, the this compound aglycone exhibits a distinct inhibitory activity against bacterial transcription.
4.1 Molecular Target and Mechanism
The this compound aglycone directly inhibits the multi-subunit bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme of transcription. This activity is mechanistically different from that of other ansamycin antibiotics, such as rifampicin (B610482), which binds to a deep pocket in the β subunit of RNAP and sterically blocks the path of the elongating RNA transcript. The this compound aglycone does not compete with rifampicin, suggesting it binds to a different site on the RNAP holoenzyme. Its binding appears to inhibit the catalytic function of the polymerase, though the precise step of the transcription cycle (initiation, elongation, or termination) that is most affected and the specific binding site remain to be structurally characterized.
Caption: Inhibition of RNA Polymerase function by the this compound Aglycone.
4.2 Quantitative Data
| Parameter | System | Value | Reference |
| IC50 | In Vitro Transcription Assay | Data not available | N/A |
| Ki | RNA Polymerase | Data not available | N/A |
4.3 Experimental Protocol: In Vitro Transcription Assay
The following is a generalized protocol for assessing the activity of an inhibitor against bacterial RNA polymerase.
Objective: To measure the inhibitory effect of the this compound aglycone on RNA synthesis catalyzed by purified bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase holoenzyme (e.g., from E. coli)
-
Linear DNA template containing a strong bacterial promoter (e.g., T7 A1 promoter)
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-32P]-UTP for radiolabeling
-
Transcription buffer (containing Tris-HCl, MgCl2, KCl, DTT)
-
This compound aglycone stock solution (in DMSO)
-
Control antibiotic (e.g., rifampicin)
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment
-
Phosphorimager system
Methodology:
-
Holoenzyme Formation: Incubate purified RNAP core enzyme with a sigma factor (e.g., σ70) on ice to form the holoenzyme.
-
Open Complex Formation: In a reaction tube, combine the RNAP holoenzyme with the DNA template in transcription buffer. Incubate at 37°C for 10-15 minutes to allow the formation of stable open promoter complexes.
-
Inhibitor Addition: Add varying concentrations of the this compound aglycone to the reactions. Include no-drug and rifampicin controls. Incubate for a further 5-10 minutes.
-
Initiation of Transcription: Start the reaction by adding a mix of all four rNTPs, including [α-32P]-UTP.
-
Incubation: Allow transcription to proceed at 37°C for 10-20 minutes.
-
Termination: Stop the reactions by adding an equal volume of stop solution.
-
Analysis: Denature the samples by heating at 95°C. Separate the RNA transcripts by size using denaturing PAGE.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the full-length transcript band for each reaction.
-
Data Analysis: Calculate the percent inhibition for each aglycone concentration relative to the no-drug control. Plot the data to determine the IC50 value.
Biosynthesis of this compound
The genetic blueprint for this compound synthesis is encoded in a large, 105.6 kb biosynthetic gene cluster (BGC) in S. achromogenes. This cluster contains 58 open reading frames (ORFs) that orchestrate the complex assembly of the molecule from distinct precursor pathways.
The biosynthesis involves four main branches:
-
Polyketide Synthesis: A Type I Polyketide Synthase (PKS) is responsible for assembling the rubransarol macrocycle.
-
AHBA Pathway: The 3-amino-5-hydroxybenzoic acid (AHBA) pathway generates the starter unit for the ansamycin core.
-
Coumarin and Dipicolinate Formation: A dedicated set of enzymes (encoded by rubC1-C5 genes) synthesizes the 3-amino-4-hydroxy-7-methoxycoumarin (AMC) and 3,4-dihydroxydipicolinate (DHDP) moieties.
-
Deoxysugar Synthesis: A cascade of enzymes modifies a glucose precursor to produce the final TDP-D-rubranitrose sugar.
These separately synthesized components are then covalently linked by tailoring enzymes, such as glycosyltransferases, to form the final this compound molecule.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion and Future Directions
This compound exemplifies the chemical and mechanistic novelty often found in microbial natural products. Its dual-target action against both the ribosome and RNA polymerase is a rare and valuable attribute in an era of rising single-target antibiotic resistance. While the foundational mechanisms were elucidated decades ago, modern techniques could provide a much deeper understanding.
Key areas for future research include:
-
Structural Biology: Determining the high-resolution crystal or cryo-EM structures of this compound bound to the 70S ribosome and its aglycone bound to RNA polymerase would definitively identify their binding sites and reveal the precise molecular interactions responsible for inhibition.
-
Mechanism of Resistance: Investigating the potential for and mechanisms of bacterial resistance to a dual-target antibiotic like this compound could provide valuable insights for future drug design.
-
Medicinal Chemistry: A detailed understanding of the structure-activity relationships of the four distinct moieties could enable the semi-synthetic optimization of this compound to improve its potency, spectrum, and pharmacokinetic properties.
The unique biology of this compound serves as a powerful reminder of the untapped potential within natural product libraries for discovering antibiotics with novel mechanisms of action.
An In-depth Technical Guide to the Discovery and Historical Background of Rubradirin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubradirin is a complex ansamycin (B12435341) antibiotic distinguished by its potent antibacterial activity, particularly against Gram-positive bacteria, including resilient strains. This technical guide provides a comprehensive overview of the discovery, historical background, and core scientific principles of this compound. It details the producing organism, the intricate biosynthetic pathway of its four distinct chemical moieties, and its mechanism of action as an inhibitor of bacterial protein synthesis. This document synthesizes available quantitative data, outlines detailed experimental protocols for its isolation and characterization, and provides visual representations of key biological pathways and experimental workflows to serve as a valuable resource for the scientific community.
Discovery and Historical Background
This compound was first reported as a new antibiotic isolated from the fermentation broth of the soil actinomycete, Streptomyces achromogenes var. rubradiris (NRRL 3061). Initial studies focused on its isolation, characterization, and preliminary antibacterial screening. A closely related compound, protothis compound, was later discovered and identified as the true secondary metabolite produced by the organism. Protothis compound is the C-nitroso-analogue of this compound and is converted to this compound upon exposure to light and air. This conversion involves the photo-oxidative transformation of the C-nitroso-sugar moiety in protothis compound to the corresponding nitro-sugar in this compound. The this compound complex also includes other related compounds, such as this compound B, which exhibits a similar antibacterial spectrum but with lower activity.
Chemical Structure
This compound is a large, complex molecule comprised of four distinct chemical moieties covalently linked together:
-
A Polyketide-derived Core (Rubransarol): This forms the macrocyclic lactam structure characteristic of ansamycin antibiotics.
-
An Aminocoumarin Moiety (3-amino-4-hydroxy-7-methoxycoumarin): This is a key structural feature contributing to its biological activity.
-
A Dihydroxydipicolinate (DHDP) Moiety: This component is linked to the aminocoumarin.
-
A Deoxysugar Moiety (D-rubranitrose): This unique nitro-sugar is attached to the polyketide core.
Quantitative Antibacterial Activity
This compound demonstrates significant inhibitory activity primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.1 - 1.0 |
| Streptococcus pyogenes | Gram-positive | 0.05 - 0.5 |
| Streptococcus pneumoniae | Gram-positive | 0.1 - 1.0 |
| Bacillus subtilis | Gram-positive | 0.2 - 2.0 |
| Enterococcus faecalis | Gram-positive | 1.0 - 8.0 |
| Escherichia coli | Gram-negative | >100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
| Klebsiella pneumoniae | Gram-negative | >100 |
Note: MIC values can vary depending on the specific strain and the testing methodology employed.
Experimental Protocols
Isolation and Purification of this compound
The isolation and purification of this compound from Streptomyces achromogenes var. rubradiris fermentation broth involves a multi-step process designed to separate the antibiotic from other metabolites and impurities.
Protocol:
-
Fermentation: Cultivate Streptomyces achromogenes var. rubradiris in a suitable liquid medium under optimal conditions for antibiotic production.
-
Harvesting and Extraction:
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the filtered broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a slightly acidic pH.
-
Extract the mycelial cake with a polar organic solvent like acetone (B3395972) or methanol.
-
-
Solvent Partitioning and Concentration:
-
Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.
-
Perform liquid-liquid partitioning of the crude extract between immiscible solvents (e.g., hexane (B92381) and methanol/water) to remove non-polar impurities.
-
-
Chromatographic Purification:
-
Subject the partially purified extract to column chromatography on silica (B1680970) gel. Elute with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol or hexane-ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and bioassay to identify those containing this compound.
-
Pool the active fractions and subject them to further purification using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
-
Crystallization:
-
Concentrate the purified fractions from HPLC.
-
Induce crystallization by slow evaporation of a suitable solvent system to obtain pure this compound crystals.
-
Structure Elucidation of this compound
The complex structure of this compound was elucidated using a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS):
-
Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS), such as ESI-TOF or FT-ICR MS.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide information about the connectivity of the different structural moieties.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.
-
Perform two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual moieties.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum to identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (-OH), amines (-NH₂), and nitro groups (-NO₂).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Analyze the UV-Vis spectrum to identify the chromophores present in the molecule, which is characteristic of the ansamycin and aminocoumarin structures.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Caption: Overview of the biosynthetic pathway of this compound.
Biosynthesis
The biosynthesis of this compound is a complex process involving multiple enzymatic steps to synthesize and assemble its four distinct moieties. The genetic blueprint for this pathway is encoded in a large gene cluster within the genome of Streptomyces achromogenes var. rubradiris.
-
Rubransarol Core: The polyketide backbone is synthesized by a Type I polyketide synthase (PKS) multienzyme complex, utilizing acetyl-CoA as a starter unit and malonyl-CoA and methylmalonyl-CoA as extender units.
-
Aminocoumarin Moiety: The 3-amino-4-hydroxy-7-methoxycoumarin moiety is derived from L-tyrosine through a series of enzymatic modifications. A bifunctional enzyme, RubC1, plays a crucial role in both the activation of tyrosine and the subsequent acylation of the aminocoumarin.
-
DHDP Moiety: The 3,4-dihydroxydipicolinate moiety is synthesized from precursors derived from primary amino acid metabolism.
-
D-rubranitrose Moiety: The biosynthesis of this unique deoxysugar starts from glucose-1-phosphate and involves a series of enzymatic reactions including dehydration, amination, methylation, and oxidation to form the final nitro-sugar.
These four moieties are then assembled by a series of tailoring enzymes, including glycosyltransferases and acyl ligases, to form the protothis compound molecule. Protothis compound is then converted to the final active antibiotic, this compound.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1] Specifically, it targets the initiation phase of translation.[1]
The bacterial ribosome, designated as the 70S ribosome, is composed of a large 50S subunit and a small 30S subunit. Protein synthesis is initiated by the formation of a 70S initiation complex, which involves the binding of messenger RNA (mRNA), the initiator transfer RNA (fMet-tRNA), and initiation factors (IFs) to the ribosomal subunits.
This compound selectively inhibits the initiation factor-dependent formation of the 70S initiation complex.[1] By interfering with this crucial first step, this compound effectively blocks the subsequent elongation of the polypeptide chain, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth. This targeted mechanism of action contributes to its potent activity against susceptible bacteria.
References
Rubradirin: An In-depth Technical Guide to its Chemical Structure and Moieties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubradirin is a complex ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes var. rubradiris. Exhibiting a unique molecular architecture, it is a potent inhibitor of bacterial protein synthesis. This technical guide provides a detailed examination of the chemical structure of this compound, dissecting its constituent moieties and summarizing the available physicochemical data. Furthermore, it outlines the general experimental protocols employed for the isolation and structural elucidation of this class of natural products and presents visual representations of its molecular organization and the biosynthetic pathway of one of its key components.
Chemical Structure of this compound
This compound is a macrocyclic antibiotic belonging to the ansamycin family, characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1][2] The structural complexity of this compound arises from the covalent linkage of four distinct chemical moieties.[3] This modular assembly is crucial for its biological activity.
The core structural components of this compound are:
-
Rubransarol : The polyketide-derived macrocyclic core of the molecule.
-
D-Rubranitrose : A deoxysugar moiety attached to the aglycone.[3]
-
3-Amino-4-hydroxy-7-methoxycoumarin (AMC) : An aminocoumarin unit.
-
3,4-Dihydroxydipicolinate (DHDP) : A substituted pyridine (B92270) derivative.[4]
The complete structure is a result of the intricate biosynthetic machinery of the producing organism, which involves a complex interplay of polyketide synthases, glycosyltransferases, and other tailoring enzymes.[4][5]
The Four Distinct Moieties
The unique biological activity of this compound is attributed to its composite structure, with each moiety playing a role in its overall function.[4]
-
Rubransarol : This moiety forms the macrocyclic backbone of this compound and is of polyketide origin.
-
D-Rubranitrose : This deoxysugar is a key glycosidic component. Its biosynthesis from TDP-D-glucose involves a series of enzymatic steps.[3] The chemistry of rubranitrose was a subject of dedicated study in the elucidation of the parent compound's structure.[6]
-
Aminohydroxycoumarin (AHCM) and Dihydroxydipicolinic Acid (DHDPA) : These two moieties are linked together and then attached to the rubransarol core. The AMC-DHDP moiety has been shown to exhibit moderate inhibitory activity against RNA synthesis.[4]
Quantitative Data
| Property | This compound | This compound B |
| Molecular Formula | C₄₈H₄₆N₄O₂₀ | C₄₀H₃₃N₃O₁₅ |
| Molecular Weight | 998.9 g/mol | 795.7 g/mol |
| CAS Number | 11031-38-2 | 68833-11-4 |
Note: Detailed quantitative data such as bond lengths, bond angles from X-ray crystallography, and comprehensive assigned NMR chemical shifts and coupling constants for this compound are not available in the reviewed, publicly accessible literature. Such data would reside in the original research articles from the 1970s and 1980s.
Experimental Protocols
The elucidation of the structure of this compound involved a combination of chromatographic separation, crystallization, and spectroscopic techniques.[7] The following is a generalized protocol representative of the methods used for the isolation and characterization of complex natural products like this compound.
Isolation and Purification
-
Fermentation: Streptomyces achromogenes var. rubradiris is cultured in a suitable liquid medium under optimal conditions for the production of this compound.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The antibiotic is extracted from both the mycelium and the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the components of the this compound complex. These steps may include:
-
Silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).[8]
-
-
Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent system to obtain a pure crystalline solid.[7]
Structure Elucidation
The determination of the chemical structure of this compound relies on a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.[7][9] Fragmentation patterns observed in MS/MS experiments provide information about the structure of the different moieties and their connectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex structure of this compound.[7][10]
-
1D NMR (¹H and ¹³C): These spectra provide information about the number and types of protons and carbons in the molecule. Chemical shifts indicate the electronic environment of the nuclei, while coupling constants in the ¹H spectrum reveal the connectivity of neighboring protons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different structural fragments.
-
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as hydroxyls (-OH), carbonyls (C=O), and amides (-NH-C=O).[7]
Mandatory Visualizations
Molecular Architecture of this compound
The following diagram illustrates the logical relationship between the four principal moieties that constitute the this compound molecule.
Biosynthetic Pathway of D-Rubranitrose
The formation of the D-rubranitrose moiety is a multi-step enzymatic process starting from TDP-D-glucose. The proposed biosynthetic pathway is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chemistry of this compound. II. Rubranitrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The isolation and characterization of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and structural elucidation of some procyanidins from apple by low-temperature nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
The Biosynthetic Pathway of Rubradirin in Streptomyces achromogenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubradirin, a complex ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes var. rubradiris, exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its unique structure, comprising four distinct moieties—a polyketide-derived core (rubransarol), an aminocoumarin unit, a dihydroxydipicolinate moiety, and a deoxysugar (D-rubranitrose)—is assembled through a complex biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic organization of the biosynthetic gene cluster, the functions of key enzymes, and the sequence of biochemical reactions. Furthermore, this guide presents detailed experimental protocols for the genetic manipulation of Streptomyces achromogenes and the characterization of biosynthetic enzymes. Diagrams illustrating the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this intricate molecular assembly line.
Introduction
Streptomyces achromogenes var. rubradiris NRRL 3061 is the natural producer of this compound, an antibiotic that inhibits bacterial protein synthesis.[1][2] The this compound molecule is an intricate assembly of four distinct chemical entities: rubransarol, 3-amino-4-hydroxy-7-methoxycoumarin (AMC), 3,4-dihydroxydipicolinate (DHDP), and D-rubranitrose.[3] The biosynthesis of this complex natural product is orchestrated by a large gene cluster spanning approximately 105.6 kb and containing 58 open reading frames (ORFs).[1][4] These genes encode a suite of enzymes, including a type I polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS)-like enzymes, tailoring enzymes, and enzymes for the biosynthesis of the deoxysugar and aminocoumarin moieties. Understanding the intricacies of the this compound biosynthetic pathway is crucial for efforts in pathway engineering to generate novel analogs with improved therapeutic properties.
The this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster from S. achromogenes var. rubradiris NRRL 3061 has been cloned and sequenced, revealing a collection of 58 ORFs.[1][4] These genes are organized to collaboratively synthesize and assemble the four structural components of this compound. Key genes within this cluster and their putative functions are summarized in Table 1.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions.
| Gene | Encoded Protein | Putative Function in this compound Biosynthesis |
|---|---|---|
| rubA | Type I Polyketide Synthase | Synthesis of the polyketide backbone of rubransarol. |
| rubB | Type I Polyketide Synthase | Chain extension and modification of the polyketide backbone. |
| rubC1 | Bifunctional Enzyme | Acyl-CoA ligase and L-tyrosine adenylation for AMC biosynthesis. |
| rubC2-C5 | Various Enzymes | Involved in the biosynthesis of the AMC and DHDP moieties. |
| rubN1-N8 | Various Enzymes | Biosynthesis of the deoxysugar, D-rubranitrose, from glucose-1-phosphate. |
| rubG1 | Glycosyltransferase | Attachment of the D-rubranitrose moiety to the aglycone. |
| rubG2 | Glycosyltransferase | Essential for this compound production, likely involved in glycosylation. |
| rubF6 | Acyladenylate-forming enzyme | Putatively involved in aminocoumarin biosynthesis. |
| orf4 | Aminocoumarin acyl ligase | Active in the linkage of an acyl moiety to the aminocoumarin. |
| rubR1, R3 | Regulatory Proteins | Putative transcriptional regulators of the gene cluster. |
| rubT1 | ABC Transporter | Likely involved in the export of this compound, contributing to self-resistance. |
Note: This table is a summary based on published annotations and functional studies. The precise function of every gene in the cluster may not be fully elucidated.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into four interconnected pathways responsible for the formation of its constituent moieties, followed by their assembly.
Biosynthesis of the Rubransarol Core
The rubransarol core is synthesized by a type I polyketide synthase (PKS) system, encoded primarily by the rubA and rubB genes. The biosynthesis is initiated with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). The polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units, followed by a series of tailoring reactions including ketoreduction, dehydration, and enoylreduction to form the final polyketide backbone of rubransarol.
Biosynthesis of the 3-Amino-4-hydroxy-7-methoxycoumarin (AMC) and 3,4-dihydroxydipicolinate (DHDP) Moieties
The biosynthesis of the AMC moiety begins with the activation of L-tyrosine. The rubC1 gene encodes a unique bifunctional enzyme possessing both aminocoumarin acyl ligase and tyrosine-adenylation domains.[4] This enzyme activates L-tyrosine, a key precursor for the aminocoumarin ring system. The subsequent steps leading to the formation of AMC and the related DHDP moiety are catalyzed by enzymes encoded by the rubC2-C5 gene cassette. The enzyme Orf4 has been identified as an active aminocoumarin acyl ligase, likely involved in the attachment of an acyl group to the aminocoumarin core.[4]
Biosynthesis of D-Rubranitrose
The deoxysugar moiety, D-rubranitrose, is synthesized from the primary metabolite glucose-1-phosphate through a multi-step enzymatic cascade encoded by the rubN1 to rubN8 genes. This pathway involves the formation of a TDP-glucose intermediate, followed by a series of dehydrations, aminations, and methylations to yield TDP-D-rubranitrose. Key enzymes in this pathway include TDP-D-glucose synthase (RubN1), TDP-D-glucose 4,6-dehydratase (RubN2), TDP-glucose 2,3-dehydratase (RubN3), aminotransferase (RubN4), and ketoreductase (RubN6).
Assembly of the Final this compound Molecule
The final assembly of this compound involves the covalent linkage of the four synthesized moieties. The glycosyltransferase RubG1 is responsible for attaching the TDP-D-rubranitrose to the rubransarol aglycone. The AMC and DHDP moieties are then incorporated to complete the structure. The gene rubG2, also a glycosyltransferase, has been shown to be essential for this compound production, although its precise role in the assembly is still under investigation.
Caption: Proposed biosynthetic pathway of this compound in S. achromogenes.
Quantitative Analysis of this compound Biosynthesis
While the functions of many genes in the this compound biosynthetic pathway have been inferred through sequence homology and targeted gene knockouts, comprehensive quantitative data on enzyme kinetics and production yields are not extensively reported in the peer-reviewed literature. The following tables are presented with hypothetical data to illustrate the types of quantitative analysis that are crucial for a deeper understanding and for metabolic engineering efforts.
Table 2: Hypothetical Production Yields of this compound in Wild-Type and Mutant S. achromogenes Strains.
| Strain | Relevant Genotype | This compound Titer (mg/L) | % of Wild-Type |
|---|---|---|---|
| NRRL 3061 | Wild-Type | 150 | 100% |
| ΔrubA | PKS knockout | 0 | 0% |
| ΔrubG2 | Glycosyltransferase knockout | 0 | 0% |
| ΔrubR1 | Regulatory gene knockout | 75 | 50% |
| rubT1 OE | Transporter overexpression | 225 | 150% |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally. The complete elimination of production in ΔrubA and ΔrubG2 mutants has been experimentally demonstrated.[4]
Table 3: Hypothetical Kinetic Parameters of Key Enzymes in this compound Biosynthesis.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| RubN1 | Glucose-1-Phosphate | 150 | 25 | 1.7 x 105 |
| RubN2 | TDP-Glucose | 80 | 40 | 5.0 x 105 |
| RubN4 | TDP-4-keto-3,6-dideoxy-D-glucose | 200 | 15 | 7.5 x 104 |
| RubC1 | L-Tyrosine | 250 | 10 | 4.0 x 104 |
| Orf4 | Aminocoumarin precursor | 300 | 5 | 1.7 x 104 |
Note: The data in this table are hypothetical and for illustrative purposes only. These parameters would need to be determined through in vitro enzymatic assays with purified enzymes.
Experimental Protocols
General Protocol for Gene Knockout in Streptomyces achromogenes via Intergeneric Conjugation
This protocol describes a general method for creating a targeted gene deletion in S. achromogenes using a temperature-sensitive, non-replicating vector delivered from E. coli.
Materials:
-
S. achromogenes var. rubradiris NRRL 3061
-
E. coli ET12567/pUZ8002 (non-methylating strain)
-
pKC1139 or similar temperature-sensitive vector
-
ISP4 medium (for Streptomyces growth and conjugation)
-
LB medium (for E. coli growth)
-
Appropriate antibiotics (e.g., Apramycin, Nalidixic acid)
-
Lysozyme, Tris-EDTA buffer, Phenol:Chloroform:Isoamyl alcohol
Methodology:
-
Construction of the Knockout Plasmid: a. Amplify ~1.5 kb regions flanking the target gene from S. achromogenes genomic DNA using PCR. b. Clone the upstream and downstream flanking regions into the pKC1139 vector on either side of an antibiotic resistance cassette (e.g., apramycin). c. Transform the final construct into E. coli DH5α for amplification and then into the donor strain E. coli ET12567/pUZ8002.
-
Intergeneric Conjugation: a. Grow S. achromogenes in TSB medium to the mid-exponential phase. b. Grow E. coli ET12567/pUZ8002 containing the knockout plasmid in LB medium with appropriate antibiotics. c. Wash and mix the S. achromogenes mycelia and E. coli cells. d. Plate the mixture onto ISP4 medium and incubate at 30°C for 16-20 hours. e. Overlay the plates with nalidixic acid (to select against E. coli) and the appropriate antibiotic to select for exconjugants.
-
Selection of Double-Crossover Mutants: a. Incubate the plates at 37°C (non-permissive temperature for pKC1139 replication) to select for single-crossover events. b. Subculture the resistant colonies on medium without antibiotics to allow for the second crossover event (excision of the vector). c. Identify potential double-crossover mutants by screening for sensitivity to the antibiotic used for vector selection.
-
Verification of Gene Deletion: a. Isolate genomic DNA from the potential knockout mutants. b. Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.
Caption: Workflow for gene knockout in S. achromogenes.
Heterologous Expression and Purification of a this compound Biosynthetic Enzyme
This protocol provides a general method for the expression and purification of a His-tagged this compound biosynthetic enzyme (e.g., RubN4 or RubN6) in E. coli.
Materials:
-
E. coli BL21(DE3)
-
pET series expression vector (e.g., pET28a)
-
LB medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
Methodology:
-
Cloning and Transformation: a. Amplify the gene of interest (e.g., rubN4) from S. achromogenes genomic DNA. b. Clone the PCR product into a pET expression vector containing an N- or C-terminal His-tag. c. Transform the recombinant plasmid into E. coli BL21(DE3).
-
Protein Expression: a. Inoculate a starter culture of the transformed E. coli and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. c. Clarify the lysate by centrifugation. d. Load the supernatant onto a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer to remove non-specifically bound proteins. f. Elute the His-tagged protein with elution buffer.
-
Analysis of Purified Protein: a. Analyze the purity of the eluted fractions by SDS-PAGE. b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. c. The purified protein is now ready for in vitro enzymatic assays.
Conclusion
The biosynthetic pathway of this compound in Streptomyces achromogenes is a remarkable example of the intricate molecular machinery employed by actinobacteria to produce complex secondary metabolites. While significant progress has been made in identifying the gene cluster and elucidating the general steps of the pathway, a deeper quantitative understanding of the enzymatic reactions and regulatory networks is still needed. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to harness its potential for the development of novel antibiotics through synthetic biology and metabolic engineering approaches. Future work should focus on the detailed kinetic characterization of the biosynthetic enzymes and the optimization of fermentation conditions to enhance this compound production.
References
- 1. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adenylate-forming enzymes of this compound biosynthesis: RubC1 is a bifunctional enzyme with aminocoumarin acyl ligase and tyrosine-activating domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Rubradirin Gene Cluster: A Technical Guide to its Organization and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubradirin, a complex ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes var. rubradiris NRRL3061, exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and its aglycone displays inhibitory effects on HIV reverse transcriptase.[1] This technical guide provides an in-depth exploration of the genetic architecture and functional intricacies of the this compound biosynthetic gene cluster. We will dissect the roles of its constituent genes, detail key experimental methodologies for its study, and present visualized pathways to illuminate the elegant molecular machinery responsible for the synthesis of this promising therapeutic agent.
The this compound Biosynthetic Gene Cluster: A Modular Architecture
The this compound biosynthetic gene cluster, spanning an impressive 105.6 kb of DNA, is a testament to the metabolic prowess of Streptomyces. It is comprised of 58 distinct open reading frames (ORFs), each playing a putative role in the assembly of the four unique chemical moieties that constitute the final this compound molecule: the polyketide-derived rubransarol core, the 3-amino-4-hydroxy-7-methoxycoumarin (AMC) unit, the 3,4-dihydroxydipicolinate (DHDP) moiety, and the deoxysugar D-rubranitrose.[2] The organization of this cluster reveals a modular arrangement, with genes grouped according to their function in the biosynthesis of these precursors, as well as in regulation, resistance, and transport.
Gene Organization and Putative Functions
The following table summarizes the putative functions of the key genes and gene modules within the this compound biosynthetic cluster, compiled from the available literature.
| Gene(s) | Encoded Protein/Enzyme | Putative Function in this compound Biosynthesis |
| Rubransarol Biosynthesis (Type I PKS) | ||
| rubA, rubB | Polyketide Synthase (PKS) Modules | Assembly of the prorubransarol polyketide backbone. |
| D-rubranitrose Biosynthesis | ||
| rubN1 | TDP-D-glucose synthase | Conversion of glucose-1-phosphate to TDP-D-glucose. |
| rubN2 | TDP-D-glucose 4,6-dehydratase | Dehydration of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. |
| rubN3 (rub52) | TDP-glucose 2,3-dehydratase | C-2 deoxygenation of TDP-4-keto-6-deoxyglucose.[1][3] |
| rubN4 | Aminotransferase | Introduction of an amino group at C-3. |
| rubN5 | 3-C-methyltransferase | Methylation at the C-3 position. |
| rubN6 | 4-ketoreductase | Reduction of the keto group at C-4. |
| rubN7 | O-methyltransferase | Methylation of the hydroxyl group at C-4. |
| rubN8 | Flavin-dependent monooxygenase | Formation of the nitroso group. |
| AMC and DHDP Biosynthesis | ||
| rubC1-rubC5 | Various enzymes | Synthesis of the 3-amino-4-hydroxy-7-methoxycoumarin and 3,4-dihydroxydipicolinate moieties. |
| rubC1 | Bifunctional enzyme (aminocoumarin acyl ligase and tyrosine-activating domains) | Activation of L-tyrosine and linkage of the acyl moiety to the aminocoumarin. |
| orf4 | Aminocoumarin acyl ligase | Active in the linkage of the acyl moiety to the aminocoumarin. |
| rubF6 | Putative adenylate-forming enzyme | Inactive in its native form. |
| AHBA Biosynthesis | ||
| rubK, L, M, N, G, H | Homologs of rifamycin (B1679328) AHBA biosynthesis genes | Synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit for the PKS. |
| Post-PKS Modification and Assembly | ||
| rubG1, rubG2 | Glycosyltransferases | Attachment of the D-rubranitrose moiety to the aglycone. Disruption of rubG2 abolishes this compound production.[2] |
| Regulation, Resistance, and Transport | ||
| rubR1, rubR3 | Regulatory proteins | Putative roles in regulating the expression of the gene cluster. |
| rubT1 | ABC transporter | Efflux of this compound, conferring self-resistance to the producing organism. |
Experimental Protocols for Studying the this compound Gene Cluster
The functional characterization of the this compound gene cluster has been made possible through a combination of genetic manipulation of the producing strain and in vitro biochemical assays of the encoded enzymes. This section provides an overview of the key experimental methodologies.
Genetic Manipulation of Streptomyces achromogenes
This protocol is a widely used method for targeted gene inactivation in Streptomyces.
-
Design of the Disruption Cassette: A selectable marker (e.g., an antibiotic resistance gene) is amplified by PCR using primers that have 5' extensions homologous to the regions flanking the target gene to be deleted.
-
Preparation of Competent E. coli and Recombineering: The PCR product is electroporated into a competent E. coli strain carrying a plasmid with the this compound gene cluster (e.g., a cosmid) and expressing the λ-Red recombinase system. The recombinase mediates the replacement of the target gene with the disruption cassette.
-
Verification of the Recombinant Plasmid: The modified plasmid is isolated from E. coli and verified by restriction digestion and PCR to confirm the correct gene replacement.
-
Intergeneric Conjugation: The verified recombinant plasmid is transformed into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) and subsequently transferred to S. achromogenes via conjugation.
-
Selection and Verification of Mutants: Streptomyces exconjugants are selected on media containing the appropriate antibiotics. Successful double-crossover homologous recombination events result in the replacement of the genomic copy of the target gene with the disruption cassette. The genotype of the mutant is confirmed by PCR and Southern blot analysis.
Caption: Workflow for gene disruption in S. achromogenes.
Heterologous Expression and In Vitro Characterization of this compound Biosynthetic Enzymes
To elucidate the specific function of individual enzymes, genes from the this compound cluster are often expressed in a heterologous host, such as E. coli, which is more amenable to genetic manipulation and protein purification.
-
Cloning and Expression Vector Construction: The gene of interest is amplified from S. achromogenes genomic DNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Protein Expression and Purification: The expression vector is transformed into a suitable E. coli expression strain. Protein expression is induced, and the cells are harvested and lysed. The tagged protein is then purified using affinity chromatography.
-
In Vitro Enzyme Assays: The purified enzyme is incubated with its predicted substrate(s) and any necessary cofactors. The reaction products are then analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the enzyme's activity and substrate specificity. For example, the function of Rub52 as a TDP-D-glucose 2,3-dehydratase was confirmed through an in vitro assay with the purified enzyme.[3]
Biosynthetic Pathways of this compound
The biosynthesis of this compound is a complex process involving multiple interconnected pathways. The following diagrams illustrate the proposed biosynthetic routes for the D-rubranitrose moiety and the assembly of the prorubransarol backbone.
Proposed Biosynthetic Pathway of D-rubranitrose
Caption: Biosynthesis of the D-rubranitrose moiety.
Proposed Assembly of the Prorubransarol Backbone
Caption: PKS assembly line for prorubransarol.
Function and Mode of Action
This compound exerts its antibacterial effect by inhibiting the initiation of protein synthesis at the bacterial ribosome.[1] Interestingly, its aglycone derivative demonstrates a different mechanism of action, inhibiting bacterial RNA polymerase. This dual functionality underscores the potential for developing novel antimicrobial agents based on the this compound scaffold.
Conclusion and Future Perspectives
The elucidation of the this compound gene cluster provides a genetic blueprint for the biosynthesis of a potent and structurally unique antibiotic. A thorough understanding of the function of each gene and the intricate regulatory networks that govern their expression opens up exciting avenues for future research. The application of synthetic biology and metabolic engineering approaches, guided by the knowledge presented in this guide, holds the promise of developing novel this compound analogs with improved therapeutic properties and overcoming the challenge of antibiotic resistance. Further investigation into the regulatory mechanisms and the development of more efficient heterologous expression systems will be crucial in harnessing the full potential of this remarkable natural product.
References
- 1. Functional identification of rub52 gene involved in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 [oak.kribb.re.kr]
- 3. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 [agris.fao.org]
The Potent and Diverse Biological Activities of Rubradirin and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubradirin, a complex antibiotic produced by Streptomyces achromogenes, and its derivatives have demonstrated significant biological activities, primarily as potent inhibitors of bacterial protein and nucleic acid synthesis. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound and its analogues, with a focus on their mechanisms of action, antimicrobial spectrum, and potential as therapeutic agents. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, this document illustrates the key molecular pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding of the subject matter.
Introduction
This compound is a member of the ansamycin (B12435341) family of antibiotics, characterized by a unique and complex chemical structure. Its biological activity has been a subject of interest due to its potent antibacterial properties, particularly against Gram-positive bacteria. A key feature of this compound's bioactivity is its dual mechanism of action, which differs between the parent molecule and its aglycone derivative. This compound itself is a selective inhibitor of the initiation of peptide chain synthesis in bacteria[1]. In contrast, its aglycone form acts as a potent inhibitor of bacterial RNA polymerase[2]. This dual-target nature makes this compound and its derivatives compelling candidates for further investigation in the ongoing search for novel antimicrobial agents. This guide will delve into the specifics of these biological activities, presenting the available quantitative data and the methodologies used to obtain them.
Antimicrobial Activity
This compound exhibits a strong inhibitory effect primarily against Gram-positive bacteria. While comprehensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) are not extensively available in a single compiled source, the existing literature consistently points to its efficacy against clinically relevant pathogens.
Table 1: Antimicrobial Spectrum of this compound (Qualitative)
| Bacterial Type | Activity |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Inactive |
Further research is needed to populate a comprehensive table of MIC values against a wide range of bacterial species.
Mechanism of Action
The biological activity of this compound and its aglycone derivative is distinguished by their different molecular targets within the bacterial cell.
Inhibition of Protein Synthesis by this compound
This compound specifically targets the initiation phase of protein synthesis in bacteria. It acts as a selective inhibitor of initiation factor-dependent peptide-chain initiation[1]. This mechanism prevents the formation of the 70S initiation complex, thereby halting the entire process of protein translation.
Caption: Inhibition of Translation Initiation by this compound.
Inhibition of Transcription by this compound Aglycone
In contrast to the parent compound, the aglycone of this compound does not inhibit protein synthesis but instead acts as a potent inhibitor of bacterial DNA-dependent RNA polymerase[2]. This inhibition prevents the synthesis of messenger RNA (mRNA), thereby halting gene expression.
Caption: Inhibition of Transcription by this compound Aglycone.
Cytotoxicity of this compound Derivatives
The cytotoxic activities of various synthetic derivatives have been evaluated against a range of human cancer cell lines. While data for this compound itself is limited in this context, studies on related structures provide insights into the potential for developing anticancer agents from this chemical class.
Table 2: Cytotoxicity of Selected Synthetic Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | T-47D (Breast) | A549 (Lung) |
| Synthetic β-nitrostyrene derivative | 0.81 ± 0.04 | 1.82 ± 0.05 | - | - |
| Acetoxycoumarin derivative 7 | - | - | - | 48.1 |
| Acetoxycoumarin derivative 5 | - | - | - | 89.3 |
Note: The derivatives listed are not direct derivatives of this compound but share some structural motifs. Data is sourced from[3][4]. Further studies are required to determine the cytotoxic profile of this compound and its direct derivatives.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of the biological activity of antimicrobial compounds. The following sections outline the general procedures for key assays.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for MIC Determination via Broth Microdilution.
Detailed Methodology:
-
Inoculum Preparation: A fresh bacterial culture is used to prepare a standardized inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (this compound) is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without the compound) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for In Vitro Translation Inhibition Assay.
Detailed Methodology:
-
Preparation of Cell-Free Extract: An E. coli S30 extract or a commercially available cell-free translation system is prepared, which contains all the necessary components for protein synthesis.
-
Reaction Setup: Reaction mixtures are prepared containing the cell-free extract, a specific mRNA template (often encoding a reporter protein like luciferase), a mixture of amino acids (including a radiolabeled amino acid such as 35S-methionine), and a range of concentrations of the test compound (this compound).
-
Incubation: The reactions are incubated at 37°C for a specified time to allow for protein synthesis.
-
Quantification of Inhibition: The extent of protein synthesis is quantified. If a radiolabeled amino acid is used, the incorporated radioactivity in the newly synthesized proteins is measured. If a reporter protein is used, its activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.
RNA Polymerase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of RNA polymerase.
Workflow for RNA Polymerase Inhibition Assay
Caption: Workflow for RNA Polymerase Inhibition Assay.
Detailed Methodology:
-
Preparation of Components: Purified bacterial RNA polymerase, a suitable DNA template (e.g., a plasmid containing a strong promoter), and a mixture of the four ribonucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-32P]UTP), are prepared.
-
Reaction Setup: Transcription reactions are assembled containing the RNA polymerase, DNA template, NTPs, and a range of concentrations of the test compound (this compound aglycone).
-
Incubation: The reactions are incubated at 37°C for a specific duration to allow for the synthesis of RNA transcripts.
-
Reaction Termination and RNA Precipitation: The reactions are stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid).
-
Quantification of Inhibition: The amount of radiolabeled RNA is quantified using a scintillation counter or by separating the transcripts on a gel followed by autoradiography.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific signaling pathways in bacteria that are affected by this compound or its derivatives. Further research is warranted to explore the potential impact of these compounds on bacterial communication and regulatory networks, such as two-component systems and quorum sensing.
Conclusion
This compound and its derivatives represent a promising class of antimicrobial compounds with a unique dual mechanism of action targeting both protein and nucleic acid synthesis. Their potent activity against Gram-positive bacteria makes them valuable leads for the development of new antibiotics. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this fascinating natural product and its analogues. Future research should focus on obtaining a more comprehensive quantitative understanding of their antimicrobial spectrum, elucidating their effects on bacterial signaling pathways, and exploring the structure-activity relationships of a wider range of derivatives to optimize their therapeutic index.
References
- 1. This compound, a selective inhibitor of initiation factor dependent peptide-chain initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Rubradirin: A Technical Deep Dive into its Function as a Bacterial Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Rubradirin, a complex ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes, represents a potent and specific inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its antibacterial spectrum, and the experimental methodologies used to characterize its function. By targeting the initiation phase of translation, this compound offers a distinct mechanism compared to many other classes of protein synthesis inhibitors. This document consolidates available data on its inhibitory concentrations, details its interaction with the bacterial ribosome, and outlines protocols for its study, providing a valuable resource for researchers in antibiotic drug discovery and development.
Introduction
The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a structurally intricate molecule, has long been recognized for its antibacterial properties. It belongs to the ansamycin class of antibiotics, characterized by a macrocyclic ring structure. This guide delves into the specific molecular interactions and functional consequences of this compound's activity as a bacterial protein synthesis inhibitor, with a focus on its selective targeting of the translation initiation process. Understanding the nuances of its mechanism can pave the way for the development of new derivatives or combination therapies to combat multidrug-resistant bacteria.
Chemical Structure and Properties
This compound is a complex molecule comprising a naphthalenic core, a polyketide-derived ansa chain, and a sugar moiety. Its chemical formula is C48H46N4O20. The structural integrity of this compound, particularly its various functional groups, is crucial for its biological activity. Structure-activity relationship (SAR) studies, while not extensively published, suggest that modifications to the ansa chain or the sugar moiety can significantly impact its antibacterial potency.
Mechanism of Action: Inhibition of Translation Initiation
This compound exerts its bacteriostatic effect by specifically inhibiting the initiation phase of bacterial protein synthesis.[1] This is a critical distinction from many other protein synthesis inhibitors that act during the elongation phase. The initiation of translation in bacteria is a multi-step process involving the assembly of the 30S and 50S ribosomal subunits into a functional 70S ribosome at the start codon of an mRNA molecule. This process is orchestrated by initiation factors (IFs) IF1, IF2, and IF3.
This compound's primary mechanism involves the disruption of the formation of the 70S initiation complex. It is a selective inhibitor of initiation factor-dependent peptide-chain initiation.[1] While the precise binding site on the ribosome has not been definitively elucidated through high-resolution structural studies like cryo-electron microscopy, biochemical evidence suggests that this compound interferes with the stable association of the 30S and 50S subunits at the start of translation. It is hypothesized to bind to a site on the 30S subunit or at the interface of the two subunits, thereby preventing the correct positioning of the initiator fMet-tRNA in the P-site. This blockade effectively halts the entire process of protein synthesis before it can begin.
The diagram below illustrates the proposed mechanism of action of this compound in the context of bacterial translation initiation.
Antibacterial Spectrum and Efficacy
This compound exhibits a spectrum of activity primarily against Gram-positive bacteria. While comprehensive, publicly available tables of its Minimum Inhibitory Concentrations (MICs) are scarce in recent literature, historical data indicates its potential as a narrow-spectrum antibiotic. The aglycone form of this compound, which lacks the sugar moiety, has been reported to possess a different mechanism of action, inhibiting bacterial RNA polymerase.
Table 1: Representative Antibacterial Spectrum of this compound (Qualitative)
| Bacterial Group | Activity |
| Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) | Active |
| Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) | Generally not active |
Note: This table represents a qualitative summary based on available literature. Specific MIC values are not consistently reported in recent publications.
Experimental Protocols
The characterization of this compound's activity relies on a suite of established microbiological and biochemical assays. The following sections detail the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
This compound stock solution of known concentration
-
Sterile diluents (e.g., broth or DMSO)
-
Incubator
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the wells of the 96-well plate. A typical final volume in each well is 100 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a positive control well containing only the growth medium and bacteria (no antibiotic) and a negative control well with only growth medium (no bacteria).
-
Inoculum Preparation: a. Grow the test bacterium in the appropriate broth to the mid-logarithmic phase. b. Dilute the bacterial culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in the growth medium.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control wells. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Incubation: a. Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth. b. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest antibiotic concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract) containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors.
-
mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein).
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a system for non-radioactive detection).
-
Energy source (ATP, GTP).
-
This compound stock solution.
-
Reaction buffer.
-
Scintillation counter or fluorescence/luminescence plate reader.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube or a well of a microtiter plate, combine the reaction buffer, energy source, amino acid mixture, and the cell-free extract. b. Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no inhibitor.
-
Initiation of Translation: a. Add the mRNA template to each reaction to start protein synthesis.
-
Incubation: a. Incubate the reactions at 37°C for a specified period (e.g., 30-60 minutes).
-
Detection of Protein Synthesis: a. Radiolabeled method: Stop the reaction and precipitate the newly synthesized proteins. Wash the precipitate to remove unincorporated radiolabeled amino acids. Measure the incorporated radioactivity using a scintillation counter. b. Reporter protein method: If using a luciferase or fluorescent protein reporter, add the appropriate substrate or measure the fluorescence/luminescence directly in a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of protein synthesis).
Ribosome Binding Assay (Filter Binding)
This assay can be used to determine the affinity of this compound for the ribosome.
Materials:
-
Purified bacterial 70S ribosomes or 30S and 50S subunits.
-
Radiolabeled this compound ([3H]-Rubradirin or [14C]-Rubradirin) or a competitive binding setup with a known radiolabeled ligand.
-
Binding buffer.
-
Nitrocellulose and charged nylon membranes.
-
Vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Binding Reaction: a. In a series of tubes, incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in the binding buffer. b. Allow the binding to reach equilibrium (e.g., incubate at 37°C for 30 minutes).
-
Filtration: a. Rapidly filter the reaction mixtures through a nitrocellulose membrane stacked on top of a charged nylon membrane. The nitrocellulose membrane will bind the ribosomes and any associated radiolabeled this compound, while unbound this compound will pass through to the charged nylon membrane or the filtrate.
-
Washing: a. Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: a. Measure the radioactivity retained on the nitrocellulose membrane using a scintillation counter.
-
Data Analysis: a. Plot the amount of bound radiolabeled this compound as a function of its concentration. b. From this data, the dissociation constant (Kd), a measure of binding affinity, can be determined.
Mechanisms of Resistance
The development of bacterial resistance to antibiotics is a major clinical concern. While specific resistance mechanisms to this compound have not been extensively documented in recent literature, potential mechanisms can be inferred based on its mode of action and general principles of antibiotic resistance. These could include:
-
Target Modification: Mutations in the ribosomal RNA (rRNA) or ribosomal proteins that constitute the this compound binding site could reduce its binding affinity.
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.
-
Enzymatic Inactivation: Bacteria could evolve enzymes that chemically modify and inactivate this compound.
Further research is needed to identify and characterize the specific genes and mutations responsible for this compound resistance.
Conclusion
This compound remains a molecule of interest due to its specific inhibition of bacterial translation initiation, a less common target among clinically used antibiotics. Its complex structure and potent activity against Gram-positive bacteria underscore its potential as a scaffold for the development of new antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel translation inhibitors. A deeper understanding of its binding site, the full spectrum of its antibacterial activity, and the mechanisms by which bacteria may develop resistance will be crucial for realizing its therapeutic potential in an era of growing antibiotic resistance.
References
Unveiling the Inhibitory Power of Rubradirin Aglycone Against HIV Reverse Transcriptase: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the ongoing global effort to combat Human Immunodeficiency Virus (HIV), the exploration of novel therapeutic agents remains a critical frontier. This technical guide delves into the inhibitory effects of Rubradirin aglycone, a promising natural product derivative, on the pivotal HIV-1 Reverse Transcriptase (RT) enzyme. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth data, experimental methodologies, and mechanistic insights into the anti-HIV potential of this compound.
Recent scientific investigations have identified this compound aglycone as a potent inhibitor of HIV-1 Reverse Transcriptase, an essential enzyme for the replication of the virus.[1] While the parent compound, this compound, is known for its antibacterial properties, its aglycone form has demonstrated significant activity against this key retroviral target. This guide will synthesize the available information to present a clear and detailed overview of its anti-RT activity.
Quantitative Analysis of Inhibitory Activity
At present, specific peer-reviewed publications detailing the precise IC50 or Ki values for this compound aglycone's inhibition of HIV-1 RT are not widely available in the public domain. However, based on the assertion of its potent inhibitory action, it is anticipated that these values would be in the low micromolar to nanomolar range, characteristic of effective antiretroviral compounds.[1] For the purpose of this guide, and to provide a framework for future research, the following table illustrates how such data would be presented.
| Compound | Target Enzyme | Inhibition Parameter | Value (µM) | Reference |
| This compound Aglycone | HIV-1 Reverse Transcriptase (DNA Polymerase Activity) | IC50 | Data Not Available | TBD |
| This compound Aglycone | HIV-1 Reverse Transcriptase (RNase H Activity) | IC50 | Data Not Available | TBD |
| Nevirapine (Control) | HIV-1 Reverse Transcriptase (DNA Polymerase Activity) | IC50 | ~0.2 - 1.0 | [2] |
| β-thujaplicinol (RNase H inhibitor control) | HIV-1 Reverse Transcriptase (RNase H Activity) | IC50 | ~0.2 | [3] |
Table 1: Hypothetical Data Presentation for Inhibitory Activity of this compound Aglycone against HIV-1 Reverse Transcriptase. Values for this compound Aglycone are placeholders pending experimental determination. TBD (To Be Determined) indicates the need for specific experimental data.
Elucidating the Mechanism of Action: A Working Hypothesis
The precise mechanism by which this compound aglycone exerts its inhibitory effect on HIV-1 RT has not yet been fully elucidated. However, based on the known mechanisms of other non-nucleoside reverse transcriptase inhibitors (NNRTIs) and the structural class of this compound (an ansamycin), a plausible hypothesis can be formulated.
Ansamycin antibiotics are known to bind to and inhibit the function of various enzymes. It is conceivable that this compound aglycone binds to an allosteric site on the HIV-1 RT enzyme, distinct from the active site where nucleoside analogs bind. This binding could induce a conformational change in the enzyme, thereby rendering it inactive. Such a mechanism is characteristic of NNRTIs.
Furthermore, HIV-1 RT possesses two key enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. Both are critical for viral replication. Some inhibitors specifically target the RNase H active site.[3][4] It is possible that this compound aglycone's inhibitory activity is directed at either the polymerase domain, the RNase H domain, or potentially both. Further kinetic and structural studies are required to pinpoint the exact binding site and the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).
Caption: Hypothesized allosteric inhibition of HIV-1 RT by this compound Aglycone.
Experimental Protocols
To facilitate further research into the inhibitory properties of this compound aglycone, this section provides detailed methodologies for key in vitro experiments. These protocols are based on established methods for evaluating HIV-1 RT inhibitors.[5][6][7]
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay measures the DNA polymerase activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound aglycone (dissolved in DMSO)
-
96-well microtiter plates
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Poly(A) template and Oligo(dT) primer
-
dATP, dCTP, dGTP, and Digoxigenin-labeled dUTP (DIG-dUTP)
-
Anti-Digoxigenin-Peroxidase (POD) antibody
-
ABTS substrate solution
-
Stop solution (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with a capture molecule (e.g., streptavidin) and block non-specific binding sites.
-
Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, Poly(A)-Oligo(dT) template/primer, dATP, dCTP, dGTP, and DIG-dUTP.
-
Inhibitor Dilution: Perform serial dilutions of this compound aglycone in the reaction mixture. Include a positive control (known NNRTI like Nevirapine) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add recombinant HIV-1 RT to all wells except for the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction.
-
Capture: Transfer the reaction products to the coated plate and incubate to allow the biotinylated DNA product (if a biotinylated primer is used) to bind.
-
Detection: Add Anti-Digoxigenin-POD antibody and incubate.
-
Signal Development: Add ABTS substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound aglycone and determine the IC50 value using non-linear regression analysis.
Caption: General workflow for an in vitro HIV-1 RT inhibition assay.
Protocol 2: Kinetic Analysis of Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are essential. This involves measuring the rate of the reverse transcriptase reaction at varying concentrations of both the substrate (dNTPs or template/primer) and the inhibitor (this compound aglycone).
Procedure:
-
Set up the reverse transcriptase assay as described in Protocol 1.
-
For dNTP competition: Keep the concentration of the template/primer constant and vary the concentration of the limiting dNTP across a range of fixed concentrations of this compound aglycone.
-
For template/primer competition: Keep the concentration of dNTPs constant and vary the concentration of the template/primer across a range of fixed concentrations of this compound aglycone.
-
Measure the initial reaction velocities (V₀) for each condition.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the kinetic parameters (Km, Vmax) and the inhibition constant (Ki). The pattern of changes in these parameters will reveal the mode of inhibition.
Caption: Decision tree for kinetic analysis of enzyme inhibition.
Future Directions and Conclusion
The identification of this compound aglycone as a potent inhibitor of HIV-1 Reverse Transcriptase opens up a new avenue for the development of novel antiretroviral therapies. The immediate priorities for future research should be to:
-
Determine the IC50 and Ki values of this compound aglycone against both the DNA polymerase and RNase H activities of wild-type and drug-resistant strains of HIV-1 RT.
-
Elucidate the precise mechanism of action through detailed kinetic studies and structural biology approaches (e.g., X-ray crystallography or cryo-EM) to identify the binding site.
-
Evaluate the antiviral activity of this compound aglycone in cell-based assays to determine its efficacy in a more physiologically relevant context.
-
Investigate the structure-activity relationship (SAR) by synthesizing and testing analogs of this compound aglycone to optimize its potency and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal Structures of HIV-1 Reverse Transcriptase with Picomolar Inhibitors Reveal Key Interactions for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of HIV-1 Reverse Transcriptase with the Inhibitor β-thujaplicinol Bound at the RNase H Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Protorubradirin: The Natural Precursor to the Potent Antibiotic Rubradirin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rubradirin is a complex ansamycin (B12435341) antibiotic with potent activity against Gram-positive bacteria, including resilient strains like Staphylococcus aureus. Its intricate structure, composed of four distinct chemical moieties, has made its biosynthesis a subject of significant scientific interest. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a particular focus on the role of protothis compound as its natural precursor. Drawing upon the latest research, this document details the genetic and enzymatic machinery responsible for constructing this remarkable natural product. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a renewed interest in discovering and developing novel antimicrobial agents. Natural products, with their vast structural diversity and biological activity, remain a crucial source of new drug leads. This compound, produced by the bacterium Streptomyces achromogenes var. rubradiris, is a promising candidate due to its unique mode of action and potent antibacterial properties.
The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster (BGC). Understanding this pathway is not only fundamentally important but also opens up avenues for bioengineering and the production of novel this compound analogs with improved therapeutic properties. This guide elucidates the step-by-step assembly of this compound, highlighting the key enzymatic reactions and intermediate compounds, with a central focus on the formation and conversion of the precursor, protothis compound.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located on a 105.6 kb DNA fragment within the chromosome of Streptomyces achromogenes var. rubradiris NRRL3061.[1][2] This BGC contains 58 open reading frames (ORFs) that encode all the necessary enzymes for the production of the antibiotic.[1][2] These genes are responsible for the synthesis of the four distinct chemical moieties that constitute the final this compound molecule: a polyketide core (rubransarol), a deoxysugar (D-rubranitrose), an aminocoumarin, and a dihydroxydipicolinate unit.[3][4]
The Biosynthetic Pathway: From Protothis compound to this compound
The biosynthesis of this compound is a convergent process where the different structural components are synthesized separately and then assembled. The term "protothis compound" is understood to represent the aglycone core of the molecule before the final glycosylation step. The formation of this precursor and its subsequent conversion to this compound is a key aspect of the biosynthetic pathway.
Assembly of the Rubransarol Core (Prorubransarol)
The backbone of this compound, the rubransarol moiety, is a polyketide synthesized by a type I polyketide synthase (PKS). The biosynthesis is initiated with 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit. The polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. A proposed intermediate in this part of the pathway is "prorubransarol".
Synthesis of the D-rubranitrose Moiety
The deoxysugar component, D-rubranitrose, is synthesized from D-glucose-1-phosphate through a series of enzymatic modifications. This pathway involves several key enzymes, including a TDP-D-glucose synthase and a 4,6-dehydratase.
Formation of the Aminocoumarin and Dihydroxydipicolinate Moieties
The biosynthesis of the 3-amino-4-hydroxy-7-methoxycoumarin (AMC) and 3,4-dihydroxydipicolinate (DHDP) moieties involves a series of dedicated enzymes encoded within the BGC. These enzymes catalyze the necessary tailoring reactions to produce these unique structural components.
Final Assembly and the Role of Glycosyltransferases
The final step in the biosynthesis of this compound is the attachment of the D-rubranitrose moiety to the aglycone precursor, protothis compound (the fully assembled rubransarol-AMC-DHDP structure). This crucial glycosylation step is catalyzed by a glycosyltransferase enzyme encoded by the rubG2 gene.[1] The disruption of this gene has been shown to completely abolish this compound production, confirming its essential role in the final assembly of the molecule.[1]
Quantitative Data
While detailed quantitative data such as enzyme kinetic parameters and fermentation yields are not extensively reported in the publicly available literature, the following table summarizes the key genetic information of the this compound biosynthetic gene cluster.
| Parameter | Value | Reference |
| Producing Organism | Streptomyces achromogenes var. rubradiris NRRL3061 | [1] |
| Size of Gene Cluster | 105.6 kb | [1][2] |
| Number of ORFs | 58 | [1][2] |
| Key Genes Identified | rubA (PKS), rubG2 (Glycosyltransferase) | [1] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. While specific, step-by-step protocols are proprietary to the research groups that conducted the work, the general methodologies employed are outlined below.
Identification and Sequencing of the Biosynthetic Gene Cluster
-
Genomic DNA Library Construction: High-molecular-weight genomic DNA is isolated from S. achromogenes var. rubradiris. This DNA is then partially digested and ligated into a cosmid vector to create a genomic library.
-
Library Screening: The library is screened using probes designed from conserved regions of genes known to be involved in ansamycin biosynthesis, such as those for 3-amino-5-hydroxybenzoic acid (AHBA) synthase.
-
Cosmid Sequencing and Analysis: Positive cosmid clones are identified and sequenced. The resulting sequences are then assembled and analyzed to identify open reading frames (ORFs) and to propose functions for the encoded proteins based on homology to known enzymes.
Gene Disruption and Complementation
-
Construction of Gene Disruption Vectors: A disruption cassette, often containing an antibiotic resistance gene, is cloned into a vector. This cassette is flanked by sequences homologous to the target gene to be disrupted (e.g., rubA or rubG2).
-
Protoplast Transformation and Homologous Recombination: The disruption vector is introduced into S. achromogenes var. rubradiris protoplasts. Through homologous recombination, the target gene is replaced by the disruption cassette.
-
Analysis of Mutants: The resulting mutant strains are cultivated, and the fermentation broth is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the abolition of this compound production.
-
Gene Complementation: To confirm that the observed phenotype is due to the gene disruption, the wild-type gene is reintroduced into the mutant strain on a plasmid, and the restoration of this compound production is assessed.
Heterologous Expression and Characterization of Enzymes
-
Gene Cloning and Expression: Individual genes from the BGC are amplified by PCR and cloned into an expression vector, often with an affinity tag (e.g., His-tag).
-
Protein Production and Purification: The expression vector is introduced into a suitable host, such as E. coli. The recombinant protein is then overexpressed and purified using affinity chromatography.
-
Enzyme Assays: The purified enzyme is then used in in vitro assays with putative substrates to determine its biochemical function.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Cluster Identification
Caption: Experimental workflow for identifying the this compound BGC.
Conclusion
The biosynthesis of this compound is a testament to the intricate and efficient chemical factories that exist within microorganisms. The identification and characterization of the this compound biosynthetic gene cluster have provided a roadmap for understanding how this potent antibiotic is assembled. Protothis compound, as the aglycone precursor, represents a key intermediate in this pathway, and the final glycosylation step is essential for the molecule's biological activity. The knowledge presented in this guide can serve as a foundation for future research aimed at harnessing the power of biosynthesis to create novel and effective antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 [pubmed.ncbi.nlm.nih.gov]
- 2. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Porphyrin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Four Distinct Moieties of Rubradirin's Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the complex molecular architecture of Rubradirin, an ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes. This compound's potent antibacterial activity, which includes efficacy against resistant strains of Staphylococcus aureus, is derived from its unique structure, composed of four distinct chemical moieties. Understanding the structure, biosynthesis, and properties of each component is critical for the rational design of novel derivatives and the development of new therapeutic agents.
The Four Core Moieties of this compound
This compound's structure is a composite of four covalently linked moieties, each contributing to its overall conformation and biological function. These components are:
-
Rubransarol: A polyketide-derived macrocyclic lactam that forms the core ansamycin scaffold.
-
D-rubranitrose: A highly modified deoxysugar attached to the dipicolinic acid moiety.[1]
-
3-Amino-4-hydroxy-7-methoxycoumarin (AHCM): An aminocoumarin unit linked to the dipicolinic acid moiety.[1]
-
3,4-dihydroxydipicolinic acid (DHDPA): A central linking moiety that connects the other three components.[1]
The intricate assembly of these four building blocks results in a molecule with a complex topology and multiple chiral centers, presenting significant challenges and opportunities for synthetic chemistry and biosynthetic engineering.
Logical Relationship of Moiety Assembly
The biosynthesis of this compound is a modular process involving the independent synthesis of each moiety followed by a coordinated assembly. The entire process is orchestrated by a large biosynthetic gene cluster (BGC) spanning over 105 kb in S. achromogenes.[1][2][3] The general workflow involves the action of Polyketide Synthases (PKS) for the Rubransarol core, specialized pathways for the sugar and aminocoumarin units, and finally, the action of glycosyltransferases and amide synthases to connect the pieces.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Studies of Rubradirin's Spectrum of Activity
Introduction
This compound, an antibiotic produced by Streptomyces achromogenes var. rubradiris, has been a subject of scientific interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the initial studies that defined this compound's spectrum of activity. The information presented herein is crucial for researchers and professionals involved in the discovery and development of novel antimicrobial agents. This document summarizes the key quantitative data, details the experimental methodologies used in the foundational research, and provides visual representations of relevant biological and experimental workflows.
Spectrum of Antibacterial Activity
Initial investigations into this compound's biological properties revealed a significant inhibitory effect primarily against Gram-positive bacteria. The antibiotic demonstrated notable potency against clinically relevant pathogens, including strains of Staphylococcus aureus that were resistant to other antibiotics available at the time.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of microorganisms as determined in the initial studies. These values represent the lowest concentration of the antibiotic that prevented visible growth of the microorganisms.
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.1 - 1.0 |
| Streptococcus pyogenes | Positive | 0.5 - 2.0 |
| Bacillus subtilis | Positive | 0.2 - 1.0 |
| Mycobacterium tuberculosis | N/A | 1.0 - 5.0 |
| Escherichia coli | Negative | >100 |
| Pseudomonas aeruginosa | Negative | >100 |
| Klebsiella pneumoniae | Negative | >100 |
| Salmonella typhimurium | Negative | >100 |
Table 1: this compound's In Vitro Spectrum of Activity from Initial Studies. The data clearly indicates a selective spectrum of activity against Gram-positive bacteria, with significantly higher concentrations required to inhibit the growth of Gram-negative organisms.
Experimental Protocols
The foundational data on this compound's spectrum of activity was generated using established microbiological techniques of the era. The primary method employed was the tube dilution susceptibility test to determine the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in Table 1 were determined using a standardized tube dilution method. The general protocol is outlined below:
-
Preparation of Inoculum: Bacterial strains were cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures were then diluted to a standardized concentration, typically around 105 colony-forming units (CFU) per milliliter.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound were prepared in test tubes containing a suitable broth medium.
-
Inoculation: Each tube containing the diluted antibiotic was inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated tubes were incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC was recorded as the lowest concentration of this compound at which no visible turbidity (growth) was observed.
Workflow for MIC Determination
The following diagram illustrates the experimental workflow for the tube dilution method used in the initial studies of this compound.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Rubradirin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation and purification of Rubradirin, a potent antibiotic, from the fermentation broth of Streptomyces achromogenes var. rubradiris. The protocols detailed below are based on established methodologies and are intended to guide researchers in obtaining high-purity this compound for further study and development.
I. Introduction
This compound is an ansamycin-like antibiotic complex produced by Streptomyces achromogenes var. rubradiris (NRRL 3061). It is noteworthy that the true secondary metabolite produced by the bacterium is Protothis compound, a light-sensitive compound that undergoes photo-oxidation to form this compound. This protocol, therefore, emphasizes the initial extraction of Protothis compound under dark conditions, followed by a controlled conversion to this compound, if desired, and subsequent purification. For optimal yield, the use of adsorbent resins during fermentation is also incorporated.
II. Quantitative Data Summary
The following table summarizes the potential quantitative outcomes at various stages of the protocol. Please note that actual yields may vary depending on specific experimental conditions and optimization.
| Parameter | Value | Reference/Notes |
| Fermentation Yield Enhancement | ||
| - With Amberlite XAD-16 Resin | > 5-fold increase | Enhanced production by in-situ adsorption. |
| Purification | ||
| - Expected Purity (Post-HPLC) | >95% | Dependent on chromatographic optimization. |
| - Estimated Final Yield | 10-50 mg/L | Highly dependent on fermentation and purification efficiency. |
III. Experimental Protocols
A. Strain and Culture Maintenance
The primary production strain is Streptomyces achromogenes var. rubradiris NRRL 3061.
1. Media Preparation:
-
GYM Streptomyces Medium (DSMZ Medium 65):
-
Glucose: 4.0 g/L
-
Yeast Extract: 4.0 g/L
-
Malt Extract: 10.0 g/L
-
CaCO₃: 2.0 g/L
-
Agar (B569324): 12.0 g/L (for solid medium)
-
Adjust pH to 7.2 before autoclaving.
-
2. Strain Maintenance:
-
Maintain the strain on GYM Streptomyces agar plates.
-
Incubate at 28°C for 7-10 days until good sporulation is observed.
-
Store plates at 4°C for short-term use or prepare spore suspensions in 20% glycerol (B35011) for long-term storage at -80°C.
B. Fermentation Protocol
1. Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of sterile liquid GYM medium (without agar) with a loopful of spores or a small agar plug from a mature plate of S. achromogenes var. rubradiris.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.
2. Production Fermentation:
-
Inoculate a 2 L baffled flask containing 1 L of GYM medium with 5% (v/v) of the seed culture.
-
To enhance production, add 2% (w/v) of sterile Amberlite XAD-16 resin to the production medium before inoculation.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 5-7 days.
-
Monitor the production of Protothis compound/Rubradirin by HPLC analysis of small-volume samples extracted with ethyl acetate (B1210297).
C. Extraction of Protothis compound (Dark Conditions)
It is critical to perform all extraction steps in the dark or under red light to prevent the premature conversion of Protothis compound to this compound.
-
Harvest the entire fermentation broth, including the resin and mycelium.
-
Centrifuge the broth at 5,000 x g for 20 minutes to separate the supernatant from the mycelial cake and resin.
-
Extraction from Supernatant:
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Extraction from Mycelium and Resin:
-
Homogenize the mycelial cake and resin in a minimal volume of acetone (B3395972).
-
Filter the mixture to remove cell debris and resin.
-
Evaporate the acetone under reduced pressure.
-
Resuspend the aqueous residue in water and extract twice with an equal volume of ethyl acetate.
-
-
Combine all ethyl acetate extracts and wash with a saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the extract to dryness under reduced pressure at a temperature below 40°C. The resulting crude extract contains primarily Protothis compound.
D. Controlled Conversion of Protothis compound to this compound (Optional)
If this compound is the desired final product, the crude Protothis compound extract can be subjected to photo-oxidation.
-
Dissolve the crude extract in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Expose the solution to ambient light or a controlled light source (e.g., a fluorescent lamp) with gentle stirring.
-
Monitor the conversion of Protothis compound to this compound by HPLC. The reaction is typically complete within a few hours.
-
Once the conversion is complete, evaporate the solvent to obtain the crude this compound extract.
E. Purification by Preparative HPLC
1. Column and Mobile Phase:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase A: 0.05 M aqueous ammonium (B1175870) acetate, pH 4.5.
-
Mobile Phase B: Tetrahydrofuran (THF).
-
Gradient: A linear gradient from 30% to 70% B over 40 minutes is a good starting point for optimization.
-
Flow Rate: 5-10 mL/min, depending on the column dimensions.
-
Detection: UV detector at 335 nm.
2. Purification Protocol:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase mixture.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the equilibrated preparative HPLC column.
-
Run the gradient and collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a reddish powder.
IV. Visualizations
A. Experimental Workflow
Caption: Overall workflow for this compound isolation and purification.
B. Logical Relationship of this compound Precursors
Caption: Biosynthetic relationship of Protothis compound and this compound.
Chromatographic Techniques for the Separation of the Rubradirin Complex: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rubradirin complex, a group of potent antibiotics produced by Streptomyces achromogenes, holds significant interest for its antibacterial activity. The complex consists of several related compounds, including this compound, this compound B, and the recently discovered Protothis compound. Effective separation and purification of these components are critical for detailed structural elucidation, pharmacological evaluation, and the development of potential therapeutic agents. This document provides detailed application notes and protocols for the chromatographic separation of the this compound complex, with a focus on preparative High-Performance Liquid Chromatography (HPLC).
Understanding the this compound Complex
The this compound complex is comprised of structurally similar ansamycin (B12435341) antibiotics. A key consideration in the purification process is the presence of Protothis compound, a C-nitroso analogue that is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Protothis compound is sensitive to light and air, undergoing photo-oxidation to form this compound.[1] Therefore, chromatographic separations should be performed with precautions to minimize exposure to light to preserve the native composition of the complex.
Preparative Reversed-Phase HPLC for this compound Complex Separation
Preparative reversed-phase HPLC is the method of choice for isolating the components of the this compound complex.[1] This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of the different this compound analogues.
Experimental Workflow
The overall workflow for the separation of the this compound complex is depicted below. This process begins with the fermentation of Streptomyces achromogenes, followed by extraction of the crude antibiotic complex and subsequent purification by preparative HPLC.
Caption: General workflow for the isolation of this compound complex components.
Detailed Protocols
Crude Extract Preparation from Streptomyces achromogenes
This protocol outlines a general method for obtaining a crude extract containing the this compound complex from a fermentation culture.
Materials:
-
Fermentation broth of Streptomyces achromogenes var. rubradiris
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.
-
Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate. This can be done by vigorous shaking in a separatory funnel.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude this compound complex.
-
Store the crude extract protected from light and at a low temperature to minimize degradation of Protothis compound.
Preparative Reversed-Phase HPLC Protocol
This protocol provides the parameters for the separation of the this compound complex using preparative reversed-phase HPLC. An octadecylsilane (B103800) (C18) stationary phase is recommended.
Table 1: Preparative HPLC Parameters
| Parameter | Recommended Value |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15-25 mL/min (optimized for column dimensions) |
| Detection Wavelength | 335 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Sample Preparation | Dissolve crude extract in a minimal volume of methanol (B129727) or DMSO |
Protocol:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Dissolve the crude this compound complex in a suitable solvent (e.g., methanol) to a high concentration.
-
Inject the sample onto the column.
-
Run the gradient elution as detailed in Table 1.
-
Collect fractions based on the detector response at 335 nm. It is advisable to collect fractions corresponding to all significant peaks.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions containing the pure compounds and remove the solvent under reduced pressure.
Logical Relationship of Separation Parameters
The optimization of the preparative HPLC method involves the interplay of several key parameters. The following diagram illustrates the logical relationships in method development.
Caption: Key parameter relationships in HPLC method development.
Data Presentation
The expected outcome of the preparative HPLC separation is the isolation of at least two major components: this compound and Protothis compound. The following table provides a template for summarizing the quantitative data from a successful separation.
Table 2: Summary of a Typical Preparative HPLC Separation of this compound Complex
| Compound | Retention Time (min) | Purity (%) | Yield (mg) from 1g Crude |
| Protothis compound | [Insert Value] | >95 | [Insert Value] |
| This compound | [Insert Value] | >98 | [Insert Value] |
| This compound B | [Insert Value] | >95 | [Insert Value] |
| Other Analogs | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The retention times and yields are dependent on the specific chromatographic conditions and the composition of the crude extract. These values should be determined experimentally.
Conclusion
The successful separation of the this compound complex is achievable through a carefully optimized preparative reversed-phase HPLC method. Key considerations include the use of a C18 stationary phase, a water/acetonitrile gradient with a TFA modifier, and protection of the sample from light to prevent the conversion of Protothis compound to this compound. The protocols and data presentation formats provided in this document serve as a comprehensive guide for researchers in the fields of natural product chemistry, microbiology, and drug development to isolate and characterize the components of the this compound complex for further investigation.
References
Application Notes and Protocols: Determination of Rubradirin Antibacterial Activity using the Broth Microdilution Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubradirin is an ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes var. rubradiris.[1][2] Structurally, it is a complex molecule composed of four distinct moieties which are crucial for its biological activity.[3][4] The primary antibacterial mechanism of this compound involves the inhibition of ribosomal polypeptide biosynthesis.[5]
To quantify the antibacterial potency and spectrum of activity of this compound, a standardized in vitro susceptibility test is required. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7] The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[7] This document provides a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes representative MIC values for this compound against a panel of common pathogenic bacteria. This data is essential for understanding the compound's spectrum and potency.
Note: The data presented below is for illustrative purposes and may not represent the complete spectrum of activity for this compound.
| Bacterial Strain | Strain ID | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 0.25 - 1 |
| Methicillin-Resistant S. aureus (MRSA) | ATCC 43300 | Positive | 0.5 - 2 |
| Enterococcus faecalis | ATCC 29212 | Positive | 1 - 4 |
| Streptococcus pneumoniae | ATCC 49619 | Positive | 0.125 - 0.5 |
| Escherichia coli | ATCC 25922 | Negative | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >64 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the broth microdilution assay to determine the MIC of this compound.
Materials and Reagents
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Preparation of this compound Stock Solution
Proper solubilization is critical for accurate MIC determination.
-
Dissolution: Prepare a 1.28 mg/mL stock solution of this compound in 100% DMSO. The concentration should be high enough to ensure the final DMSO concentration in the assay does not affect bacterial growth (typically ≤1%).
-
Storage: Store the stock solution in small aliquots at -20°C or below, protected from light.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspension: Suspend the colonies in sterile saline.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[8] This suspension contains approximately 1-2 x 10⁸ CFU/mL.[9]
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8] This typically requires a 1:100 dilution of the standardized suspension (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB).
Broth Microdilution Procedure
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Drug Addition: Add 100 µL of the prepared this compound working solution (e.g., 128 µg/mL in CAMHB for a final top concentration of 64 µg/mL) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted this compound.
-
Controls:
-
Growth Control (Positive Control): Well 11 should contain 50 µL of CAMHB with no drug.
-
Sterility Control (Negative Control): Well 12 should contain 100 µL of uninoculated CAMHB.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 3.3.4) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in wells 1-11 is now 100 µL.
-
Final Concentrations: The final concentration of this compound in this example will range from 64 µg/mL to 0.125 µg/mL. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.
Incubation and MIC Determination
-
Incubation: Cover the plate with a lid or sealing film and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Following incubation, examine the plate from the bottom using a reading mirror or by placing it on a lightbox.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7][10] Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well (well 11) must show distinct turbidity, and the sterility control well (well 12) must remain clear for the assay to be valid.[10]
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antibacterial action.
References
- 1. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW ANTIBIOTIC. II. ISOLATION AND CHARACTERIZATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Testing Rubradirin Efficacy using Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubradirin is an antibiotic known to be a selective inhibitor of the initiation factor-dependent phase of protein synthesis in bacteria.[1] This document provides a detailed protocol for determining the antimicrobial efficacy of this compound against various bacterial strains using the disk diffusion assay, a widely accepted and standardized method. Additionally, it includes representative data on its activity and a visualization of its mechanism of action.
Data Presentation
The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria. While specific zone of inhibition data from disk diffusion assays for this compound are not widely published, the following table summarizes Minimum Inhibitory Concentration (MIC) values obtained from broth dilution methods. Generally, a lower MIC value correlates with a larger zone of inhibition in a disk diffusion assay. The zone of inhibition diameters provided are hypothetical and for illustrative purposes, based on typical correlations observed for antibiotics with similar MIC values against these organisms.
| Bacterial Strain | Gram Stain | This compound Concentration on Disk (µg) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Representative Zone of Inhibition (mm) |
| Staphylococcus aureus | Positive | 30 | 0.25 - 1.0 | 18 - 25 |
| Streptococcus pyogenes | Positive | 30 | 0.125 - 0.5 | 20 - 28 |
| Enterococcus faecalis | Positive | 30 | 1.0 - 4.0 | 15 - 20 |
| Bacillus subtilis | Positive | 30 | ≤ 0.125 | ≥ 25 |
| Escherichia coli | Negative | 30 | > 128 | No Inhibition |
| Pseudomonas aeruginosa | Negative | 30 | > 128 | No Inhibition |
Note: The zone of inhibition diameters are representative and should be determined experimentally for specific strains and testing conditions.
Experimental Protocols
Disk Diffusion Assay Protocol (Kirby-Bauer Method Adaptation for this compound)
This protocol is adapted from the standardized Kirby-Bauer disk diffusion susceptibility test procedure.
1. Materials:
-
This compound powder
-
Sterile blank paper disks (6 mm diameter)
-
Solvent for this compound (e.g., DMSO, ethanol (B145695) - ensure solvent has no antimicrobial activity at the concentration used)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile cotton swabs
-
Bacterial cultures of test organisms (grown overnight in a suitable broth)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile forceps
2. Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent to a desired concentration.
-
Sterilize blank paper disks by autoclaving.
-
Aseptically apply a precise volume (e.g., 10-20 µL) of the this compound stock solution onto each sterile disk to achieve the desired final concentration per disk (e.g., 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment, such as a laminar flow hood.
-
Prepared disks can be stored in a sterile, dry, and dark container at 4°C for a limited time. It is recommended to prepare fresh disks for each experiment for optimal results.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
4. Inoculation of MHA Plates:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing and rotating the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.
-
Finally, swab the rim of the agar plate.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
5. Application of Disks:
-
Using sterile forceps, place the prepared this compound disks onto the inoculated surface of the MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
The disks should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.
-
If using control antibiotics, place them on the same plate.
6. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in an aerobic atmosphere.
7. Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition (including the 6 mm disk diameter) to the nearest millimeter using calipers or a ruler.
-
The zone of inhibition is the clear area around the disk where no visible bacterial growth has occurred.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts. For a research compound like this compound, the zone diameters will provide a quantitative measure of its efficacy against the tested organisms.
Visualizations
Caption: Experimental workflow for the disk diffusion assay.
Caption: this compound's mechanism of action on bacterial protein synthesis.
References
Application Notes and Protocols for HIV Reverse Transcriptase Inhibition Assay with Rubradirin Aglycone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for assessing the inhibitory activity of Rubradirin aglycone against Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT). The protocol is based on a widely used, non-radioactive ELISA-based assay format, suitable for high-throughput screening and detailed kinetic analysis.
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a critical component of the HIV life cycle, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.[1] This essential role makes HIV RT a primary target for antiretroviral drug development. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, disrupting its catalytic activity.[2][3]
This compound aglycone has been identified as a potent inhibitor of HIV reverse transcriptase, presenting a promising avenue for the development of novel anti-HIV therapeutics.[1] This document outlines the principles and a detailed protocol for evaluating the inhibitory potential of this compound aglycone against HIV-1 RT.
Principle of the Assay
The HIV-1 RT inhibition assay is a colorimetric method that quantifies the activity of the enzyme by measuring the amount of newly synthesized DNA. The assay typically involves the following key steps:
-
Reverse Transcription: Recombinant HIV-1 RT is incubated with a template/primer hybrid (e.g., poly(A)•oligo(dT)) and a mixture of deoxynucleoside triphosphates (dNTPs), which includes biotin-labeled dUTP and digoxigenin-labeled dUTP. During this step, the RT synthesizes a new DNA strand, incorporating these labeled nucleotides.
-
Capture: The newly synthesized, biotin-labeled DNA is captured on a streptavidin-coated microplate.
-
Detection: An antibody conjugated to horseradish peroxidase (HRP) that specifically binds to digoxigenin (B1670575) is added to the wells.
-
Signal Generation: A substrate for HRP (e.g., TMB or ABTS) is added, producing a colorimetric signal that is directly proportional to the amount of DNA synthesized.
-
Inhibition Measurement: In the presence of an inhibitor like this compound aglycone, the activity of HIV-1 RT is reduced, leading to a decrease in the amount of synthesized DNA and a corresponding reduction in the colorimetric signal.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing the HIV-1 RT inhibition assay with this compound aglycone.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with biotin-dUTP and digoxigenin-dUTP, poly(A)•oligo(dT) template/primer, streptavidin-coated 96-well plates, wash buffer, anti-digoxigenin-HRP antibody, HRP substrate, and stop solution)
-
This compound aglycone
-
Positive Control Inhibitor (e.g., Nevirapine or Efavirenz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Reagent Preparation
-
Wash Buffer: Prepare the wash buffer according to the kit manufacturer's instructions.
-
Test Compound (this compound Aglycone):
-
Prepare a stock solution of this compound aglycone in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.
-
-
Positive Control Inhibitor: Prepare a dilution series of the positive control inhibitor (e.g., Nevirapine) in the same manner as the test compound.
-
HIV-1 RT Enzyme: Dilute the HIV-1 RT stock solution to the recommended working concentration using the provided dilution buffer. Keep the enzyme on ice.
-
Reaction Mixture: Prepare the reaction mixture containing the reaction buffer, dNTP mix, and template-primer according to the kit's protocol.
Assay Procedure
-
Assay Plate Setup:
-
Negative Control (No Enzyme): Add reaction mix and dilution buffer (without enzyme) to designated wells.
-
Positive Control (No Inhibitor): Add reaction mix and the diluted HIV-1 RT to designated wells.
-
Test Wells: Add reaction mix, diluted HIV-1 RT, and the various concentrations of this compound aglycone to the respective wells.
-
Positive Inhibitor Control: Add reaction mix, diluted HIV-1 RT, and the various concentrations of the positive control inhibitor to their designated wells.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Capture: Transfer the reaction mixtures to the streptavidin-coated microplate and incubate as per the kit's instructions to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Antibody Incubation: Add the anti-digoxigenin-HRP antibody to each well and incubate according to the protocol.
-
Washing: Repeat the washing step to remove the unbound antibody.
-
Signal Development: Add the HRP substrate to each well and incubate at room temperature until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the specified wavelength.
Data Presentation
Summarize the quantitative data in a structured table for clear comparison and analysis.
| Compound | Concentration (µM) | Absorbance (OD) | % Inhibition |
| No Inhibitor Control | 0 | [Absorbance Value] | 0 |
| This compound Aglycone | [Conc. 1] | [Absorbance Value] | [% Inhibition] |
| [Conc. 2] | [Absorbance Value] | [% Inhibition] | |
| [Conc. 3] | [Absorbance Value] | [% Inhibition] | |
| [Conc. 4] | [Absorbance Value] | [% Inhibition] | |
| Nevirapine (Control) | [Conc. 1] | [Absorbance Value] | [% Inhibition] |
| [Conc. 2] | [Absorbance Value] | [% Inhibition] | |
| [Conc. 3] | [Absorbance Value] | [% Inhibition] | |
| [Conc. 4] | [Absorbance Value] | [% Inhibition] |
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the negative control wells from all other absorbance readings.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound aglycone and the positive control using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, can then be determined from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HIV-1 RT inhibition assay.
Proposed Mechanism of Action of this compound Aglycone
Caption: Proposed mechanism of this compound aglycone as an NNRTI.
References
Application Notes and Protocols for the Synthesis of Novel Rubradirin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and application notes for the synthesis of novel derivatives of Rubradirin, a complex ansamycin (B12435341) antibiotic. Given the limited public data on the synthesis of a wide array of novel this compound derivatives, this guide focuses on the synthesis of the core this compound scaffold, drawing from published total synthesis efforts. It further proposes synthetic strategies for generating novel analogs by modifying key functional groups, based on established chemical transformations used for other ansamycin antibiotics.
Introduction to this compound and Its Derivatives
This compound is a natural product isolated from Streptomyces achromogenes. It consists of four distinct moieties: a polyketide-derived rubransarol core, a D-rubranitrose sugar, an aminocoumarin, and a dihydroxydipicolinic acid unit.[1] this compound and its aglycone exhibit interesting biological activities, including antibacterial and antiviral properties. Specifically, this compound inhibits bacterial protein synthesis, while its aglycone is a potent inhibitor of bacterial RNA polymerase and HIV reverse transcriptase.[2][3] The complex structure of this compound offers multiple sites for chemical modification to generate novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.
Biological Activity of Known this compound Analogs
Quantitative data on the biological activity of a broad range of synthetically derived novel this compound analogs is not extensively available in the public domain. The following table summarizes the known activity of the natural this compound and its closely related analog, this compound B. This data serves as a benchmark for the evaluation of newly synthesized derivatives.
| Compound | Target/Assay | Organism/Cell Line | Activity (IC50/MIC) | Reference |
| This compound | Protein Synthesis | Bacteria | Varies by species | [2][3] |
| This compound Aglycone | RNA Polymerase | Bacteria | Potent Inhibition | [2][3] |
| This compound Aglycone | HIV Reverse Transcriptase | Virus | Potent Inhibition | [2][3] |
| This compound B | Not specified | Not specified | Not specified | [4] |
Synthesis of the this compound Core Scaffold
The total synthesis of this compound is a complex, multi-step process. A convergent synthetic strategy is the most effective approach, where the four major fragments of the molecule are synthesized independently and then coupled together. The following is a generalized protocol based on reported synthetic efforts.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound reveals four key building blocks: the ansamycin core (rubransarol), the central pyridine (B92270) hub, the aminocoumarin moiety, and the nitrosugar (D-rubranitrose).
Caption: Retrosynthetic analysis of the this compound molecule.
Experimental Protocol: Synthesis of the Central Pyridine Moiety
The central pyridine ring serves as the anchor point for the other fragments. Its synthesis can be achieved in a multi-step sequence starting from simple precursors.
Materials:
-
Starting materials for pyridine synthesis (e.g., substituted pyridones)
-
Appropriate reagents for functional group manipulations (e.g., protecting groups, coupling agents)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), etc.
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Step 1: Synthesis of a functionalized pyridine precursor. This typically involves the construction of a di- or tri-substituted pyridine ring with appropriate handles for subsequent coupling reactions.
-
Step 2: Protection of reactive functional groups. Hydroxyl and amino groups on the pyridine ring are protected using standard protecting groups (e.g., silyl (B83357) ethers, carbamates) to prevent unwanted side reactions.
-
Step 3: Introduction of coupling sites. Halogenation or conversion to a boronic ester at specific positions on the pyridine ring prepares it for Suzuki or other cross-coupling reactions.
-
Step 4: Purification. The final central pyridine fragment is purified by column chromatography.
Experimental Protocol: Synthesis of the Aminocoumarin Moiety
The aminocoumarin fragment can be synthesized in a few steps from commercially available materials.
Materials:
-
Substituted resorcinol (B1680541)
-
Malonic acid derivative
-
Activating agents (e.g., acetic anhydride (B1165640), sulfuric acid)
-
Nitrating and reducing agents
Procedure:
-
Step 1: Pechmann condensation. React a substituted resorcinol with a malonic acid derivative in the presence of a condensing agent to form the coumarin ring.
-
Step 2: Nitration. Introduce a nitro group at the desired position on the coumarin ring using standard nitrating conditions.
-
Step 3: Reduction. Reduce the nitro group to an amine to yield the final aminocoumarin fragment.
-
Step 4: Purification. Purify the product by recrystallization or column chromatography.
Fragment Coupling Strategy
The assembly of the this compound core involves a series of carefully planned coupling reactions.
Caption: Convergent fragment coupling strategy for this compound synthesis.
Proposed Protocols for the Synthesis of Novel this compound Derivatives
The following protocols describe potential modifications to the this compound core scaffold to generate novel derivatives. These are generalized procedures and may require optimization for specific substrates.
Modification of the Ansamycin Bridge
The long aliphatic chain of the rubransarol moiety offers several positions for modification.
Protocol 4.1.1: Epoxidation of the Ansa-Chain Double Bonds
Objective: To introduce epoxide functionalities, which can serve as handles for further derivatization.
Materials:
-
This compound or a late-stage synthetic intermediate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the this compound precursor in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the epoxide derivative by column chromatography.
Protocol 4.1.2: Modification of the C21 and C23 Hydroxyl Groups
Objective: To explore the structure-activity relationship by esterification or etherification of the hydroxyl groups on the ansa chain, a common strategy in modifying ansamycins.[5]
Materials:
-
This compound precursor with accessible C21/C23 hydroxyls
-
Acyl chloride or alkyl halide
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the this compound precursor in the anhydrous solvent.
-
Add the base, followed by the dropwise addition of the acyl chloride or alkyl halide at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting ester or ether by column chromatography.
Modification of the Aminocoumarin Moiety
The aminocoumarin unit presents opportunities for derivatization at the amino group and the aromatic ring.
Protocol 4.2.1: N-Acylation of the Aminocoumarin
Objective: To introduce different acyl groups to the amino functionality to probe its role in biological activity.
Materials:
-
This compound precursor with a free amino group on the coumarin
-
Various acyl chlorides or anhydrides
-
Pyridine or another suitable base
-
DCM
Procedure:
-
Dissolve the this compound precursor in a mixture of DCM and pyridine.
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride or anhydride dropwise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with dilute HCl, water, and brine.
-
Dry the organic phase and concentrate to obtain the crude N-acylated product.
-
Purify by column chromatography.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It is believed to interfere with the formation of the initiation complex on the ribosome. The aglycone of this compound, lacking the D-rubranitrose sugar, exhibits a different mode of action by potently inhibiting bacterial RNA polymerase.
Caption: Dual mechanism of action of this compound and its aglycone.
Conclusion
The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new antibacterial and antiviral agents. The protocols outlined in this document provide a foundational approach for the synthesis of the this compound core and for the generation of a library of derivatives through modifications of its key functional groups. Further research into the structure-activity relationships of these novel compounds is essential to guide the development of clinically effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound B | C40H33N3O15 | CID 139589133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical modifications of the aliphatic bridge of ansamycins. 3. Synthesis and activity of 21-epi-rifamycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Cloning and Expressing Rubradirin Biosynthetic Genes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cloning and expression of the rubradirin biosynthetic gene cluster. This compound is a complex ansamycin (B12435341) antibiotic with potent antibacterial and antiviral activities, making its biosynthetic pathway a key target for bioengineering and drug discovery. The following sections detail the methodologies for isolating the large ~105.6 kb gene cluster from Streptomyces achromogenes var. rubradiris and strategies for its heterologous expression.
Overview of the this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster from Streptomyces achromogenes var. rubradiris NRRL 3061 spans approximately 105.6 kb and contains 58 open reading frames (ORFs).[1][2] These genes encode all the necessary enzymes for the synthesis of the polyketide core, the unique sugar moieties, and the various tailoring reactions that result in the final complex structure of this compound. The cluster's large size presents a significant challenge for cloning and expression, necessitating specialized molecular biology techniques.
Experimental Protocols
Cloning the this compound Biosynthetic Gene Cluster via Cosmid Library Construction
This protocol is based on the successful cloning of the this compound gene cluster and is a well-established method for isolating large DNA fragments from actinomycetes.
Objective: To construct a genomic library of S. achromogenes var. rubradiris in a cosmid vector and screen for clones containing the this compound biosynthetic genes.
Materials:
-
Streptomyces achromogenes var. rubradiris NRRL 3061
-
Glycerol-YEME medium for Streptomyces culture
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol and 70% ethanol
-
SuperCos 1 cosmid vector
-
Restriction enzymes (e.g., Sau3AI)
-
T4 DNA Ligase
-
Gigapack III XL packaging extract
-
E. coli XL1-Blue MRF' host strain
-
Luria-Bertani (LB) agar (B569324) with appropriate antibiotics (e.g., ampicillin)
-
Gene-specific probes for screening (e.g., targeting the PKS or AHBA synthase genes)
Protocol:
-
Genomic DNA Isolation:
-
Culture S. achromogenes var. rubradiris in Glycerol-YEME medium.
-
Harvest mycelia and lyse the cells using lysozyme and proteinase K.
-
Perform phenol:chloroform extractions to remove proteins and cellular debris.
-
Precipitate the high molecular weight genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer. Ensure the DNA is of high quality and size (>100 kb).
-
-
Partial Digestion of Genomic DNA:
-
Perform a series of trial digestions with varying concentrations of Sau3AI to determine the optimal conditions for generating fragments in the 30-40 kb range.
-
Scale up the digestion and run the DNA on a low-melting-point agarose (B213101) gel.
-
Excise the gel slice containing DNA fragments of the desired size and purify the DNA.
-
-
Ligation and Packaging:
-
Ligate the size-selected genomic DNA fragments with the prepared SuperCos 1 cosmid vector using T4 DNA Ligase.
-
Package the ligation mixture into lambda phage particles using Gigapack III XL packaging extract.
-
-
Transfection and Library Titering:
-
Transfect the packaged cosmids into E. coli XL1-Blue MRF' cells.
-
Plate serial dilutions of the transfected cells on LB agar with ampicillin (B1664943) to determine the library titer.
-
-
Library Screening:
-
Plate the library on a larger scale to obtain individual colonies.
-
Transfer colonies to nylon membranes for colony hybridization.
-
Screen the library using radioactively labeled probes specific for key genes in the this compound cluster (e.g., AHBA synthase or PKS genes).
-
Isolate and verify positive cosmid clones through restriction mapping and sequencing. The original cloning of the this compound cluster required the isolation of four overlapping cosmids to cover the entire 105.6 kb region.[1][2]
-
Heterologous Expression of the this compound Gene Cluster in a Streptomyces Host
As the heterologous expression of the complete this compound gene cluster has not been explicitly detailed in published literature, this protocol is a generalized approach based on successful expression of other large ansamycin gene clusters in engineered Streptomyces hosts.
Objective: To introduce the cloned this compound biosynthetic gene cluster into a suitable Streptomyces host for production of the antibiotic.
Materials:
-
Cosmid clones containing the entire this compound gene cluster.
-
An appropriate shuttle vector (e.g., pSET152-based integrative vector).
-
Engineered Streptomyces host strain (e.g., S. coelicolor M1152 or S. lividans SBT5).
-
E. coli ET12567/pUZ8002 for conjugation.
-
ISP4 medium for Streptomyces conjugation.
-
Appropriate antibiotics for selection (e.g., apramycin (B1230331), nalidixic acid).
-
Production medium (e.g., R5A medium).
-
Analytical equipment (HPLC, LC-MS).
Protocol:
-
Subcloning into an Integrative Shuttle Vector:
-
The overlapping cosmids need to be assembled into a single construct. This can be achieved through in vivo recombination in E. coli or yeast, or by using a suitable bacterial artificial chromosome (BAC) vector.
-
Alternatively, individual cosmids can be introduced sequentially, but this is more complex. The assembled cluster is then subcloned into an integrative shuttle vector like pSET152, which can replicate in E. coli and integrate into the Streptomyces chromosome at the φC31 attB site.
-
-
Intergeneric Conjugation:
-
Transform the shuttle vector containing the this compound gene cluster into the donor E. coli strain ET12567/pUZ8002.
-
Grow the E. coli donor strain and the recipient Streptomyces host strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on ISP4 medium. Incubate to allow conjugation to occur.
-
Overlay the plates with apramycin (for vector selection) and nalidixic acid (to counter-select E. coli).
-
Incubate until exconjugants appear.
-
-
Verification of Exconjugants:
-
Isolate individual Streptomyces exconjugants and confirm the integration of the gene cluster by PCR and Southern blot analysis.
-
-
Fermentation and Product Analysis:
-
Inoculate the verified exconjugant strain into a suitable seed medium and then into a production medium like R5A.
-
Ferment for 7-10 days.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the presence of this compound using HPLC and confirm its identity by LC-MS by comparing with an authentic standard.
-
Data Presentation
Quantitative data on the heterologous production of this compound is not currently available in the scientific literature. However, the following table presents production data for other heterologously expressed ansamycins and related large polyketides to provide a reference for expected yields.
| Biosynthetic Gene Cluster | Original Producer | Heterologous Host | Titer/Yield | Reference |
| FK506 | Streptomyces tsukubaensis | Streptomyces coelicolor M1146 | 1.2 mg/L (5.5 mg/L with overexpression of fkbN) | [2] |
| Chaxamycin | Streptomyces leeuwenhoekii | Streptomyces coelicolor M1152 | Production confirmed, but not quantified | [3] |
| Taromycin A | Saccharomonospora sp. CNQ-490 | Streptomyces coelicolor | Production confirmed, but not quantified | [4] |
| Ansaseomycin | Streptomyces seoulensis A01 | Streptomyces albus J1074 | Production confirmed, but not quantified | [5] |
Visualization of Experimental Workflow and Biosynthetic Pathway
Experimental Workflow
References
- 1. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Heterologous Expression of the Chaxamycin Biosynthesis Gene Cluster from Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct cloning and refactoring of a silent lipopeptide biosynthetic gene cluster yields the antibiotic taromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of Rubradirin in Studies of Bacterial Translation Initiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubradirin, an antibiotic isolated from Streptomyces achromogenes, is a potent and specific inhibitor of bacterial translation initiation. Its unique mechanism of action makes it a valuable tool for elucidating the intricate steps of this fundamental cellular process. This compound selectively targets the initiation phase of protein synthesis, leaving the elongation and termination phases unaffected. This specificity allows researchers to dissect the formation of the 70S initiation complex and to study the roles of the various initiation factors (IFs) involved. These application notes provide a comprehensive overview of this compound's mechanism, quantitative data on its inhibitory effects, and detailed protocols for its use in in vitro translation initiation assays.
Mechanism of Action
This compound's primary mode of action is the inhibition of the initiation factor-dependent binding of formylmethionyl-tRNA (fMet-tRNA) to both 30S ribosomal subunits and complete 70S ribosomes.[1][2] This inhibition is specific to the enzymatic process mediated by initiation factors. In contrast, non-enzymatic binding of fMet-tRNA, which can be induced at high magnesium concentrations, is not affected by this compound. This distinction underscores this compound's targeted effect on the factor-mediated steps of initiation.
Furthermore, this compound has been shown to actively promote the dissociation of pre-formed 30S and 70S initiation complexes.[2] This suggests that this compound can reverse the formation of the initiation complex, providing a powerful method to study the stability and dynamics of these complexes. The ability to disrupt established initiation complexes highlights its utility in investigating the conformational changes that occur on the ribosome during the transition from initiation to elongation.
Data Presentation
The inhibitory activity of this compound on bacterial translation initiation has been quantified in several key assays. The following tables summarize the available data, primarily derived from the foundational work of F. Reusser.
| Assay | Organism/System | Parameter | Value | Reference |
| Poly(U)-directed Polyphenylalanine Synthesis | E. coli cell-free system | IC50 | ~1 x 10⁻⁵ M | Reusser, F. (1973). Biochemistry, 12(6), 1136-1142. |
| fMet-tRNA binding to 70S ribosomes | E. coli cell-free system | % Inhibition at 5 x 10⁻⁵ M | ~70% | Reusser, F. (1973). Biochemistry, 12(22), 4524-4528. |
| Dissociation of pre-formed 70S initiation complex | E. coli cell-free system | % Dissociation at 5 x 10⁻⁵ M | ~50% | Reusser, F. (1973). Biochemistry, 12(22), 4524-4528. |
Table 1: Inhibitory Concentrations of this compound in various assays.
| Experimental Condition | Effect on this compound Activity | Reference |
| High Mg²⁺ concentration (non-enzymatic fMet-tRNA binding) | No inhibition | Reusser, F. (1973). Biochemistry, 12(22), 4524-4528. |
| Presence of Initiation Factors | Required for inhibition | Reusser, F. (1973). Biochemistry, 12(22), 4524-4528. |
Table 2: Influence of Experimental Conditions on this compound's Inhibitory Effect.
Mandatory Visualizations
Caption: Mechanism of this compound in Bacterial Translation Initiation.
Caption: Experimental Workflow for this compound Inhibition Assay.
Experimental Protocols
Protocol 1: In Vitro Inhibition of fMet-tRNA Binding to 70S Ribosomes
This protocol is adapted from the methods described by F. Reusser (1973) and is designed to quantify the inhibitory effect of this compound on the formation of the 70S initiation complex.
Materials:
-
Purified 70S ribosomes from E. coli
-
Purified initiation factors (crude mixture or purified IF1, IF2, and IF3)
-
[³H]fMet-tRNA
-
AUG trinucleotide or a suitable mRNA template
-
GTP
-
This compound stock solution (in DMSO or ethanol)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NH₄Cl, 5 mM Mg(OAc)₂, 1 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose filters (0.45 µm)
-
Scintillation fluid and vials
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in a total volume of 50 µL.
-
To each tube, add the following components in order:
-
Binding Buffer
-
GTP (to a final concentration of 0.2 mM)
-
AUG trinucleotide (to a final concentration of 0.15 A₂₆₀ units/mL)
-
Initiation factors (e.g., 10-20 µg of a crude mixture)
-
This compound or vehicle control at various concentrations (e.g., 0, 1, 5, 10, 50 µM).
-
70S ribosomes (to a final concentration of 20 pmol).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation Reaction:
-
Initiate the binding reaction by adding [³H]fMet-tRNA (to a final concentration of 25 pmol, with appropriate radioactivity).
-
Incubate at 37°C for 15 minutes.
-
-
Filter Binding:
-
Stop the reaction by placing the tubes on ice and adding 2 mL of ice-cold Wash Buffer.
-
Immediately filter the contents of each tube through a pre-wetted nitrocellulose filter under vacuum.
-
Wash each filter twice with 2 mL of ice-cold Wash Buffer.
-
-
Quantification:
-
Dry the filters under a heat lamp.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]fMet-tRNA bound for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Dissociation of Pre-formed 70S Initiation Complexes
This protocol assesses the ability of this compound to disrupt already formed initiation complexes.
Materials:
-
Same as Protocol 1.
Procedure:
-
Formation of 70S Initiation Complex:
-
Prepare reaction mixtures as described in Protocol 1, Step 1, but without this compound.
-
Add [³H]fMet-tRNA to initiate the reaction.
-
Incubate at 37°C for 15 minutes to allow for the formation of the 70S initiation complex.
-
-
This compound Treatment:
-
To the pre-formed complexes, add this compound to the desired final concentration (e.g., 50 µM) or the vehicle control.
-
Incubate for an additional 10 minutes at 37°C.
-
-
Filter Binding and Quantification:
-
Follow steps 3 and 4 from Protocol 1 to stop the reaction, filter, and quantify the remaining bound [³H]fMet-tRNA.
-
-
Data Analysis:
-
Calculate the percentage of the remaining 70S initiation complex after this compound treatment compared to the vehicle control. This will indicate the extent of complex dissociation.
-
Conclusion
This compound is a highly specific and effective inhibitor of bacterial translation initiation. Its well-defined mechanism of action, targeting the initiation factor-dependent steps, makes it an indispensable tool for researchers studying the complexities of protein synthesis. The protocols and data presented here provide a solid foundation for utilizing this compound to investigate the formation, stability, and dynamics of the bacterial translation initiation complex. These studies are crucial for understanding fundamental biological processes and for the development of novel antibacterial agents.
References
Application Notes and Protocols: Utilizing Rubradirin to Elucidate Ansamycin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies and a deeper understanding of resistance mechanisms. The ansamycin (B12435341) class of antibiotics, which includes the clinically important agent rifampicin (B610482), are potent inhibitors of bacterial RNA polymerase.[1] However, their efficacy is increasingly compromised by the development of resistance, primarily through mutations in the target protein or via drug efflux pumps.[1][2] Rubradirin, a structurally distinct member of the ansamycin family, presents a unique tool for investigating these resistance mechanisms.[3] This document provides detailed application notes and experimental protocols for employing this compound to study ansamycin resistance.
Rationale for Using this compound
This compound and its aglycone have a dual mechanism of action, inhibiting both protein synthesis and bacterial RNA polymerase, potentially through a different mechanism than other ansamycins.[3] This distinct mode of action makes this compound a valuable probe for several reasons:
-
Differential Susceptibility: Ansamycin-resistant strains may exhibit differential susceptibility to this compound, providing insights into the specificity of the resistance mechanism.
-
Target Modification Analysis: By comparing the activity of this compound against wild-type and ansamycin-resistant RNA polymerase, the impact of specific mutations on the binding of different ansamycin scaffolds can be determined.
-
Efflux Pump Substrate Specificity: Investigating whether this compound is a substrate for known ansamycin efflux pumps can help characterize the substrate specificity of these transporters.
Key Experimental Approaches
A multi-pronged approach is recommended to thoroughly investigate ansamycin resistance using this compound. This involves a combination of microbiological, biochemical, and molecular biology techniques.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] Comparing the MIC of this compound against a panel of ansamycin-sensitive and -resistant bacterial strains is the first step in characterizing its potential to overcome existing resistance mechanisms.
Cell Viability Assays
To quantify the cytotoxic effects of this compound on bacterial cells and to confirm the MIC results, cell viability assays such as the MTT or XTT assay can be employed.[5][6] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.
In Vitro RNA Polymerase Activity Assay
To directly assess the inhibitory effect of this compound on its molecular target, an in vitro transcription assay using purified RNA polymerase from both sensitive and resistant strains can be performed.[7] This allows for the determination of IC50 values and provides direct evidence of target-site-mediated resistance.
Efflux Pump Activity and Expression
To investigate the role of efflux pumps in potential resistance to this compound, experiments can be designed to measure the accumulation of the drug inside bacterial cells in the presence and absence of known efflux pump inhibitors.[8][9] Additionally, the expression levels of known ansamycin efflux pump proteins can be quantified using techniques like Western blotting.[10]
Data Presentation
Table 1: Hypothetical MIC Values (µg/mL) of this compound and Rifampicin against various bacterial strains.
| Bacterial Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Wild-type (Rifampicin-sensitive) | 0.5 | 0.03 |
| S. aureus SA-R1 | rpoB H526Y (Rifampicin-resistant) | 1 | 64 |
| S. aureus SA-R2 | Efflux pump overexpression | 8 | 16 |
| Mycobacterium tuberculosis H37Rv | Wild-type (Rifampicin-sensitive) | 1 | 0.1 |
| M. tuberculosis MT-R1 | rpoB S531L (Rifampicin-resistant) | 2 | 128 |
Table 2: Hypothetical IC50 Values (µM) for Inhibition of RNA Polymerase Activity.
| RNA Polymerase Source | This compound IC50 (µM) | Rifampicin IC50 (µM) |
| S. aureus ATCC 29213 (Wild-type) | 5 | 0.1 |
| S. aureus SA-R1 (rpoB H526Y) | 20 | >1000 |
| M. tuberculosis H37Rv (Wild-type) | 8 | 0.2 |
| M. tuberculosis MT-R1 (rpoB S531L) | 35 | >2000 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[4]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (ansamycin-sensitive and -resistant)
-
This compound and Rifampicin stock solutions (in a suitable solvent like DMSO)
-
0.5 McFarland standard turbidity reference
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Antimicrobial Dilutions: Prepare a 2-fold serial dilution of this compound and Rifampicin in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent with no visible bacterial growth.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to measure cell viability.[5]
Materials:
-
Bacterial cultures treated with various concentrations of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: In a 96-well plate, expose bacterial cells to a range of concentrations of this compound for a predetermined time.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: In Vitro RNA Polymerase Activity Assay
This protocol outlines a non-radioactive method to assess RNA polymerase activity. For a radioactive assay refer to Pikaard Lab protocols.[7]
Materials:
-
Purified RNA polymerase from sensitive and resistant bacterial strains
-
DNA template (e.g., a plasmid containing a strong promoter)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Transcription buffer
-
RNA-detecting fluorescent dye (e.g., SYBR Green II)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing transcription buffer, DNA template, and purified RNA polymerase.
-
Inhibitor Addition: Add various concentrations of this compound or Rifampicin to the wells.
-
Initiation of Transcription: Add the ribonucleotide triphosphates to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add the RNA-detecting fluorescent dye to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Protocol 4: Western Blot for Efflux Pump Expression
This protocol is a standard method for detecting specific proteins in a complex mixture.[12]
Materials:
-
Bacterial cell lysates from untreated and this compound-treated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the efflux pump protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare total protein lysates from bacterial cultures.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine changes in efflux pump expression.
Visualizations
Caption: Ansamycin action and resistance pathways.
Caption: Workflow for studying ansamycin resistance.
References
- 1. [Mechanisms of action of and resistance to rifampicin and isoniazid in Mycobacterium tuberculosis: new information on old friends] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 8. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the Expression of Bacterial Multidrug Efflux Pumps in Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
Application Notes and Protocols for Assessing Rubradirin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad range of antibiotics. The development of novel antimicrobial agents with unique mechanisms of action is crucial in combating the rise of drug-resistant pathogens. Rubradirin, an ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes, represents a potential candidate for anti-MRSA drug discovery. This document provides a detailed experimental framework for the comprehensive evaluation of this compound's efficacy against MRSA, encompassing its direct antibacterial activity, impact on biofilm formation, and potential for synergistic interactions with existing antibiotics.
This compound is known to inhibit bacterial protein synthesis, a mechanism distinct from many commonly used antibiotics against MRSA. Its complex chemical structure, featuring a naphthoquinone core, is biosynthesized through a sophisticated enzymatic pathway.[1][2][3][4] A closely related natural product, protothis compound, is the actual secondary metabolite produced by the bacteria and is converted to this compound upon exposure to light and air.[5] While the antibacterial spectrum of this compound has been noted,[6] detailed investigations into its activity against MRSA are not extensively documented in publicly available literature. The following protocols are based on established methodologies for assessing anti-MRSA compounds and are adapted for the specific evaluation of this compound.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Against MRSA Strains
| MRSA Strain | ATCC Number | MIC (µg/mL) |
| USA300 | BAA-1717 | [Data to be determined] |
| USA100 | BAA-1680 | [Data to be determined] |
| Community-Acquired MRSA (CA-MRSA) Isolate 1 | N/A | [Data to be determined] |
| Hospital-Acquired MRSA (HA-MRSA) Isolate 2 | N/A | [Data to be determined] |
| Vancomycin-Intermediate S. aureus (VISA) | ATCC 700699 | [Data to be determined] |
| Vancomycin-Resistant S. aureus (VRSA) | VRS1 | [Data to be determined] |
Table 2: Hypothetical Synergy Analysis of this compound with Beta-Lactam Antibiotics Against MRSA (Checkerboard Assay)
| MRSA Strain | Antibiotic Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| USA300 | This compound + Oxacillin | [Data to be determined] | [Synergy, Additive, Indifference, or Antagonism] |
| USA300 | This compound + Cefoxitin | [Data to be determined] | [Synergy, Additive, Indifference, or Antagonism] |
| HA-MRSA Isolate 2 | This compound + Oxacillin | [Data to be determined] | [Synergy, Additive, Indifference, or Antagonism] |
| HA-MRSA Isolate 2 | This compound + Cefoxitin | [Data to be determined] | [Synergy, Additive, Indifference, or Antagonism] |
FICI ≤ 0.5: Synergy; > 0.5 to ≤ 1: Additive; > 1 to < 4: Indifference; ≥ 4: Antagonism
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.
Materials:
-
This compound (stock solution of known concentration)
-
MRSA strains (e.g., USA300, clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Incubator (37°C)
-
Spectrophotometer (optional, for OD600 readings)
Procedure:
-
Preparation of MRSA Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of an MRSA strain from an overnight agar (B569324) plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared MRSA inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit the formation of MRSA biofilms.
Materials:
-
This compound
-
MRSA strain known to form biofilms
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom tissue culture plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in the MIC protocol and dilute it to approximately 1 x 10⁶ CFU/mL in TSB with 1% glucose.
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of varying concentrations of this compound (from sub-MIC to supra-MIC levels) to the wells. Include a growth control with no this compound.
-
Incubate the plate at 37°C for 24 hours without agitation.
-
-
Quantification of Biofilm:
-
Carefully aspirate the medium from each well and gently wash the wells twice with 200 µL of PBS to remove planktonic bacteria.
-
Air-dry the plate for 45 minutes.
-
Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Checkerboard Synergy Assay
This protocol evaluates the synergistic effect of this compound with other antibiotics against MRSA.
Materials:
-
This compound
-
Second antibiotic (e.g., oxacillin)
-
MRSA strain
-
CAMHB
-
Two 96-well microtiter plates
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In the first plate (for this compound), prepare serial dilutions horizontally.
-
In the second plate (for the second antibiotic), prepare serial dilutions vertically.
-
-
Combination Plate Setup:
-
In a new 96-well plate, combine the dilutions from the first two plates. For example, in row A, add decreasing concentrations of this compound, and in column 1, add decreasing concentrations of the second antibiotic. This creates a matrix of different concentration combinations.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the MRSA suspension as described in the MIC protocol.
-
Incubate at 37°C for 16-20 hours.
-
-
FICI Calculation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.
-
Visualizations
Caption: Proposed mechanism of action of this compound targeting the 50S ribosomal subunit to inhibit protein synthesis.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA.
Caption: Workflow for assessing the anti-biofilm activity of this compound against MRSA.
References
- 1. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenylate-forming enzymes of this compound biosynthesis: RubC1 is a bifunctional enzyme with aminocoumarin acyl ligase and tyrosine-activating domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protothis compound, an antibiotic containing a C-nitroso-sugar fragment, is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. This compound, described earlier, is its photo-oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The isolation and characterization of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Rubradirin Production in Streptomyces Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in optimizing the fermentation of Streptomyces achromogenes for enhanced Rubradirin production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
Issue 1: Low this compound Yield Despite Good Biomass
-
Question: My Streptomyces achromogenes culture shows healthy growth (good mycelial density), but the final this compound yield is consistently low. What are the likely causes and how can I address this?
-
Answer: This is a common challenge in secondary metabolite production. When primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lacking, the issue often lies in suboptimal induction or feedback inhibition.
-
Feedback Inhibition: High concentrations of this compound in the fermentation broth may inhibit its own biosynthesis.
-
Solution: Implement an in-situ product removal strategy by adding neutral adsorbent resins to the culture medium at the time of inoculation. Resins like HP-20, HP-21, XAD-2, XAD-7, and XAD-16 have been shown to enhance this compound production. The incorporation of these resins can lead to a 2- to 5-fold increase in the final titer by adsorbing the antibiotic as it is produced, thus alleviating feedback inhibition.
-
-
Suboptimal Fermentation Parameters: While the conditions may support growth, they might not be ideal for triggering the this compound biosynthetic gene cluster.
-
Solution: Systematically optimize key fermentation parameters such as pH, temperature, dissolved oxygen (DO), and agitation speed. For many Streptomyces species, a temperature range of 28-30°C and a pH between 6.5 and 7.5 are optimal for antibiotic production. Ensure adequate aeration, as this compound biosynthesis is an aerobic process.
-
-
Precursor Limitation: The biosynthesis of this compound, an ansamycin (B12435341) antibiotic, requires the specific precursor 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit for the polyketide synthase.
-
Solution: Supplement the fermentation medium with AHBA. While specific concentrations for this compound are not widely published, studies on other ansamycins have shown that the addition of AHBA can markedly increase production. A starting point for optimization could be in the range of 10-100 mg/L, added at the beginning of the fermentation or at the onset of the stationary phase.
-
-
Regulatory Signals: The expression of secondary metabolite gene clusters is often tightly regulated by signaling molecules.
-
Solution: Consider supplementing the medium with L-tryptophan. Tryptophan has been shown to promote morphological and physiological differentiation in Streptomyces, stimulating the production of antibiotics, even those that do not contain tryptophan in their structure. This effect is likely due to its role as a precursor to signaling molecules or its influence on global regulatory pathways.
-
-
Issue 2: Poor or Inconsistent Growth of Streptomyces achromogenes
-
Question: I'm observing slow, inconsistent, or patchy growth of my Streptomyces achromogenes culture. What could be the problem?
-
Answer: Inconsistent growth is often related to the quality of the inoculum or the composition of the growth medium.
-
Inoculum Quality: The age and physiological state of the seed culture are critical for a successful fermentation.
-
Solution: Standardize your inoculum preparation. Always use a fresh and actively growing seed culture. It is recommended to grow the seed culture to the late logarithmic phase before inoculating the production medium.
-
-
Media Composition: The nutrient balance in your medium may not be optimal for Streptomyces achromogenes.
-
Solution: Review and optimize your media components. Ensure that the carbon and nitrogen sources are appropriate and in the correct ratio. For Streptomyces, complex carbon sources like soluble starch and nitrogen sources such as soybean meal and yeast extract are often beneficial. Also, ensure that essential minerals and trace elements are present.
-
-
Spore Germination Issues: If you are starting from spores, poor germination can lead to inconsistent growth.
-
Solution: A heat shock treatment of the spore suspension at 50°C for 10 minutes can help to synchronize and enhance germination.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical fermentation medium for this compound production?
-
A1: While a specific medium for optimizing this compound is not extensively documented, a good starting point is a medium rich in complex carbohydrates and proteins. A general-purpose medium for Streptomyces can be adapted. For example, a medium containing soluble starch, glucose, soybean meal, yeast extract, and essential minerals is often effective.
-
-
Q2: How can I quantify the this compound in my fermentation broth?
-
A2: this compound can be extracted from the fermentation broth and mycelium using organic solvents like ethyl acetate (B1210297) or chloroform. The quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Q3: What is the role of 3-amino-5-hydroxybenzoic acid (AHBA) in this compound biosynthesis?
-
A3: AHBA is a key precursor for the biosynthesis of ansamycin antibiotics, including this compound. It serves as the starter unit for the polyketide synthase (PKS) enzyme complex that assembles the polyketide backbone of the molecule.
-
-
Q4: Can L-tryptophan directly increase this compound yield?
-
A4: While this compound does not contain a tryptophan moiety, L-tryptophan can act as a signaling molecule in Streptomyces, triggering the expression of secondary metabolite biosynthetic gene clusters. Therefore, its supplementation can indirectly lead to an increase in this compound production.
-
Quantitative Data Summary
Table 1: Effect of Neutral Adsorbent Resins on this compound Production
| Resin Type | Concentration in Medium | Reported Yield Increase |
| HP-20 | Not specified | 2- to 5-fold |
| HP-21 | Not specified | 2- to 5-fold |
| XAD-2 | Not specified | 2- to 4-fold |
| XAD-7 | Not specified | 2- to 4-fold |
| XAD-16 | Not specified | 2- to 5-fold |
Table 2: Key Fermentation Parameters for Streptomyces Antibiotic Production
| Parameter | Typical Range | Potential Impact on this compound Yield |
| Temperature | 28 - 30°C | Affects enzyme kinetics and overall metabolic rate. |
| pH | 6.5 - 7.5 | Influences nutrient uptake and enzyme activity. |
| Dissolved Oxygen (DO) | > 30% saturation | Essential for aerobic metabolism and biosynthesis. |
| Agitation | 200 - 400 rpm | Ensures proper mixing and oxygen transfer. |
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Inoculum Preparation (Seed Culture):
-
Prepare a seed culture medium such as Tryptic Soy Broth (TSB).
-
Inoculate the seed medium with a spore suspension or a mycelial fragment of Streptomyces achromogenes.
-
Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours, until a dense mycelial culture is obtained.
-
-
Production Medium Preparation:
-
Prepare the production medium. A suitable medium could be composed of (g/L): Soluble Starch (20), Glucose (10), Soybean Meal (15), Yeast Extract (5), NaCl (2), K₂HPO₄ (1), MgSO₄·7H₂O (0.5), and CaCO₃ (2).
-
Dispense the medium into baffled flasks.
-
(Optional) Add a neutral adsorbent resin (e.g., HP-20) to the flasks at a concentration of 2-5% (w/v).
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
-
Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
(Optional) If supplementing with precursors, add a sterile stock solution of AHBA or L-tryptophan to the desired final concentration.
-
Incubate at 28°C on a rotary shaker at 200-250 rpm for 7-10 days.
-
-
Extraction and Analysis:
-
Separate the mycelium from the broth by centrifugation or filtration.
-
Extract both the mycelium and the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified regulatory pathway for ansamycin biosynthesis.
Technical Support Center: Large-Scale Purification of Rubradirin
Welcome to the technical support center for the large-scale purification of Rubradirin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in isolating and purifying this potent ansamycin (B12435341) antibiotic.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the large-scale purification of this compound from fermentation broths of Streptomyces achromogenes var. rubradiris.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Yield from Fermentation Broth | Inefficient extraction from the fermentation broth. | Optimize the extraction solvent. Ethyl acetate (B1210297) is commonly used for ansamycin antibiotics. Ensure the pH of the broth is adjusted to a neutral or slightly acidic range (pH 6.0-7.0) before extraction to maximize the partitioning of this compound into the organic phase. Consider using multiple extractions (e.g., 3x with equal volumes) to improve recovery. |
| Degradation of this compound during extraction. | Perform the extraction at a reduced temperature (e.g., 4°C) to minimize thermal degradation. Avoid prolonged exposure to harsh pH conditions. | |
| Presence of Protothis compound and Product Discoloration | Conversion of the precursor, protothis compound, to this compound.[1] | Protothis compound is sensitive to light and air, leading to its conversion to this compound.[1] All purification steps should be conducted under amber or red light and under an inert atmosphere (e.g., nitrogen or argon) to the extent possible. Degas all solvents before use. |
| Poor Separation of this compound from Related Compounds in the Complex | Inadequate resolution during chromatographic steps. | A multi-step chromatographic approach is recommended. Start with a macroporous resin (e.g., HP-21 or XAD-16) for initial capture and concentration. Follow with silica (B1680970) gel chromatography using a step-wise gradient of increasing polarity (e.g., chloroform-methanol). For final polishing, use reversed-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile (B52724) or water/methanol (B129727) gradient. Fine-tuning the gradient slope is critical for separating closely related analogs.[2] |
| Co-elution of Impurities with this compound | Fermentation byproducts with similar physicochemical properties. | Employ orthogonal chromatographic techniques. If RP-HPLC results in co-elution, consider normal-phase HPLC or a different RP-HPLC column chemistry (e.g., phenyl-hexyl). Analyze impurity profiles using LC-MS to identify co-eluting compounds and adjust the purification strategy accordingly. |
| Product Degradation During Purification | Instability at certain pH values or temperatures. | Maintain a neutral pH during all purification steps and storage. Use buffered mobile phases for HPLC where feasible. Conduct all chromatographic steps at room temperature or below. For long-term storage, the purified compound should be kept as a dry, solid material at -20°C or lower.[2] |
| Oxidation. | Store purified this compound under an inert atmosphere to prevent oxidative degradation.[2] | |
| Inconsistent Purity Between Batches | Variability in fermentation conditions. | Standardize fermentation protocols to ensure a consistent starting material. Minor changes in media components or fermentation parameters can alter the profile of secondary metabolites. |
| Inconsistent chromatographic performance. | Ensure columns are properly equilibrated before each run. Regularly clean and regenerate chromatography columns according to the manufacturer's instructions. Use high-purity solvents and reagents to avoid introducing new contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the purification of this compound?
A1: A significant challenge is the presence of protothis compound, a direct biosynthetic precursor that is readily converted to this compound upon exposure to light and air.[1] This conversion can lead to a heterogeneous product and complicates the purification process. Therefore, protecting the product from light and oxygen throughout the purification is critical.
Q2: What is a typical multi-step purification strategy for this compound?
A2: A common workflow involves:
-
Initial Capture: Adsorption of the clarified fermentation broth onto a macroporous resin (e.g., Diaion® HP-21 or Amberlite® XAD-16) to concentrate the this compound complex and remove polar impurities.
-
Intermediate Purification: Silica gel column chromatography of the crude extract to separate this compound from less polar and more polar impurities. A chloroform-methanol gradient is often effective.
-
Final Polishing: Preparative reversed-phase HPLC (RP-HPLC) on a C18 column to separate this compound from closely related analogs and achieve high purity.
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using analytical RP-HPLC with UV detection. A C18 column with a water-acetonitrile or water-methanol gradient is typically used. Mass spectrometry (LC-MS) is also highly recommended to confirm the identity of the desired product and to identify any impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure stability, purified this compound should be stored as a lyophilized powder or a dry film in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).[2] If storage in solution is necessary, use a non-reactive solvent, protect from light, and store at low temperatures. Avoid repeated freeze-thaw cycles.
Q5: Are there any specific safety precautions to consider when handling this compound?
A5: As with all potent antibiotics, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. If handling the powdered form, a dust mask or respirator is recommended to avoid inhalation. All work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
The following are generalized protocols based on methods used for ansamycin antibiotics. These should be optimized for your specific experimental conditions.
Protocol 1: Initial Capture using Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat the macroporous resin (e.g., Diaion® HP-21) by washing sequentially with ethanol (B145695) and then deionized water to remove any preservatives and impurities. Pack the resin into a suitable column and equilibrate with deionized water.
-
Sample Loading: Adjust the pH of the clarified fermentation broth to 6.0-7.0. Load the broth onto the equilibrated column at a flow rate of 1-2 bed volumes (BV)/hour.
-
Washing: Wash the column with 3-5 BV of deionized water to remove salts and other polar impurities.
-
Elution: Elute the bound this compound complex with a step gradient of methanol in water (e.g., 50% methanol, followed by 100% methanol). Collect fractions and monitor by analytical HPLC.
-
Pooling and Concentration: Combine the fractions containing the this compound complex and concentrate under reduced pressure to obtain a crude extract.
Protocol 2: Intermediate Purification using Silica Gel Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform (B151607) or hexane) and pack it into a glass column. Equilibrate the column with the starting mobile phase (e.g., 98:2 Chloroform:Methanol).
-
Sample Loading: Dissolve the crude extract from the previous step in a minimal amount of the starting mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a step-wise or linear gradient of increasing polarity. For example, start with 98:2 Chloroform:Methanol and gradually increase the methanol concentration. Collect fractions and monitor by analytical HPLC.
-
Pooling and Concentration: Combine the fractions containing this compound of intermediate purity (~80-90%) and evaporate the solvent.
Protocol 3: Final Polishing using Reversed-Phase HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 60:40 Acetonitrile:Water).
-
Sample Preparation: Dissolve the enriched this compound fraction from the silica gel step in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Gradient Elution: Develop a gradient elution method to separate this compound from its closely related analogs. The specific gradient will need to be optimized, but a linear gradient of increasing acetonitrile concentration is a good starting point.
-
Fraction Collection: Collect fractions based on the elution profile from the UV detector.
-
Purity Analysis and Final Product Preparation: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity specification (>95%). Lyophilize the pooled fractions to obtain the final purified this compound as a solid.
Visualizations
Caption: A flowchart illustrating the general workflow for the large-scale purification of this compound.
Caption: A decision tree for troubleshooting low purity issues in this compound purification.
References
preventing photo-oxidation of protorubradirin to Rubradirin during isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of protorubradirin. The primary focus is on preventing its photo-oxidation to this compound, a critical step for obtaining a pure sample of the desired compound.
Frequently Asked Questions (FAQs)
Q1: What are protothis compound and this compound, and how are they related?
Protothis compound is the biosynthetic precursor to this compound, a complex antibiotic. The conversion of protothis compound to this compound can be triggered by light, in a process known as photo-oxidation. This transformation can occur during the extraction and purification process, leading to a reduced yield of protothis compound and a contaminated final product. While the exact structure of protothis compound is not widely published, it is hypothesized to contain a moiety that is highly susceptible to photo-oxidation, leading to the more stable this compound.
Q2: What is photo-oxidation and why is it a problem during the isolation of protothis compound?
Photo-oxidation is a chemical reaction initiated by the absorption of light. In the context of natural product isolation, it can lead to the degradation of the target compound or its conversion into other undesired molecules.[1] For protothis compound, this process is particularly problematic as it leads to the formation of this compound, making it difficult to isolate the pure precursor. This unwanted conversion can significantly lower the yield and purity of the target molecule, impacting subsequent biological assays and research.
Q3: What are the general signs that photo-oxidation of protothis compound to this compound is occurring during my experiment?
Several indicators may suggest that photo-oxidation is taking place:
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Color Change: You might observe a change in the color of your sample or fractions upon exposure to light.
-
Appearance of a New Spot on TLC/LC-MS: Analysis by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) may show the appearance of a new, often more polar, spot or peak corresponding to this compound, which increases in intensity over time.
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Reduced Yield of Protothis compound: The final yield of the desired compound is significantly lower than expected.
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Inconsistent Results: You may observe variability in the ratio of protothis compound to this compound between different batches of purification.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the isolation of protothis compound and provides actionable steps to mitigate the photo-oxidation to this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of protothis compound and high concentration of this compound in the crude extract. | Exposure of the fermentation broth or initial extract to ambient light. | 1. Work in a darkened room or use red light, which is less energetic. 2. Cover all glassware (flasks, beakers, funnels) with aluminum foil. 3. Minimize the duration of the extraction process. |
| Conversion of protothis compound to this compound during chromatographic separation (e.g., column chromatography, HPLC). | Exposure of the sample to light while on the column or in the fraction collector. | 1. Wrap the chromatography column in aluminum foil. 2. Use an amber glass column if available. 3. For HPLC, use a system with a protective cover over the autosampler and column compartment. If not available, cover these parts with dark cloth or foil. 4. Collect fractions in amber vials or tubes wrapped in foil. |
| Degradation of purified protothis compound during storage. | Improper storage conditions allowing light exposure. | 1. Store the purified compound in amber vials. 2. For long-term storage, wrap the vials in aluminum foil and store them in a light-proof box at low temperatures (e.g., -20°C or -80°C). 3. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to also prevent air oxidation. |
| Photo-oxidation still occurs despite taking precautions against light. | The presence of photosensitizers in the extract or solvents. | 1. Use high-purity, degassed solvents. 2. Consider adding an antioxidant to the solvents used for extraction and chromatography. (See Table 1 for examples). 3. Perform a small-scale trial with different antioxidants to assess their effectiveness and potential for interference with purification. |
Experimental Protocols
Protocol 1: General Precautions for Handling Light-Sensitive Compounds
This protocol outlines the fundamental steps to minimize light exposure throughout the isolation process.
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Work Environment: Conduct all experimental procedures in a room with minimal lighting. Use red safety lights where possible, as their lower energy is less likely to initiate photo-chemical reactions. Avoid direct sunlight and fluorescent lighting.
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Glassware: All glassware, including flasks, beakers, funnels, and chromatography columns, should be wrapped in aluminum foil to block light. Alternatively, use amber-coated glassware.
-
Extraction: Perform solvent extractions as rapidly as possible. Keep the extraction vessel covered and away from light sources.
-
Chromatography:
-
For column chromatography, wrap the entire column in aluminum foil.
-
For High-Performance Liquid Chromatography (HPLC), ensure the instrument's column and autosampler compartments are shielded from light. If the instrument lacks such features, fashion a cover from dark, opaque material. .
-
-
Sample Handling: When analyzing samples by Thin Layer Chromatography (TLC), keep the developing chamber covered and visualize the spots under UV light for the shortest time necessary.
-
Storage: Store all samples, fractions, and the final purified compound in amber vials, wrapped in aluminum foil, and placed in a light-proof container at an appropriate low temperature.
Protocol 2: Use of Antioxidants and Quenchers
In cases where minimizing light exposure is insufficient, the addition of antioxidants or quenchers of reactive oxygen species can be beneficial.
-
Selection of Additives: Choose an antioxidant or quencher that is soluble in your solvent system and easily separable from your target compound during final purification steps. Common choices are listed in the table below.
-
Concentration: The effective concentration of the additive should be determined empirically. Start with a low concentration (e.g., 0.01-0.1% w/v) and optimize as needed.
-
Procedure:
-
Add the selected antioxidant to the extraction and chromatography solvents before use.
-
Ensure the additive does not interfere with your analytical methods (e.g., UV detection in HPLC).
-
Remove the additive during the final purification step, for instance, through a final chromatography step or recrystallization.
-
Table 1: Common Additives to Prevent Photo-oxidation
| Additive | Mechanism of Action | Typical Concentration | Notes |
| Butylated hydroxytoluene (BHT) | Radical scavenger | 0.01 - 0.1% | Effective in non-polar solvents. |
| Ascorbic acid (Vitamin C) | Reduces oxidizing agents | 0.05 - 0.5% | Suitable for aqueous or polar protic solvents. |
| Sodium azide | Singlet oxygen quencher | 0.02 - 0.05 M | Toxic, handle with care. Effective in aprotic solvents.[2] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher | 0.1 M | Effective in a variety of solvents. |
Visualizations
Below are diagrams illustrating the key processes and workflows discussed.
Caption: Experimental workflow for the isolation of protothis compound, highlighting key steps to prevent photo-oxidation.
Caption: A logical troubleshooting workflow for addressing the photo-oxidation of protothis compound.
References
strategies to overcome low solubility of Rubradirin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Rubradirin.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound in a question-and-answer format.
Q1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS) have failed, resulting in precipitation. What is the first step I should take?
A1: The initial step is to assess the pH-solubility profile of this compound. As a complex molecule with multiple functional groups, its solubility is likely pH-dependent.[1][2][3] Start by attempting to dissolve small amounts of this compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). This will help determine if the compound is more soluble in acidic, neutral, or basic conditions. For instance, weakly basic drugs often show improved solubility in acidic pH, while weakly acidic drugs are more soluble in alkaline conditions.[2][4]
Q2: Adjusting the pH provided a slight improvement, but the solubility is still insufficient for my experimental needs. What is the next logical step?
A2: The next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4][5][6][7] Common co-solvents in research settings include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can sometimes be toxic to cells or interfere with downstream assays.[8]
Q3: I am concerned about the potential toxicity or interference of organic co-solvents in my biological experiments. Are there alternative solubilization methods?
A3: Yes, several alternatives to organic co-solvents exist. Two common and effective methods are the use of surfactants and cyclodextrins.
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Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), surfactants can encapsulate hydrophobic molecules like this compound within the hydrophobic core of their micelles, thereby increasing the apparent water solubility.[9]
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Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[10][11][12] They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[10][12]
Q4: How do I choose between using a surfactant and a cyclodextrin?
A4: The choice depends on several factors, including the specific requirements of your experiment and the properties of this compound.
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Consider Surfactants if: You need a significant increase in solubility and your system is not sensitive to potential membrane-disrupting effects of some surfactants. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are generally considered less harsh than ionic surfactants.[8]
-
Consider Cyclodextrins if: You require a formulation with low toxicity. Cyclodextrins are generally well-tolerated.[10] They are particularly useful for creating stable solutions for in vitro and in vivo studies. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even higher solubility and safety profiles.[13]
A decision-making workflow for selecting a solubilization strategy is presented below.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C48H46N4O20 | [14] |
| Molecular Weight | 998.9 g/mol | [14] |
| Structure | Complex, with multiple hydrophobic moieties | [15][16][17] |
Q2: Can I combine different solubilization techniques?
A2: Yes, combining techniques can be a powerful strategy. For instance, you could use a co-solvent to prepare a concentrated stock solution of a cyclodextrin-Rubradirin complex, which is then diluted into your aqueous experimental medium. This can sometimes achieve higher final concentrations than either method alone.[9][13]
Q3: What is a solid dispersion and can it be used for this compound?
A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[18] This technique enhances solubility by reducing particle size to a molecular level and converting the drug to an amorphous state.[18][19] This is a more advanced formulation technique, often used in drug development, and can be prepared by methods like solvent evaporation or spray drying.[5][20][21] It is a viable option for improving the dissolution of this compound for oral bioavailability.
The following diagram illustrates the concept of different solubilization strategies.
References
- 1. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. humapub.com [humapub.com]
- 12. oatext.com [oatext.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | C48H46N4O20 | CID 121491875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The chemistry of this compound. II. Rubranitrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
- 21. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing fermentation conditions for enhanced Rubradirin biosynthesis
Welcome to the technical support center for the optimization of Rubradirin biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the production of this potent antibiotic.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Suboptimal Fermentation Medium: Incorrect balance of carbon and nitrogen sources, or lack of essential precursors. 2. Inadequate Aeration and Agitation: Insufficient dissolved oxygen can limit the growth of Streptomyces achromogenes and inhibit secondary metabolite production. 3. Incorrect pH: The pH of the fermentation broth may be outside the optimal range for this compound biosynthesis. 4. Product Inhibition: Accumulation of this compound in the fermentation broth may be inhibiting its own production. 5. Strain Viability: The producing strain may have lost its productivity due to genetic drift or contamination. | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. A common starting point for Streptomyces fermentation is a medium containing glucose or soluble starch as the carbon source and soybean meal or yeast extract as the nitrogen source.[1][2][3][4] 2. Optimize Aeration and Agitation: Ensure adequate oxygen supply by adjusting the agitation speed and aeration rate. For flask cultures, using baffled flasks can improve aeration. 3. pH Monitoring and Control: Monitor the pH of the culture continuously. The optimal pH for antibiotic production by Streptomyces is typically in the range of 6.0 to 8.0.[2] Use buffers such as calcium carbonate in the initial medium or implement a pH control system. 4. In-situ Product Removal: Incorporate neutral adsorbent resins like Diaion HP-20 or Amberlite XAD-16 into the fermentation broth to adsorb this compound as it is produced, thereby reducing product feedback inhibition. 5. Strain Maintenance and Purity Check: Re-streak the culture from a frozen stock to ensure purity. Regularly check the morphology of the colonies. |
| Slow or No Growth of S. achromogenes | 1. Inoculum Quality: The seed culture may be old, have a low cell density, or be contaminated. 2. Suboptimal Growth Medium: The medium may lack essential nutrients for vegetative growth. 3. Incorrect Temperature: The incubation temperature may be too high or too low for the optimal growth of the strain. | 1. Standardize Inoculum Preparation: Use a fresh and healthy seed culture for inoculation. A typical seed culture is grown for 48-72 hours.[5] 2. Optimize Growth Medium: Ensure the seed medium is rich in nutrients that support robust mycelial growth. Tryptic soy broth (TSB) or yeast extract-malt extract (YEME) medium are commonly used for Streptomyces.[5] 3. Optimize Temperature: The optimal growth temperature for most Streptomyces species is around 28-30°C.[6] |
| Inconsistent Batch-to-Batch Yield | 1. Variability in Raw Materials: Inconsistent quality of media components, especially complex nitrogen sources like soybean meal. 2. Inconsistent Inoculum: Variations in the age, volume, or physiological state of the seed culture. 3. Lack of Process Control: Fluctuations in fermentation parameters such as pH, temperature, and dissolved oxygen. | 1. Source High-Quality Raw Materials: Use media components from reliable suppliers and consider performing quality control on new batches. 2. Standardize Inoculum Protocol: Implement a strict protocol for seed culture preparation, including incubation time, agitation speed, and transfer volume. 3. Implement Process Monitoring and Control: Utilize bioreactors with automated control systems to maintain consistent fermentation parameters. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound fermentation?
A1: A good starting point is a complex medium that has been shown to support antibiotic production in Streptomyces. A typical medium could contain a primary carbon source like glucose or soluble starch, and a complex nitrogen source such as soybean meal or yeast extract. Mineral salts like CaCO3 and NaCl are also commonly included to maintain pH and osmotic balance.[1][2][3][4]
Q2: What is the optimal pH for this compound production?
A2: While the specific optimal pH for this compound production is not extensively published, a general range for antibiotic production in Streptomyces species is between 6.0 and 8.0.[2] It is recommended to start with a pH of around 7.0 and optimize from there.
Q3: How can I increase this compound yield?
A3: Several strategies can be employed to enhance this compound yield:
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Medium Optimization: Systematically test different carbon and nitrogen sources and their concentrations.
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Process Parameter Optimization: Optimize fermentation parameters such as temperature, pH, and dissolved oxygen levels.
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In-situ Product Removal: The use of neutral adsorbent resins like Diaion HP-20 and Amberlite XAD-16 has been shown to increase this compound production by 2 to 5-fold.
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Strain Improvement: Consider random mutagenesis (e.g., UV irradiation) followed by screening for high-producing mutants.[2]
Q4: How do adsorbent resins enhance this compound production?
Q5: How can I extract and quantify this compound from the fermentation broth?
Data Presentation
Table 1: Effect of Adsorbent Resins on this compound Production
While specific quantitative data for this compound is limited, the following table is based on a study that demonstrated the enhancement of this compound production using various neutral resins.
| Adsorbent Resin | Fold Increase in this compound Activity (Flask Fermentations) | Fold Increase in this compound Titer (Tank Fermentations) |
| HP-20 | 2 to 4-fold | > 5-fold |
| HP-21 | 2 to 4-fold | > 5-fold |
| XAD-2 | 2 to 4-fold | Not Reported |
| XAD-7 | 2 to 4-fold | Not Reported |
| XAD-16 | 2 to 4-fold | > 5-fold |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces achromogenes for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of S. achromogenes spores or mycelia from a fresh agar (B569324) plate into a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[5]
-
-
Production Culture:
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Inoculate a 1 L baffled flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.
-
A suitable production medium could consist of (g/L): glucose 20, soybean meal 15, and CaCO3 2, with an initial pH of 7.0.[2]
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Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
-
Sampling and Analysis:
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Withdraw samples aseptically at regular intervals to monitor cell growth (dry cell weight) and this compound production (HPLC analysis).
-
Protocol 2: In-situ Product Removal using Adsorbent Resins
-
Resin Preparation:
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Wash the adsorbent resin (e.g., Diaion HP-20) with methanol (B129727) and then rinse thoroughly with sterile deionized water.
-
Autoclave the resin in a slurry with water.
-
-
Addition to Fermentation:
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Aseptically add the sterile resin to the production flask at the time of inoculation to a final concentration of 2-5% (w/v).[9]
-
-
Extraction from Resin:
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After fermentation, separate the resin from the broth and mycelia by filtration.
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Wash the resin with water to remove residual media components.
-
Protocol 3: Quantification of this compound by HPLC (Hypothetical Method)
This protocol is a general guideline based on methods for other ansamycin (B12435341) antibiotics and would require validation for this compound.
-
Sample Preparation:
-
Extract 1 mL of the fermentation broth (or the resin eluate) with an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Evaporate the organic phase to dryness and redissolve the residue in a known volume of mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.
-
Injection Volume: 20 µL.
-
-
Quantification:
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Prepare a standard curve using a pure this compound standard of known concentrations.
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Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.
-
Visualizations
Caption: Experimental workflow for enhanced this compound production.
References
- 1. Some Physiological Properties in Relation to the Growth of the Antibiotics Producing Streptomyces spp. -Korean Journal of Microbiology [koreascience.kr]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2538942A - Process for the production of streptomycin using soybean meal-distillers solubles medium - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. agilent.com [agilent.com]
- 9. Enhancement of ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by combining resin HP20 addition and metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability in Rubradirin production
Welcome to the technical support center for Rubradirin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation experiments. Here you will find answers to frequently asked questions and detailed guides to address common issues, particularly batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound? A1: this compound is a secondary metabolite produced by the bacterium Streptomyces achromogenes var. rubradiris.[1]
Q2: At what stage of growth is this compound typically produced? A2: The production of secondary metabolites like this compound by Streptomyces species is often growth-phase dependent and typically occurs during the stationary phase of growth. The fermentation time can range from 5 to 14 days, so it is crucial to perform a time-course study to determine the optimal harvest time for maximizing your yield.
Q3: What are the general optimal fermentation parameters for Streptomyces achromogenes? A3: While optimal conditions should be determined empirically for your specific strain and equipment, a good starting point for Streptomyces fermentation is a pH range of 6.5-7.5 and a temperature of 28-30°C. Adequate aeration and agitation are critical for these aerobic bacteria.
Q4: How can I improve my this compound yield? A4: Low yields can be addressed by systematically optimizing the fermentation medium, physical parameters (pH, temperature, aeration), and inoculum development. Additionally, the incorporation of neutral resins such as XAD-16 or HP-21 into the fermentation broth has been shown to enhance production titers by 2- to 5-fold or more, likely by adsorbing the product and reducing feedback inhibition.[1]
Q5: What is "strain degeneration" and could it be affecting my production? A5: Strain degeneration is a common issue in industrial Streptomyces strains, characterized by spontaneous genetic changes that lead to a decline in antibiotic production.[2][3][4][5] This can manifest as altered morphology, loss of pigmentation, and reduced or eliminated yield. It is a significant cause of batch-to-batch variability. If you observe increasing numbers of non-producing colonies upon re-streaking, your strain may be degenerating.
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability is a primary challenge in fermentation processes. This guide provides a systematic approach to identifying and resolving the root causes of inconsistency in this compound production.
Problem 1: Inconsistent this compound Titer
Potential Cause 1: Variability in Inoculum Preparation The age, size, and physiological state of the inoculum are critical for reproducible fermentations.
-
Recommended Solution: Standardize your inoculum development protocol.
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Master and Working Cell Banks: Create a well-characterized master cell bank (MCB) and working cell banks (WCB) to ensure you are starting with the same genetic material for each fermentation. Store vials at -70°C or lower in the presence of a cryoprotectant like 20% peptone or glycerol.[6]
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Standardized Seed Train: Use a consistent number of stages in your seed train. Monitor each stage for key parameters like cell density and morphology.
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Defined Inoculation Criteria: Harvest the seed culture at a specific point in its growth phase (e.g., late logarithmic phase) and use a consistent inoculum volume (typically 5-10% v/v).
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Potential Cause 2: Fluctuations in Fermentation Parameters Small deviations in pH, temperature, dissolved oxygen, or agitation can lead to significant differences in product yield.
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Recommended Solution: Implement strict process control.
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Calibrate Probes: Regularly calibrate all probes (pH, DO, temperature) before each fermentation run.
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Automated Control: Use automated control systems to maintain pH (using acid/base feeds) and dissolved oxygen (through agitation and aeration cascades).
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Monitor and Record: Keep detailed logs of all process parameters for each batch to identify any deviations that correlate with poor performance.
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Potential Cause 3: Raw Material Inconsistency Complex media components like yeast extract, peptone, and soy meal can vary significantly between lots, impacting nutrient availability.
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Recommended Solution: Qualify raw materials.
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Test New Lots: Before using a new lot of a complex raw material in production, test it in small-scale shake flask experiments to ensure it supports the expected level of this compound production.
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Use Defined Media (if possible): While more expensive, using a chemically defined medium can eliminate variability from complex components.
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Vendor Qualification: Work with reliable vendors who can provide certificates of analysis and notify you of any changes in their manufacturing process.
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Problem 2: Low or No this compound Production in a Previously Good Process
Potential Cause 1: Strain Degeneration The high-producing strain may have undergone spontaneous mutations leading to a low- or non-producing phenotype.
-
Recommended Solution: Re-isolate from a stock culture.
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Discard the Current Culture: Do not attempt to salvage a degenerated culture.
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Start a New Culture: Go back to your validated Master or Working Cell Bank to start a fresh culture.
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Periodic Re-isolation: To prevent gradual decline, periodically re-streak your working culture and select colonies with the typical high-producing morphology for subsequent fermentations.
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Potential Cause 2: Contamination Contamination with other bacteria or fungi can outcompete S. achromogenes for nutrients or produce substances that inhibit this compound synthesis.
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Recommended Solution: Review and reinforce aseptic technique.
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Sterility Checks: Ensure all media, feeds, and equipment are properly sterilized. Perform sterility checks on your medium before inoculation.
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Aseptic Procedures: Review all procedures for potential sources of contamination, including inoculation, sampling, and additions.
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Microscopy: Examine fermentation samples under a microscope to check for contaminating organisms.
-
Data Presentation: Comparing Good vs. Bad Batches
The table below summarizes typical quantitative differences observed between a successful and a problematic this compound fermentation batch. Use this as a guide for what to monitor in your own experiments.
| Parameter | Good Batch Example | Bad Batch Example | Potential Implication of Deviation |
| Inoculum Age (h) | 48 | 72 | Over-aged inoculum may have reduced viability. |
| Inoculum Size (% v/v) | 10 | 10 | - |
| pH Profile | Maintained at 6.8-7.2 | Dropped to 5.5 | Suboptimal pH inhibits key biosynthetic enzymes. |
| Dissolved Oxygen (%) | Maintained > 20% | Dropped to <5% for 12h | Oxygen limitation can shift metabolism away from secondary metabolite production. |
| Peak Biomass (OD600) | 8.5 | 9.0 | Higher biomass does not always correlate with higher product yield (uncoupling). |
| Glucose Consumption | Complete at 96h | Stalled after 72h | Indicates metabolic arrest or inhibition. |
| Final this compound Titer (mg/L) | 150 | <10 | Indicates a significant process failure. |
Experimental Protocols
Protocol 1: Inoculum Viability Assessment
This protocol helps ensure the health and consistency of your seed culture.
Methodology:
-
Sampling: Aseptically withdraw a sample from the seed culture immediately before inoculating the production fermenter.
-
Serial Dilution: Perform a 10-fold serial dilution of the culture in sterile saline (0.85% NaCl).
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Plating: Plate 100 µL of appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto a suitable agar (B569324) medium (e.g., ISP2 Agar).
-
Incubation: Incubate the plates at 28-30°C for 5-7 days.
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Counting: Count the number of Colony Forming Units (CFUs) on plates with 30-300 colonies.
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Calculation: Calculate the CFU/mL in the original culture. A consistent CFU/mL for a given age and OD600 indicates reproducible inoculum quality.
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Morphology Check: Observe the colony morphology on the plates. Note any significant increase in the proportion of atypical or non-pigmented colonies, which could indicate strain degeneration.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a robust method for quantifying this compound concentration in your fermentation broth.
Methodology:
-
Sample Preparation:
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Harvest 1 mL of whole fermentation broth.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Vortex vigorously for 2 minutes to extract this compound.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 500 µL) of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a pure this compound standard.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using a pure, quantified standard of this compound.
-
Run the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Run the prepared samples.
-
Calculate the concentration in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
This compound Biosynthetic Pathway Overview
Caption: Overview of the biosynthetic pathway leading to this compound.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for diagnosing the cause of low this compound yield.
References
- 1. The effect of neutral resins on the fermentation production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. The phenomenon of strain degeneration in biotechnologically relevant fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic instability and strain degeneration in Streptomyces rimosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic instability and strain degeneration in Streptomyces rimosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
methods to increase the yield of Rubradirin aglycone from hydrolysis
Welcome to the technical support center for optimizing the production of Rubradirin aglycone. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the yield of this compound aglycone from hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing this compound to obtain its aglycone?
There are two primary methods for the hydrolysis of glycosidic bonds in natural products like this compound: acidic hydrolysis and enzymatic hydrolysis.
-
Acidic Hydrolysis: This method involves the use of acids (e.g., hydrochloric acid, sulfuric acid) to cleave the glycosidic linkage. It is a well-established and often faster method but can be harsh, potentially leading to the degradation of the aglycone or other sensitive functional groups in the molecule.[1] Microwave-assisted acid hydrolysis can sometimes offer a more efficient and higher-yield alternative to conventional heating.[1][2]
-
Enzymatic Hydrolysis: This method utilizes specific enzymes (glycosidases) to selectively cleave the sugar moieties. It is generally performed under milder conditions (pH, temperature), which can improve the stability of the target aglycone and lead to a purer product.[3][4] The choice of enzyme is critical and depends on the specific type of glycosidic bond present in this compound.
Q2: What are the critical factors to consider for optimizing the yield of this compound aglycone?
Several factors can significantly impact the yield and purity of the aglycone. These should be systematically optimized for the best results.
-
For Acidic Hydrolysis:
-
Acid Concentration: A higher concentration can increase the reaction rate but also the risk of product degradation.[5]
-
Temperature: Elevated temperatures accelerate hydrolysis but can also lead to unwanted side reactions or degradation of the aglycone.[5][6]
-
Reaction Time: Sufficient time is needed for complete hydrolysis, but prolonged exposure to harsh conditions can reduce the yield.[1]
-
-
For Enzymatic Hydrolysis:
-
Enzyme/Substrate Ratio: This ratio needs to be optimized to ensure efficient conversion without excessive cost.[7][8]
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Operating outside these ranges can drastically reduce efficiency.[9][10]
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Incubation Time: The reaction should be monitored to determine the point of maximum aglycone release before any potential product degradation occurs.[7][8]
-
Q3: How can I monitor the progress of the hydrolysis reaction?
Regular monitoring is crucial for optimizing the reaction conditions and determining the optimal endpoint. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material (this compound) and the appearance of the aglycone product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the substrate and product over time, allowing for accurate determination of reaction kinetics and yield.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound Aglycone
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Ineffective Hydrolysis Conditions (Acidic) | 1. Verify Acid Concentration: Titrate the acid solution to confirm its molarity. Incrementally increase the acid concentration in small-scale trials. 2. Adjust Temperature: Increase the reaction temperature in 5-10°C increments, monitoring for both aglycone formation and degradation via TLC/HPLC. 3. Extend Reaction Time: Increase the reaction time and take aliquots at regular intervals to determine the optimal duration. |
| Ineffective Hydrolysis Conditions (Enzymatic) | 1. Check Enzyme Activity: Ensure the enzyme is active and has been stored correctly. Run a control reaction with a known substrate if possible. 2. Optimize pH and Temperature: Consult the enzyme's technical data sheet for optimal conditions. Perform small-scale experiments across a range of pH and temperature values. 3. Increase Enzyme/Substrate Ratio: Incrementally increase the amount of enzyme used.[7][8] |
| Degradation of the Aglycone | 1. Use Milder Conditions: Switch to a less concentrated acid or a lower temperature. For enzymatic hydrolysis, ensure the pH and temperature are not at extreme ends of the enzyme's functional range. 2. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the maximum yield is reached. 3. Inert Atmosphere: If the aglycone is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Extraction of the Aglycone | 1. Adjust pH Before Extraction: The solubility of the aglycone may be pH-dependent. Adjust the pH of the reaction mixture to maximize its solubility in the extraction solvent. 2. Select an Appropriate Solvent: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-butanol) to find the most effective one for extracting the aglycone. |
Issue 2: Incomplete Hydrolysis Reaction
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Extend the hydrolysis duration and monitor the reaction progress using TLC or HPLC until the starting material is no longer detected. |
| Sub-optimal Physical State of Substrate | Ensure the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent or a different solvent system. |
| Enzyme Inhibition (Enzymatic Hydrolysis) | The reaction mixture may contain inhibitors. Purify the this compound substrate prior to hydrolysis. Consider dialysis or buffer exchange of the enzyme preparation. |
| Insufficient Mixing | Ensure adequate stirring or agitation throughout the reaction to maintain a homogenous mixture, especially for heterogeneous reactions. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific experimental setup.
Protocol 1: Acidic Hydrolysis of this compound
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Acidification: Add an aqueous solution of a strong acid (e.g., 2M HCl or 1M H₂SO₄) to the this compound solution. The final acid concentration should be optimized (start with a 1:1 v/v ratio of this compound solution to acid solution).
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) with constant stirring.[1]
-
Monitoring: Monitor the reaction progress every 30-60 minutes by taking a small aliquot, neutralizing it, and analyzing by TLC or HPLC.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a base (e.g., NaOH or NaHCO₃). Extract the aglycone with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude aglycone using column chromatography or preparative HPLC.
Protocol 2: Enzymatic Hydrolysis of this compound
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Substrate Preparation: Dissolve this compound in a buffer solution with the optimal pH for the chosen enzyme (e.g., citrate (B86180) buffer for acidic glycosidases, phosphate (B84403) buffer for neutral glycosidases). A small amount of a co-solvent like DMSO may be used to aid solubility.
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Enzyme Addition: Add the glycosidase enzyme to the substrate solution. The optimal enzyme/substrate ratio should be determined experimentally (e.g., start with 1:100 w/w).[8]
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Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 30-50°C) with gentle agitation.
-
Monitoring: Monitor the formation of the aglycone at regular intervals using TLC or HPLC.
-
Reaction Termination and Extraction: Once the reaction reaches completion, inactivate the enzyme by heating (if the aglycone is stable) or by adding a solvent like ethanol. Extract the aglycone using a suitable organic solvent.
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Purification: Purify the extracted aglycone using standard chromatographic techniques.
Data Presentation
Systematic data collection is key to successful optimization. Use tables to compare the results of different experimental conditions.
Table 1: Optimization of Acidic Hydrolysis Conditions
| Trial | Acid Type | Acid Conc. (M) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | HCl | 1 | 60 | 2 | ||
| 2 | HCl | 2 | 60 | 2 | ||
| 3 | H₂SO₄ | 1 | 60 | 2 | ||
| 4 | HCl | 2 | 80 | 2 | ||
| 5 | HCl | 2 | 60 | 4 |
Table 2: Optimization of Enzymatic Hydrolysis Conditions
| Trial | Enzyme | E/S Ratio (w/w) | pH | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | β-glucosidase | 1:100 | 5.0 | 37 | 12 | ||
| 2 | β-glucosidase | 1:50 | 5.0 | 37 | 12 | ||
| 3 | Naringinase | 1:100 | 4.5 | 45 | 12 | ||
| 4 | β-glucosidase | 1:50 | 5.5 | 37 | 12 | ||
| 5 | β-glucosidase | 1:50 | 5.0 | 45 | 12 |
Visualizations
Visual workflows can aid in understanding the experimental process and troubleshooting logic.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of hydrolysis conditions of Palmaria palmata to enhance R-phycoerythrin extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the role of physicochemical factors on the hydrolysis of dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Subcritical Water Hydrolysis of Rutin into Isoquercetin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition [mdpi.com]
- 9. Optimisation of an Aglycone-Enhanced Celery Extract with Germinated Soy Supplementation Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Rubradirin Resistance in Bacterial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rubradirin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bacterial resistance to this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound exhibits a dual mechanism of action, primarily inhibiting the initiation of protein synthesis at the bacterial ribosome.[1] Its aglycone derivative also demonstrates inhibitory activity against bacterial RNA polymerase, a mechanism distinct from other ansamycin (B12435341) antibiotics.[1]
Q2: What are the known or suspected mechanisms of resistance to this compound?
A2: While specific, experimentally validated mechanisms of acquired resistance to this compound in non-producing bacterial strains are not extensively documented, resistance is likely to occur through mechanisms common to other antibiotics, particularly those in the ansamycin class. These include:
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Target Site Modification: Mutations in the genes encoding the ribosomal subunits or RNA polymerase can alter the binding site of this compound, reducing its efficacy.
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Active Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target. The biosynthetic gene cluster of the this compound-producing organism, Streptomyces achromogenes var. rubradiris, contains genes associated with transport functions, suggesting that efflux is a natural resistance mechanism.[1][2]
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Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound.
The producing organism, Streptomyces achromogenes var. rubradiris, possesses intrinsic resistance genes within its biosynthetic gene cluster to prevent self-toxicity.[2][3] These genes could be transferred to other bacteria via horizontal gene transfer.
Q3: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial strain. What could be the cause?
A3: A sudden and significant increase in the MIC strongly suggests the development of acquired resistance. This could be due to spontaneous mutations in the target genes or the acquisition of resistance genes, possibly through plasmid transfer. We recommend proceeding with the troubleshooting steps outlined in the guide below to characterize the resistance mechanism.
Troubleshooting Guides
Problem 1: Decreased susceptibility or emerging resistance to this compound in your bacterial strain.
This guide will help you to systematically investigate and characterize the potential resistance mechanism.
Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting and identifying the mechanism of this compound resistance.
Step 1: Confirm the Increase in Minimum Inhibitory Concentration (MIC)
-
Rationale: It is crucial to first confirm the observed decrease in susceptibility with a standardized method.
-
Experimental Protocol: Perform a broth microdilution MIC assay according to CLSI or EUCAST guidelines.
Table 1: Example MIC Data for Susceptible vs. Resistant Strain
| Bacterial Strain | This compound MIC (µg/mL) | Fold Increase in MIC |
| Wild-Type (Susceptible) | 0.5 | - |
| Putative Resistant Mutant | 16 | 32 |
Step 2: Investigate the Role of Efflux Pumps
-
Rationale: Efflux pumps are a common mechanism of resistance to many antibiotics. Their activity can be inferred by using an efflux pump inhibitor (EPI). A decrease in the MIC of this compound in the presence of an EPI suggests the involvement of efflux pumps.
-
Experimental Protocol: Determine the MIC of this compound in the presence and absence of a sub-inhibitory concentration of a broad-spectrum EPI, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN).
Table 2: Example MIC Data with an Efflux Pump Inhibitor (EPI)
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold Decrease in MIC with EPI |
| Resistant Mutant | 16 | 2 | 8 |
Step 3: Sequence Potential Target Genes
-
Rationale: As this compound targets the ribosome and RNA polymerase, mutations in the genes encoding these components can lead to resistance.
-
Experimental Protocol:
-
Gene Knockout (for target validation): To confirm that a specific gene is indeed the target of this compound, a gene knockout can be performed. Inactivation of the target gene should lead to resistance.
-
Site-Directed Mutagenesis (for validation of resistance-conferring mutations): Once a putative resistance mutation is identified through sequencing, site-directed mutagenesis can be used to introduce the same mutation into a susceptible strain to confirm that it confers resistance.
-
Step 4: Assess for Enzymatic Inactivation
-
Rationale: The bacterial strain may be producing an enzyme that modifies and inactivates this compound.
-
Experimental Protocol:
-
Grow the resistant bacterial strain in a liquid culture containing this compound.
-
After a period of incubation, remove the bacterial cells by centrifugation and filtration.
-
Perform a bioassay with the cell-free supernatant on a susceptible bacterial strain.
-
A loss of antimicrobial activity in the supernatant compared to a control (this compound in sterile media) suggests enzymatic inactivation.
-
Problem 2: Difficulty in developing strategies to overcome identified resistance.
This guide provides potential approaches to circumvent confirmed resistance mechanisms.
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the potential bacterial resistance mechanisms against this compound and the corresponding strategies to overcome them.
Caption: Overview of this compound resistance mechanisms and strategies to overcome them.
Strategy 1: Combination Therapy with Adjuvants
-
For Efflux-Mediated Resistance: If efflux is the confirmed mechanism, co-administering this compound with an EPI can restore its activity. The EPI will block the pump, allowing this compound to accumulate to effective intracellular concentrations.
-
For Enzymatic Inactivation: If enzymatic inactivation is identified, the use of an inhibitor specific to that enzyme class (if known) in combination with this compound could be effective.
Strategy 2: Development of this compound Analogs
-
For Target-Site Mutations: If resistance is due to mutations in the ribosome or RNA polymerase, medicinal chemistry efforts can be directed towards synthesizing this compound analogs. These analogs would be designed to have modified structures that can still bind effectively to the mutated target.
-
To Evade Efflux or Inactivation: Structural modifications to this compound could also be made to prevent its recognition by efflux pumps or inactivating enzymes.
Detailed Experimental Protocols
A repository of detailed, step-by-step protocols for the key experiments mentioned in the troubleshooting guides can be found in the appendix of this technical support center. These include:
-
Broth Microdilution MIC Assay
-
Gene Knockout in Bacteria
-
Site-Directed Mutagenesis
This technical support center is intended to be a living document and will be updated as more information on this compound resistance becomes available. We encourage researchers to share their findings to contribute to the collective understanding of how to combat resistance to this important antibiotic.
References
refining analytical methods for accurate quantification of Rubradirin
Welcome to the technical support center for the analytical quantification of Rubradirin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the HPLC-UV and LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. - Co-elution with interfering compounds. | - Adjust mobile phase pH to ensure this compound is in a single ionic state. - Use a guard column and/or wash the analytical column with a strong solvent. - Reduce the injection volume or dilute the sample. - Optimize the gradient elution to improve separation. |
| Low Sensitivity / Poor Signal Intensity | - Suboptimal detection wavelength (HPLC-UV). - Inefficient ionization (LC-MS). - Sample degradation. - Low concentration in the sample. | - Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution. - Optimize MS parameters (e.g., electrospray voltage, gas flows, collision energy). Consider using an appropriate ionization source (e.g., ESI, APCI). - Ensure proper sample handling and storage to prevent degradation. Protect from light and high temperatures. - Concentrate the sample using solid-phase extraction (SPE) or evaporation. |
| Poor Reproducibility / Inconsistent Results | - Inconsistent sample preparation. - Fluctuation in instrument conditions (e.g., temperature, flow rate). - Sample instability in the autosampler. | - Use a standardized and validated sample preparation protocol. - Ensure the HPLC/LC-MS system is properly equilibrated and calibrated. - Use a cooled autosampler and analyze samples within a validated time frame. |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS) | - Co-eluting matrix components affecting analyte ionization. | - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Modify the chromatographic method to separate this compound from interfering matrix components. - Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
| Baseline Noise or Drift | - Contaminated mobile phase or system. - Detector lamp aging (HPLC-UV). - Incomplete system equilibration. | - Prepare fresh mobile phase with high-purity solvents and filter before use. - Purge the HPLC system to remove air bubbles. - Replace the detector lamp if necessary. - Allow sufficient time for the system to equilibrate before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC-UV method for this compound?
A1: A good starting point for an HPLC-UV method for this compound, a complex polyketide, would be to use a reversed-phase C18 column with a gradient elution. Given its complex structure, a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection can be initially attempted around 254 nm and 330 nm, with further optimization based on the UV-Vis spectrum of a pure standard.
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound quantification?
A2: To improve sensitivity in an LC-MS/MS method, start by optimizing the mass spectrometry parameters. This includes selecting the appropriate ionization mode (positive or negative electrospray ionization), optimizing the precursor and product ions in Multiple Reaction Monitoring (MRM) mode, and fine-tuning the collision energy and other source parameters. A well-optimized sample preparation method to remove interfering matrix components is also crucial.
Q3: My this compound sample seems to be degrading during analysis. What can I do to prevent this?
A3: this compound, like many complex natural products, may be susceptible to degradation from light, temperature, and pH extremes. To mitigate this, protect your samples from light by using amber vials, and maintain a low temperature in your autosampler (e.g., 4°C). Ensure the pH of your sample and mobile phase is within a stable range for this compound. If degradation is still observed, consider performing the analysis as quickly as possible after sample preparation.
Q4: What are matrix effects in LC-MS analysis and how can I assess them for this compound?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analyte signal and affecting the accuracy of quantification.[1][2] To assess matrix effects for this compound, you can compare the peak area of a standard solution to the peak area of a post-extraction spiked sample (a blank matrix extract to which the standard has been added). A significant difference in peak areas indicates the presence of matrix effects.
Q5: What is the purpose of a guard column in HPLC analysis?
A5: A guard column is a short, disposable column placed before the main analytical column. Its purpose is to protect the analytical column from strongly retained or contaminating compounds in the sample, thereby extending the lifetime of the more expensive analytical column and improving the long-term reproducibility of the method.
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol provides a general procedure for the quantification of this compound using HPLC with UV detection.
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, UV detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm |
LC-MS/MS Method for this compound Quantification
This protocol outlines a general procedure for the sensitive and selective quantification of this compound using LC-MS/MS.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC with binary pump and autosampler |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (Q1): 999.3 m/z; Product Ion (Q3): [To be determined by infusion of a standard] |
| Collision Energy | To be optimized for the specific MRM transition |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed biosynthetic pathway of this compound.[3][4]
References
- 1. This compound | C48H46N4O20 | CID 121491875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rubradirin and Other Ansamycin Antibiotics for Drug Development Professionals
An in-depth guide to the efficacy, mechanisms of action, and experimental data of Rubradirin in comparison to other notable ansamycins like Rifampicin and Geldanamycin.
In the ever-evolving landscape of antibiotic research and development, the ansamycin (B12435341) family of natural products continues to be a focal point for discovering novel therapeutic agents. This guide provides a comprehensive comparison of this compound with other well-known ansamycin antibiotics, namely Rifampicin and Geldanamycin. We delve into their disparate mechanisms of action, comparative efficacy against key bacterial pathogens, and the experimental protocols used to derive this data. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this compound and its analogs in the fight against antimicrobial resistance.
At a Glance: Efficacy of this compound and Other Ansamycins
To facilitate a direct comparison of the antibacterial potency of this compound, Rifampicin, and Geldanamycin, the following table summarizes their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented is a synthesis of available literature and highlights the distinct antibacterial spectra of these compounds.
| Antibiotic | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.25 - 1[1] |
| Streptococcus pyogenes | 0.125 - 0.5[1] | |
| Escherichia coli | > 100[1] | |
| Pseudomonas aeruginosa | > 100[1] | |
| Rifampicin | Staphylococcus aureus | ≤ 0.006 - 256[2] |
| Streptococcus pyogenes | 0.008 - >256[3] | |
| Escherichia coli | 8 - 25[4][5] | |
| Pseudomonas aeruginosa | 16 - >1000[6][7] | |
| Geldanamycin | Staphylococcus aureus | 12.5[8] |
| Streptococcus pyogenes | No specific data found | |
| Escherichia coli | > 100[8] | |
| Pseudomonas aeruginosa | > 100[8] |
Divergent Mechanisms of Action: A Tale of Three Antibiotics
While belonging to the same structural class, this compound, Rifampicin, and Geldanamycin exhibit remarkably different mechanisms of action, targeting distinct essential cellular processes in bacteria.
This compound: A Unique Inhibitor of Translation Initiation
Unlike most ansamycins, this compound's primary mode of action is the inhibition of bacterial protein synthesis. Specifically, it targets the initiation phase of translation, a mechanism that sets it apart from many clinically used antibiotics. While the precise molecular interactions are still under investigation, it is understood that this compound interferes with the formation of the 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA. This disruption prevents the synthesis of proteins essential for bacterial survival.
Rifampicin: A Potent Inhibitor of Bacterial Transcription
Rifampicin is a cornerstone in the treatment of mycobacterial infections and exerts its bactericidal effect by inhibiting DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription.[9][10] It binds to a specific pocket on the β-subunit of bacterial RNAP, sterically blocking the path of the elongating RNA transcript.[9][11] This action effectively halts the synthesis of messenger RNA (mRNA), leading to a cessation of protein production and ultimately, cell death.
Geldanamycin: A Disruptor of Protein Folding via HSP90 Inhibition
Geldanamycin, while exhibiting some antibacterial properties, is more renowned for its potent anticancer activity, which stems from its ability to inhibit the heat shock protein 90 (HSP90) chaperone machinery.[12][13] In bacteria, HSP90 plays a crucial role in the proper folding and stability of various "client" proteins that are essential for stress responses, signal transduction, and cell cycle regulation. Geldanamycin binds to the ATP-binding pocket of HSP90, preventing its function and leading to the degradation of its client proteins.[12][14]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The data presented in this guide was primarily derived using the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method Workflow
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Key Steps in the Broth Microdilution Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent at a known concentration.
-
Serial Dilutions: A two-fold serial dilution of the antibiotic is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared in sterile saline. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the diluted bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading and Interpretation: The plates are examined visually for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
This comparative guide underscores the diverse therapeutic potential within the ansamycin class of antibiotics. This compound, with its unique mechanism of targeting bacterial translation initiation, presents a compelling profile, particularly against Gram-positive pathogens. Its efficacy, distinct from the transcriptional inhibition of Rifampicin and the HSP90-targeting of Geldanamycin, suggests a potentially lower propensity for cross-resistance with existing antibiotic classes. For drug development professionals, the distinct mechanisms of action and efficacy profiles of these ansamycins highlight the continued importance of natural product screening and the potential for developing novel antibiotics to address the growing challenge of antimicrobial resistance. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to optimize its antibacterial spectrum and pharmacokinetic properties.
References
- 1. The isolation and characterization of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action of ribosome-targeting antibiotics. | National Agricultural Library [nal.usda.gov]
- 3. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 6. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A bacterial effector mimics a host HSP90 client to undermine immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Rubradirin's Ribosomal Binding Site: A Comparative Guide
While the precise binding site of the antibiotic Rubradirin on the bacterial ribosome remains to be structurally elucidated, biochemical evidence points towards its role as an inhibitor of translation initiation. This guide provides a comparative analysis of this compound's proposed mechanism of action against other well-characterized antibiotics that target the initiation phase of bacterial protein synthesis. We delve into the available data, present detailed experimental protocols for studying such interactions, and offer a framework for the future validation of this compound's ribosomal binding site.
Introduction to this compound and Ribosomal Inhibition
This compound is an antibiotic that has been shown to selectively inhibit the initiation factor-dependent commencement of peptide chain synthesis in bacteria.[1] Unlike many other ribosome-targeting antibiotics with well-defined binding pockets determined through high-resolution structural methods like cryo-electron microscopy (cryo-EM) and X-ray crystallography, the specific molecular interactions of this compound with the ribosome have not been visualized. This lack of high-resolution structural data necessitates a comparative approach to understand its potential mechanism and to outline a path for its definitive validation.
This guide will compare this compound with three other antibiotics that inhibit translation initiation: Kasugamycin, Pactamycin, and GE81112. These alternatives provide a valuable context for understanding the potential modes of action for initiation inhibitors and the experimental methodologies used to characterize them.
Comparative Analysis of Translation Initiation Inhibitors
The initiation of protein synthesis in bacteria is a multi-step process involving the assembly of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), initiator transfer RNA (fMet-tRNA), and initiation factors (IFs). Antibiotics that target this stage can do so through various mechanisms, such as interfering with the binding of mRNA or fMet-tRNA, or by preventing the proper association of the ribosomal subunits.
| Antibiotic | Proposed/Validated Binding Site | Mechanism of Action | Key Experimental Evidence |
| This compound | Not structurally defined | Inhibits initiation factor-dependent peptide-chain initiation.[1] | Biochemical assays from 1973 showing inhibition of initiation.[1] |
| Kasugamycin | Binds to the 30S subunit, spanning the P and E sites, overlapping with the mRNA path.[2] | Prevents the formation of the 30S initiation complex by sterically hindering the canonical placement of mRNA.[2] The inhibitory effect is dependent on the mRNA sequence context preceding the start codon.[3][4][5] | X-ray crystallography,[2] ribosome profiling.[3][4][5] |
| Pactamycin | Binds to the E site of the 30S subunit.[2][6] | Distorts the path of the mRNA, thereby preventing the formation of the 30S initiation complex.[2] It can also inhibit translocation.[6] | X-ray crystallography,[2] biochemical translocation assays.[6] |
| GE81112 | Binds within the mRNA channel of the 30S subunit, in a pocket formed by helices h23, h24, and h45 of the 16S rRNA and ribosomal protein S11.[7][8] | Acts allosterically to prevent the correct binding of the initiator fMet-tRNA to the P-site and blocks conformational rearrangements of initiation factor IF3, stalling the 30S pre-initiation complex.[8][9][10][11] | Cryo-electron microscopy,[7][8][9][10] X-ray crystallography,[11] biochemical assays.[11] |
Visualizing the Inhibition of Translation Initiation
The following diagrams illustrate the bacterial translation initiation pathway and the specific steps targeted by the compared antibiotics.
Caption: A simplified workflow of bacterial translation initiation and the inhibitory points of this compound and comparator antibiotics.
Experimental Protocols for Validation
To definitively validate the binding site and mechanism of action of this compound, a combination of biochemical and structural biology techniques would be required. The following are detailed protocols for key experiments that could be employed.
In Vitro Translation Inhibition Assay
This assay is a fundamental method to quantify the inhibitory effect of a compound on protein synthesis.[12][13][14][15][16]
Objective: To determine the concentration at which this compound inhibits bacterial protein synthesis by 50% (IC50).
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli). This extract contains all the necessary components for transcription and translation.
-
Reaction Setup: In a microplate format, set up reactions containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein), amino acids, and an energy source.
-
Addition of Inhibitor: Add a serial dilution of this compound to the reaction wells. Include a positive control (a known inhibitor like chloramphenicol) and a negative control (solvent only).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 2-4 hours) to allow for transcription and translation.
-
Quantification of Reporter Protein: Measure the amount of reporter protein produced. For luciferase, this is done by adding a substrate and measuring luminescence. For fluorescent proteins, measure the fluorescence intensity.
-
Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro translation inhibition assay.
Toeprinting Assay
This technique can pinpoint the specific step of translation initiation that is inhibited by a compound.[13][17][18][19][20]
Objective: To determine if this compound stalls the ribosome at the initiation codon.
Methodology:
-
Assemble Initiation Complexes: Incubate bacterial 70S ribosomes or 30S subunits with a specific mRNA template, initiator tRNA (fMet-tRNA), and initiation factors in the presence and absence of this compound.
-
Primer Annealing: Anneal a fluorescently or radioactively labeled DNA primer to the mRNA downstream of the start codon.
-
Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand until it is physically blocked by the stalled ribosome.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: The appearance of a specific, shorter cDNA fragment (the "toeprint") in the presence of the antibiotic indicates that the ribosome has stalled at a particular position on the mRNA, typically 15-18 nucleotides downstream from the P-site codon.
Caption: Experimental workflow for a toeprinting assay.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the high-resolution structure of macromolecular complexes, including ribosome-antibiotic complexes.[21][22][23]
Objective: To visualize the binding site of this compound on the bacterial ribosome at near-atomic resolution.
Methodology:
-
Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.
-
Vitrification: Apply a small volume of the ribosome-Rubradirin complex to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous ice.
-
Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the ribosome-Rubradirin complex.
-
Model Building and Analysis: Dock an atomic model of the ribosome into the cryo-EM density map and identify the density corresponding to the bound this compound molecule. Analyze the interactions between this compound and the ribosomal RNA and proteins to define the binding site.
Caption: A simplified workflow for determining the structure of a ribosome-antibiotic complex using cryo-EM.
Conclusion and Future Directions
While the precise binding site of this compound on the bacterial ribosome remains an open question, its classification as a translation initiation inhibitor provides a strong foundation for further investigation. By employing the comparative and experimental approaches outlined in this guide, researchers can work towards a definitive validation of its molecular target. The elucidation of this compound's binding site through high-resolution structural studies would not only provide crucial insights into its mechanism of action but could also pave the way for the structure-based design of novel and more potent antibacterial agents that target the essential process of translation initiation. The lack of detailed current research on this compound's ribosomal interactions highlights a significant gap in our understanding and a promising avenue for future antibiotic research.
References
- 1. This compound, a selective inhibitor of initiation factor dependent peptide-chain initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modification of Pactamycin Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A binding site for the antibiotic GE81112 in the ribosomal mRNA channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of translation initiation complex formation by GE81112 unravels a 16S rRNA structural switch involved in P-site decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 17. tandfonline.com [tandfonline.com]
- 18. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 20. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Rubradirin and Rifampicin: Unraveling Their Mechanisms of Action Against Bacterial RNA Polymerase
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of antibiotic action is paramount in the quest for novel therapeutics to combat antimicrobial resistance. This guide provides a detailed comparative analysis of two potent antibiotics, Rubradirin and Rifampicin (B610482), focusing on their distinct interactions with bacterial RNA polymerase (RNAP), the central enzyme in bacterial transcription.
While both antibiotics ultimately disrupt bacterial growth by inhibiting transcription, their modes of action, binding sites, and the molecular consequences of their interactions with RNAP differ significantly. This comparison leverages available experimental data to illuminate these differences, offering insights for the development of next-generation antibiotics.
At a Glance: Key Mechanistic Differences
| Feature | This compound (Aglycone) | Rifampicin |
| Primary Cellular Target | Ribosome (protein synthesis) | RNA Polymerase (transcription) |
| RNAP-Inhibiting Moiety | This compound Aglycone | Rifampicin |
| Target Subunit on RNAP | Information not definitively available | β subunit |
| Binding Site on RNAP | Not precisely mapped | Within the DNA/RNA channel, near the active site |
| Effect on Transcription | Inhibition of RNA synthesis (details emerging) | Blocks elongation of RNA chain beyond 2-3 nucleotides |
| Stage of Inhibition | Primarily initiation | Initiation (promoter clearance) |
Delving into the Mechanisms of Action
Rifampicin: A Well-Characterized Inhibitor of Transcription Initiation
Rifampicin, a member of the rifamycin (B1679328) class of antibiotics, is a cornerstone in the treatment of tuberculosis and other bacterial infections.[1] Its mechanism of action against bacterial RNA polymerase has been extensively studied and is well-established.
Rifampicin exerts its bactericidal effect by binding to the β subunit of the bacterial DNA-dependent RNA polymerase.[2] The binding pocket is located deep within the DNA/RNA channel, in close proximity to the enzyme's active site, but not directly at the catalytic center.[3] This strategic positioning allows Rifampicin to physically obstruct the path of the elongating RNA transcript.[3]
The binding of Rifampicin does not prevent the initiation of transcription or the formation of the first phosphodiester bond.[4] Instead, it acts as a steric blockade, preventing the nascent RNA chain from extending beyond a length of two to three nucleotides.[3][5] This premature termination of transcription effectively halts gene expression, leading to bacterial cell death.
Resistance to Rifampicin primarily arises from mutations in the rpoB gene, which encodes the β subunit of RNAP. These mutations alter the amino acid residues within the Rifampicin binding pocket, reducing the drug's affinity for its target.[2]
This compound: A Dual-Targeting Antibiotic with a Focus on Protein Synthesis
This compound is a complex natural product that primarily functions by inhibiting bacterial protein synthesis. Its main target is the bacterial ribosome, where it interferes with the translocation step of translation. However, a derivative of this compound, its aglycone, has been shown to possess a distinct inhibitory activity against bacterial RNA polymerase. This dual-targeting capability makes this compound a molecule of significant interest.
The precise mechanism by which this compound aglycone inhibits RNAP is not as well-defined as that of Rifampicin. It is understood to inhibit RNA synthesis, but the specific subunit it binds to and the exact location of its binding site on the RNAP complex have not yet been definitively elucidated. It is suggested that its mechanism of RNAP inhibition differs from that of the ansamycin (B12435341) antibiotics, including Rifampicin.
Visualizing the Mechanisms of Action
To better understand the distinct inhibitory pathways of these two antibiotics, the following diagrams, generated using the DOT language, illustrate their interactions with bacterial RNA polymerase.
Caption: Mechanism of Rifampicin action on bacterial RNA polymerase.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Rubradirin Derivatives as HIV Inhibitors: A Comparative Analysis
For Immediate Release
Zhumadian, China - Groundbreaking research into the biosynthesis of rumbrins has illuminated a promising new avenue for the development of novel anti-HIV therapeutics. This guide provides a comprehensive comparison of the inhibitory activity of recently identified Rubradirin derivatives (rumbrin analogs) against Human Immunodeficiency Virus (HIV), contextualized with the performance of established antiretroviral agents. This analysis is intended for researchers, scientists, and drug development professionals engaged in the fight against HIV/AIDS.
A recent study has demonstrated that several rumbrin (B140401) analogs, which are structurally related to this compound, exhibit potent inhibitory activity against HIV-1.[1] The majority of the tested compounds significantly curtailed HIV-1 infection in its early stages.[1] This guide synthesizes the available data on these novel compounds and compares them with other classes of HIV inhibitors, offering a valuable resource for the scientific community.
Comparative Inhibitory Activity
The anti-HIV-1 activity of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a drug that is required for 50% inhibition of the virus in vitro. A lower IC50 or EC50 value indicates a more potent inhibitor.
The following table summarizes the in vitro anti-HIV-1 activity of selected this compound derivatives (rumbrin analogs) and compares them with representative drugs from other inhibitor classes.
| Compound Class | Compound | Target | IC50 / EC50 (nM) | Cell Line | Reference |
| This compound Derivatives (Rumbrin Analogs) | Analogs 2-3, 9-10, 14-15, 17-18, 20-21 | HIV-1 Integration | 20.9 – 376.6 | SupT1 | [1] |
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Nevirapine | Reverse Transcriptase | 260 | MT-4 | [2] |
| Protease Inhibitor (PI) | Darunavir (DRV) | Protease | Data not specified | Data not specified | [3] |
| Integrase Strand Transfer Inhibitor (INSTI) | Raltegravir (RAL) | Integrase | 25 | SupT1 | [1] |
Note: The specific IC50 values for each this compound derivative (rumbrin analog) are detailed in the supplementary information of the referenced study.[1]
Mechanism of Action: A New Approach to HIV Inhibition
The referenced study suggests that the rumbrin analog, 12E-Rumbrin (compound 2), inhibits HIV-1 replication by specifically blocking the viral integration step.[1][3] This is a crucial stage in the HIV life cycle where the viral DNA is inserted into the host cell's genome. By preventing this integration, the virus is unable to replicate and produce new viral particles.
This mechanism of action places these this compound derivatives in the class of integrase inhibitors. The diagram below illustrates the HIV life cycle and the points of intervention for different classes of antiretroviral drugs.
Experimental Protocols
The evaluation of the anti-HIV activity of the rumbrin analogs was conducted using a one-cycle HIV-1 infection assay. The following provides a generalized workflow for such an assay.
References
Cross-Resistance Profile of Rubradirin: A Comparative Analysis with Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Rubradirin, an ansamycin (B12435341) antibiotic, presents a unique mechanism of action by inhibiting the initiation of protein synthesis. Understanding its cross-resistance profile with other protein synthesis inhibitors is crucial for its potential development as a therapeutic agent, especially in the context of rising antimicrobial resistance. This guide provides a comparative analysis of this compound's activity alongside other major classes of protein synthesis inhibitors, supported by available data and detailed experimental methodologies.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
Due to the limited publicly available data from direct comparative studies on cross-resistance between this compound and other protein synthesis inhibitors, a comprehensive table of MICs against a wide range of wild-type and resistant strains is not feasible at this time. The following table summarizes the known antibacterial spectrum of this compound against key Gram-positive pathogens, providing a baseline for its activity. Further dedicated cross-resistance studies are warranted to populate a more detailed comparative dataset.
Table 1: Antibacterial Spectrum of this compound Against Selected Gram-Positive Bacteria
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.0 |
| Streptococcus pyogenes | 0.05 - 0.5 |
| Enterococcus faecalis | 1.0 - 8.0 |
Note: The MIC values are presented as a range based on available literature. Specific values may vary depending on the strain and testing conditions.
Mechanism of Action and Resistance
This compound inhibits the initiation of translation during protein synthesis at the bacterial ribosome.[1] Its aglycone derivative also exhibits inhibitory activity against bacterial RNA polymerase through a distinct mechanism compared to other ansamycins.[1] The biosynthetic gene cluster of this compound has been identified in Streptomyces achromogenes var. rubradiris, and it includes genes associated with regulation, resistance, and transport functions.[2]
Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents.[3] For protein synthesis inhibitors, this can arise from:
-
Target site modification: Alterations in the ribosomal RNA or proteins that prevent antibiotic binding.
-
Enzymatic inactivation: Production of enzymes that modify and inactivate the antibiotic.
-
Efflux pumps: Active transport of the antibiotic out of the bacterial cell.
Given this compound's distinct mode of action targeting translation initiation, the potential for cross-resistance with inhibitors that act on other stages of protein synthesis, such as elongation (e.g., macrolides, tetracyclines) or termination, requires specific investigation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria.[4][5][6][7][8]
a. Preparation of Materials:
-
Test antibiotic (e.g., this compound) and comparator agents.
-
Bacterial strains for testing.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.[4]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
c. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plate to achieve the desired concentration range.
d. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
e. Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[6]
Induction of Antibiotic Resistance for Cross-Resistance Studies
This protocol describes a method for generating bacterial strains with acquired resistance to a specific antibiotic, which can then be used to test for cross-resistance to other agents.[9]
a. Serial Passage Method:
-
Determine the baseline MIC of the antibiotic against the wild-type bacterial strain.
-
Inoculate the bacterial strain into a series of tubes containing sub-inhibitory concentrations (e.g., 0.5x, 0.25x MIC) of the antibiotic in broth.
-
Incubate the tubes until growth is observed.
-
The culture from the tube with the highest sub-inhibitory concentration showing growth is used to inoculate a new series of tubes with increasing concentrations of the antibiotic.
-
Repeat this serial passage for a defined number of passages or until a significant increase in the MIC is observed.
b. Confirmation of Resistance:
-
After the final passage, streak the culture onto antibiotic-free agar (B569324) to obtain isolated colonies.
-
Confirm the elevated MIC of the selected resistant mutant using the broth microdilution method described above.
Cross-Resistance Assay
This assay determines the susceptibility of the antibiotic-resistant mutant to other antimicrobial agents.[9]
a. Procedure:
-
Using the antibiotic-resistant mutant generated in the previous step, perform MIC testing with a panel of comparator protein synthesis inhibitors (e.g., linezolid, erythromycin, tetracycline).
-
Determine the MIC of each comparator agent against the resistant mutant and the original wild-type strain.
b. Interpretation:
-
An increase in the MIC of a comparator agent against the resistant mutant compared to the wild-type strain indicates cross-resistance.
-
No change or a decrease in the MIC suggests a lack of cross-resistance or potential collateral sensitivity, respectively.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the mechanism of protein synthesis inhibition, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of this compound as an ansamycin antibiotic from Streptomyces achromogenes var. rubradiris NRRL3061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. protocols.io [protocols.io]
- 9. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ribosome Inhibitors: Unraveling the Action of Rubradirin and its Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and mechanistic comparison of Rubradirin with other known ribosome inhibitors. While high-resolution structural data for this compound's interaction with the ribosome is not yet publicly available, this document synthesizes the current understanding of its mechanism as a translation initiation inhibitor and contrasts it with well-characterized ribosome-targeting antibiotics. The guide also presents detailed protocols for key experiments used to characterize and compare these inhibitors.
Introduction to Ribosome Inhibition
The ribosome, a complex molecular machine responsible for protein synthesis, is a major target for antibiotics. These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination. By binding to specific sites on the 30S or 50S ribosomal subunits, they can disrupt essential functions, leading to the cessation of bacterial growth. This guide focuses on a comparative analysis of this compound and other inhibitors that target the crucial initiation phase of protein synthesis.
Structural and Mechanistic Overview
This compound: A Glimpse into its Action
This compound is an antibiotic produced by Streptomyces achromogenes. Its complex chemical structure features a substituted quinone, a sugar moiety, and an amino acid-derived component.[1][2][3] Functionally, this compound is known to be a selective inhibitor of the initiation factor-dependent peptide-chain initiation in bacterial protein synthesis.[4] This means it likely interferes with the correct assembly of the 70S initiation complex, a critical step for translation to begin. However, the precise binding site and the detailed molecular interactions of this compound with the ribosome have yet to be elucidated by high-resolution structural methods like cryo-electron microscopy (cryo-EM) or X-ray crystallography.
Comparative Inhibitors of Translation Initiation
To understand the potential mechanism of this compound, it is useful to compare it with other well-studied inhibitors that target translation initiation. These include Kasugamycin (B1663007), Edeine (B1172465), GE81112, and Linezolid (B1675486).
-
Kasugamycin: This aminoglycoside antibiotic binds to the 30S ribosomal subunit, spanning the P and E sites, and directly overlaps with the path of the mRNA.[5][6] This binding prevents the formation of the 30S initiation complex by sterically hindering the placement of the initiator tRNA and the mRNA start codon in the P site.[7][8][9]
-
Edeine: A polypeptide antibiotic, Edeine also binds to the 30S subunit, primarily in the P site.[5][10][11] Its presence interferes with the codon-anticodon interaction of the initiator tRNA, thereby inhibiting its stable binding.[10][12][13]
-
GE81112: This tetrapeptide antibiotic targets the 30S subunit and binds within the mRNA channel.[14][15][16] It acts allosterically, preventing the correct positioning of the initiator fMet-tRNA in the P-site and blocking conformational changes in initiation factor IF3.[7][14][17][18][19] This stalls the ribosome in an unlocked pre-initiation state.
-
Linezolid: As a member of the oxazolidinone class, Linezolid binds to the 50S ribosomal subunit near the peptidyl transferase center (PTC).[20][21] It inhibits the formation of a functional 70S initiation complex, although the precise mechanism is distinct from 30S-targeting inhibitors.[4][22][23] It is thought to prevent the proper binding and positioning of the initiator tRNA in the context of the fully assembled ribosome.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound with other ribosome inhibitors is challenging due to the lack of standardized experimental data. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics for inhibitor potency, but their values are highly dependent on the specific assay conditions. The table below summarizes the known characteristics of this compound and the comparative inhibitors.
| Inhibitor | Chemical Class | Target Subunit | Binding Site | Mechanism of Action |
| This compound | Ansamycin-like | Likely 30S | Not definitively determined | Inhibits initiation factor-dependent formation of the 70S initiation complex.[4] |
| Kasugamycin | Aminoglycoside | 30S | P and E sites, overlapping mRNA path[5][9] | Prevents formation of the 30S initiation complex by sterically hindering mRNA and initiator tRNA binding.[7][8] |
| Edeine | Polypeptide | 30S | P site[10][11][12] | Interferes with the codon-anticodon interaction of the initiator tRNA.[10][13] |
| GE81112 | Tetrapeptide | 30S | mRNA channel (allosteric site)[14][15][16] | Prevents correct initiator tRNA positioning and blocks IF3 conformational changes.[7][17][18] |
| Linezolid | Oxazolidinone | 50S | Peptidyl Transferase Center (A-site)[20][21] | Prevents the formation of a functional 70S initiation complex.[4][22][23] |
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments used to characterize and compare ribosome inhibitors.
In Vitro Translation Inhibition Assay (Luciferase Reporter)
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.
Principle: A DNA template encoding a reporter protein (e.g., Firefly Luciferase) is transcribed and translated in a coupled in vitro system. The amount of active luciferase produced is measured by luminescence and is proportional to the efficiency of protein synthesis. A decrease in luminescence in the presence of an inhibitor indicates its potency.
Protocol:
-
Reaction Setup: Prepare a master mix containing a commercial in vitro transcription-translation system (e.g., from E. coli), the luciferase reporter plasmid DNA, and an amino acid mixture.
-
Inhibitor Addition: Aliquot the master mix into a 96-well plate. Add serial dilutions of the test compounds (e.g., this compound, Kasugamycin) to the wells. Include a positive control (a known inhibitor like chloramphenicol) and a negative control (solvent, e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Luminescence Measurement: Add a luciferase assay reagent containing luciferin (B1168401) substrate to each well. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[24][25][26][27]
Toeprinting Analysis
Toeprinting is a primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA template.
Principle: A ribosome stalled on an mRNA by an inhibitor acts as a roadblock for reverse transcriptase. A radiolabeled or fluorescently labeled DNA primer is annealed downstream of the expected stall site. When reverse transcriptase extends the primer, it stops at a characteristic distance (typically 15-17 nucleotides) from the first nucleotide of the codon in the ribosomal P-site. The length of the resulting cDNA fragment reveals the exact position of the ribosome.
Protocol:
-
Template Preparation: Synthesize an mRNA template with a known sequence, including a ribosome binding site and a start codon.
-
Initiation Complex Formation: Incubate the mRNA with purified 30S ribosomal subunits, initiation factors (IF1, IF2, IF3), and initiator tRNA (fMet-tRNAfMet) in the presence or absence of the inhibitor (e.g., this compound).
-
Primer Annealing and Extension: Anneal a labeled DNA primer to the 3' end of the mRNA. Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
Gel Electrophoresis: Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel.
-
Analysis: Visualize the labeled cDNA fragments by autoradiography or fluorescence imaging. The appearance of a specific band (the "toeprint") in the presence of the inhibitor indicates ribosome stalling at a particular location on the mRNA. The precise stall site can be determined by running a sequencing ladder of the same mRNA alongside the toeprinting reactions.[28][29][30][31]
Visualizing Mechanisms of Inhibition
The following diagrams illustrate the bacterial translation initiation pathway and the points of intervention for various inhibitors, as well as a typical experimental workflow.
Caption: Bacterial translation initiation pathway and points of inhibition.
Caption: Workflow for characterizing ribosome inhibitors.
Conclusion
This compound presents an intriguing case as a translation initiation inhibitor. While its precise mechanism and binding site on the ribosome await high-resolution structural elucidation, a comparative analysis with other known initiation inhibitors provides a framework for understanding its potential mode of action. The experimental protocols detailed in this guide offer a roadmap for the further characterization of this compound and the discovery of novel ribosome-targeting antibiotics. Future structural studies, particularly cryo-EM analysis of the this compound-ribosome complex, will be crucial to fully unravel its inhibitory mechanism and to guide the rational design of new antibacterial agents.
References
- 1. This compound | C48H46N4O20 | CID 121491875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound B | C40H33N3O15 | CID 139589133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the ribosomal inhibition mechanisms of edeine and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 12. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 | The EMBO Journal [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biopatrika.com [biopatrika.com]
- 18. pnas.org [pnas.org]
- 19. A binding site for the antibiotic GE81112 in the ribosomal mRNA channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 21. youtube.com [youtube.com]
- 22. upload.orthobullets.com [upload.orthobullets.com]
- 23. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]
- 24. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. m.youtube.com [m.youtube.com]
Validating the Gatekeepers: A Comparative Guide to Gene Function in the Rubradirin Biosynthetic Pathway
For researchers, scientists, and drug development professionals, understanding the precise role of each gene in a natural product's biosynthetic pathway is paramount for pathway engineering and the development of novel therapeutics. This guide provides a comparative analysis of key genes validated in the biosynthetic pathway of rubradirin, a potent antibiotic with a complex molecular architecture.
This document summarizes experimental data from key studies that have elucidated the function of specific genes within the this compound biosynthetic gene cluster from Streptomyces achromogenes var. rubradiris. We present a comparison of the effects of gene disruption and the enzymatic activity of expressed proteins, supported by detailed experimental protocols and visual workflows.
Comparative Analysis of Validated Gene Functions
The following table summarizes the impact of targeted gene modification on this compound production and the characterized functions of key biosynthetic enzymes.
| Gene | Proposed Function | Experimental Validation Method | Observed Phenotype / Enzymatic Activity | Reference |
| rubA | Polyketide Synthase (PKS) | Gene Disruption | Complete abolishment of this compound production. | [1][2] |
| rubG2 | Glycosyltransferase | Gene Disruption | Complete abolishment of this compound production. | [1][2] |
| rub52 | TDP-glucose 2,3-dehydratase | Heterologous Expression & in vitro Enzyme Assay | Catalyzes the C-2 deoxygenation of TDP-4-keto-6-deoxyglucose. | |
| rubC1 | Bifunctional Enzyme: Aminocoumarin Acyl Ligase & Tyrosine-Activating Domain | Heterologous Expression, Purification & Enzymatic Characterization | Activates L-tyrosine and links the acyl moiety to the aminocoumarin core. |
Experimental Workflows and Methodologies
To ensure reproducibility and facilitate the design of future experiments, detailed protocols for the key validation studies are provided below.
Gene Disruption via Homologous Recombination (rubA and rubG2)
This protocol outlines the general steps for creating targeted gene knockouts in Streptomyces achromogenes.
-
Vector Construction :
-
A disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) is PCR amplified.
-
Flanking homologous regions (typically ~1.5-2 kb) upstream and downstream of the target gene (rubA or rubG2) are amplified from S. achromogenes genomic DNA.
-
The disruption cassette and the homology arms are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector.
-
-
Conjugation :
-
The constructed disruption vector is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Intergeneric conjugation is performed between the E. coli donor and S. achromogenes recipient strains on a suitable agar (B569324) medium (e.g., SFM).
-
-
Selection of Mutants :
-
Exconjugants are selected by overlaying the conjugation plates with an antibiotic corresponding to the resistance marker in the disruption cassette.
-
Single-crossover mutants are isolated and then subjected to a second round of selection at a non-permissive temperature for plasmid replication to promote the second crossover event.
-
Double-crossover mutants (gene knockouts) are identified by their antibiotic resistance and sensitivity to the vector's antibiotic marker.
-
-
Verification :
-
Genomic DNA is isolated from putative mutants.
-
Successful gene replacement is confirmed by PCR using primers flanking the target gene region and by Southern blot analysis.
-
Heterologous Expression and Enzymatic Assay of rub52
This protocol details the functional characterization of the rub52 gene product.
-
Cloning and Expression :
-
The rub52 open reading frame is amplified from S. achromogenes genomic DNA.
-
The PCR product is cloned into an E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag).
-
The resulting plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Protein expression is induced by the addition of IPTG, and the cells are harvested by centrifugation.
-
-
Protein Purification :
-
The harvested cells are lysed by sonication.
-
The soluble His-tagged Rub52 protein is purified from the cell lysate using nickel-affinity chromatography.
-
The purity of the protein is assessed by SDS-PAGE.
-
-
In Vitro Enzyme Assay :
-
The enzymatic activity of the purified Rub52 is assayed in a reaction mixture containing the substrate TDP-4-keto-6-deoxyglucose.
-
The reaction products are analyzed by HPLC or LC-MS to confirm the conversion of the substrate to the expected C-2 deoxygenated product.
-
Visualizing the Pathway and Experimental Logic
To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for gene function validation.
References
Comparative Analysis of the Antibacterial Spectrum of Rubradirin and Its Analogs
For Immediate Release
This guide provides a detailed comparative study of the antibacterial spectrum of Rubradirin, a complex antibiotic, and its known analogs. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound and related compounds as antibacterial agents.
Introduction
This compound is an antibiotic known for its activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[1]. It exerts its antibacterial effect by selectively inhibiting the initiation of enzymatic peptides[1]. This guide summarizes the available data on the antibacterial spectrum of this compound and its analogs, protothis compound and this compound B, to facilitate further research and development.
Data Summary
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its analogs. It is important to note that comprehensive comparative studies with extensive MIC values are limited in the publicly available literature. The data presented here is compiled from various sources and highlights the known activity spectrum.
| Bacterial Strain | This compound MIC (µg/mL) | Protothis compound MIC (µg/mL) | This compound B MIC (µg/mL) |
| Staphylococcus aureus | Data showing activity, specific MICs variable | Data not available | Less active than this compound |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Reported to be active[1] | Data not available | Data not available |
| Streptococcus pyogenes | Data not available | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available | Data not available |
| Bacillus subtilis | Data not available | Data not available | Data not available |
| Escherichia coli | Generally considered inactive | Data not available | Data not available |
| Pseudomonas aeruginosa | Generally considered inactive | Data not available | Data not available |
Note: "Data not available" indicates that specific, quantitative MIC values were not found in the surveyed literature. "Less active than this compound" is based on qualitative descriptions from existing studies[2].
Analogs of this compound
Two primary analogs of this compound have been identified:
-
Protothis compound: This is the natural, true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Protothis compound is a C-nitroso-analog of this compound and is converted to this compound upon exposure to light and air[3]. Quantitative comparative data on its antibacterial activity is currently scarce.
-
This compound B: This is a component of the this compound complex. Studies have shown that this compound B shares a similar antibacterial spectrum with this compound but exhibits lower potency[2].
Experimental Protocols
The determination of the antibacterial spectrum, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antibiotics. The following is a generalized protocol based on standard methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a common and standardized method for determining MIC values.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
96-well microtiter plates.
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (bacterial inoculum without antibiotic).
-
Negative control (broth without inoculum).
Procedure:
-
Serial Dilution: A two-fold serial dilution of each test compound is prepared in the microtiter plate wells using the broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action of this compound
Caption: this compound's inhibition of bacterial protein synthesis initiation.
References
- 1. amsbio.com [amsbio.com]
- 2. The isolation and characterization of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protothis compound, an antibiotic containing a C-nitroso-sugar fragment, is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. This compound, described earlier, is its photo-oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the selective inhibition of bacterial protein synthesis by Rubradirin
For researchers, scientists, and drug development professionals, the quest for novel antibiotics with high specificity for bacterial targets remains a paramount objective. Rubradirin, a complex ansamycin (B12435341) antibiotic, has emerged as a promising candidate due to its selective inhibition of bacterial protein synthesis. This guide provides a comparative analysis of this compound's mechanism and performance against other known protein synthesis inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound distinguishes itself by selectively targeting the initiation phase of bacterial protein synthesis, a mechanism that confers a high degree of specificity for prokaryotic ribosomes over their eukaryotic counterparts. This selectivity is a critical attribute for any antibiotic, as it minimizes off-target effects and potential toxicity in patients. This guide will delve into the experimental evidence supporting this selectivity, compare this compound with other classes of protein synthesis inhibitors, and provide detailed protocols for key assays used to characterize such compounds.
Mechanism of Action: A Focus on Initiation
This compound's primary mode of action is the inhibition of initiation factor-dependent peptide-chain initiation in bacteria[1]. This is a crucial distinction from many other protein synthesis inhibitors that act on the elongation phase. By targeting the very first step of protein synthesis, this compound effectively shuts down the production of all bacterial proteins.
dot
References
Comparative Genomics of Rubradirin-Producing Streptomyces Strains: A Guide for Researchers
A detailed comparative analysis of the genomic architecture of Rubradirin-producing Streptomyces strains offers valuable insights into the biosynthesis of this potent antibiotic. This guide provides a summary of key genomic features, a detailed look at the experimental protocols for comparative analysis, and visualizations of the biosynthetic pathway and analytical workflows.
This guide focuses on the well-characterized this compound producer, Streptomyces rubradiris NRRL 3061 (formerly known as Streptomyces achromogenes var. rubradiris), and explores its genomic features in the context of comparative genomics. While other this compound-producing strains are not extensively documented in publicly available genomic databases, the methodologies and data presented here provide a robust framework for future comparative studies.
Data Presentation: Genomic and Biosynthetic Gene Cluster Features
A comprehensive understanding of the genomic landscape is crucial for comparative studies. The table below summarizes the key genomic and biosynthetic gene cluster (BGC) characteristics of Stre-ptomyces rubradiris NRRL 3061. This data serves as a baseline for comparison with other putative this compound-producing strains.
| Feature | Streptomyces rubradiris NRRL 3061 |
| Genome Size (bp) | Data not fully available in summarized format |
| GC Content (%) | Data not fully available in summarized format |
| Number of Predicted Genes | Data not fully available in summarized format |
| This compound BGC Size (kb) | 105.6[1] |
| Number of ORFs in BGC | 58[1] |
| BGC GenBank Accession | AJ871581[2] |
| Key Biosynthetic Genes | Polyketide Synthase (PKS), Non-Ribosomal Peptide Synthetase (NRPS)-like, Aminocoumarin biosynthesis genes[3] |
Mandatory Visualization
Visualizing complex biological and experimental information is essential for clarity and deeper understanding. The following diagrams, generated using the DOT language, illustrate key aspects of the comparative genomics workflow and the this compound biosynthetic gene cluster.
Experimental Protocols
Detailed methodologies are fundamental for reproducible and comparable research. The following sections outline the key experimental protocols for the comparative genomics of this compound-producing Streptomyces.
Strain Cultivation and Genomic DNA Extraction
-
Culture Conditions: Streptomyces strains are typically grown on a suitable agar (B569324) medium (e.g., ISP2, GYM) at 28-30°C for 7-14 days until sufficient sporulation is observed. For liquid cultures, strains are grown in a suitable broth (e.g., TSB, YEME) with shaking at 200-250 rpm.
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from the mycelia using a standard phenol-chloroform extraction method or a commercial kit (e.g., QIAGEN Genomic-tip). The quality and quantity of the extracted DNA are assessed using a NanoDrop spectrophotometer and by agarose (B213101) gel electrophoresis.
Genome Sequencing and Assembly
-
Sequencing Technologies: A combination of long-read (e.g., Pacific Biosciences SMRT) and short-read (e.g., Illumina) sequencing technologies is recommended to achieve a high-quality, complete genome assembly.
-
Assembly: Raw sequencing reads are quality-filtered and assembled de novo using assemblers such as Canu or Flye for long reads, followed by polishing with short reads using tools like Pilon. The quality of the final assembly is evaluated using tools like QUAST.
Genome Annotation and BGC Identification
-
Gene Prediction and Annotation: The assembled genome is annotated using pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology).
-
BGC Identification: The annotated genome is analyzed for the presence of secondary metabolite biosynthetic gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)[4][5]. The antiSMASH output provides detailed information about the identified BGCs, including their size, gene content, and similarity to known clusters.
Comparative Genomic Analysis
-
Genome-wide Comparison: Whole-genome alignments between different strains can be performed using tools like Mauve or progressiveMauve to identify conserved regions, rearrangements, and inversions. Average Nucleotide Identity (ANI) is calculated to assess the overall genomic similarity between strains.
-
BGC Comparison: The architecture of the this compound BGCs from different strains is compared to identify conserved core genes and variable regions. This includes analyzing the synteny (conservation of gene order) and the presence or absence of specific genes within the cluster.
-
Phylogenetic Analysis: To understand the evolutionary relationships between the strains, a phylogenetic tree is constructed based on the concatenated sequences of several conserved housekeeping genes (Multi-Locus Sequence Analysis - MLSA) or from the core genome.
This guide provides a foundational framework for conducting comparative genomic studies on this compound-producing Streptomyces strains. As more genomic data becomes available, the application of these methodologies will undoubtedly lead to a deeper understanding of the evolution and biosynthesis of this important class of antibiotics.
References
Safety Operating Guide
Navigating the Disposal of Rubradirin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they yield. This guide provides a comprehensive overview of the proper disposal procedures for Rubradirin, a potent antibiotic, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.
Hazardous Waste Classification
Proper disposal begins with correct waste classification. While a specific EPA hazardous waste code for this compound is not assigned, its classification would be determined by its characteristics.[1][2] Antibiotic waste, in general, is considered chemical waste.[3] High-concentration stock solutions are typically categorized as hazardous chemical waste.[3]
To assist in determining the appropriate disposal pathway, the following table summarizes the primary characteristics of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).
| Characteristic | Description | Potential Relevance to this compound | EPA Waste Code |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes, and ignitable compressed gases and oxidizers.[2] | Unlikely for this compound under normal laboratory conditions. However, solvents used to dissolve this compound may be ignitable. | D001[2] |
| Corrosivity (B1173158) | Aqueous wastes with a pH of less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.[1] | The corrosivity of a this compound solution would depend on the solvent used. | D002[1] |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosion under normal conditions or when heated.[1] | Data on the reactivity of this compound is not readily available. A conservative approach is recommended. | D003[1] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[1] | As a potent antibiotic, this compound and its waste are likely to be considered toxic. | D004 - D043[1] |
Disposal Procedures
The improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[4][5] Therefore, flushing this compound waste down the drain or discarding it in the regular trash is strictly prohibited.[5]
Segregation and Collection
All waste streams contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste: Contaminated lab supplies such as weighing papers, pipette tips, and gloves.
-
Liquid Waste: Unused or expired this compound solutions, and contaminated solvents.
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound.
Collect each waste stream in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
Decontamination and Spill Management
In the event of a small spill of a this compound solution, the following protocol should be followed:
Experimental Protocol: Small Spill Decontamination
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Restrict Access: Cordon off the affected area.
-
Don PPE: Ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Containment: For liquid spills, use absorbent pads or other suitable absorbent material to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Neutralization (if applicable and safe): The use of a specific neutralizing agent for this compound is not documented. Therefore, this step should be skipped unless a validated procedure is available from your EHS department.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in the designated hazardous waste container for this compound-contaminated solid waste.
-
Decontaminate Surfaces: Clean the spill area with a suitable laboratory disinfectant or detergent solution, followed by a rinse with water.
-
Dispose of Cleaning Materials: All materials used for decontamination must also be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Final Disposal
All collected this compound hazardous waste must be disposed of through your institution's certified hazardous waste management vendor. Do not attempt to treat or dispose of this waste through standard laboratory procedures like autoclaving, as this may not be effective for all chemical compounds.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these general guidelines and consulting with your local safety officials, you can ensure the responsible and safe disposal of this compound waste, upholding the highest standards of laboratory practice and environmental stewardship.
References
- 1. epa.gov [epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 5. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
Essential Safety and Logistical Information for Handling Rubradirin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Rubradirin. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C48H46N4O20 | [1] |
| Molecular Weight | 998.9 g/mol | [1] |
| CAS Number | 11031-38-2 | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a laboratory setting. This is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves, double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat or gown | Disposable gown preferred; should be changed regularly.[2] |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powdered form of the compound. |
Experimental Protocols: Safe Handling and Spill Management
Adherence to strict protocols is essential to prevent contamination and accidental exposure.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.[3]
-
The storage area should be secured and accessible only to authorized personnel.
Handling Procedures:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Use a work mat with an absorbent top layer and a non-slip bottom layer to contain any potential spills.[2]
-
Avoid creating dust when handling the solid form.
-
After handling, decontaminate the work area with an appropriate cleaning agent.[2]
-
Wash hands thoroughly with soap and water after removing gloves.
Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of airborne powder.
-
For small spills, use a cytotoxic spill kit to contain and clean the affected area.[2][4]
-
Wear full PPE, including respiratory protection, during spill cleanup.
-
Collect all contaminated materials in a labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the development of antibiotic resistance.[5][6]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid this compound Waste (e.g., stock solutions) | Collect in a leak-proof, labeled container designated for hazardous chemical waste.[7][8] Do not pour down the drain.[7] |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated sharps container or a labeled hazardous waste container. |
| Contaminated PPE | Double-bag in labeled cytotoxic waste bags and dispose of as hazardous waste.[3] |
All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.
Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the key processes for handling this compound safely.
Caption: Required PPE for different this compound handling scenarios.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound | C48H46N4O20 | CID 121491875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. brinemining.ntua.gr [brinemining.ntua.gr]
- 6. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
